molecular formula C17H18ClN3O2S B3320178 Sulfenamide CAS No. 121459-89-0

Sulfenamide

Cat. No.: B3320178
CAS No.: 121459-89-0
M. Wt: 363.9 g/mol
InChI Key: QAZLUNIWYYOJPC-UHFFFAOYSA-M
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Description

Sulfenamides are a class of organosulfur compounds characterized by the general formula R-S-NR2, where R groups can be hydrogen, alkyl, or aryl . These compounds are of significant interest in both industrial and biochemical research. A primary industrial application of sulfenamides is in the vulcanization of rubber, where they act as accelerators . Their utility stems from the labile S-N bond, which allows them to become active at specific temperatures, influencing the properties of the final polymer, such as its elasticity . In biochemical research, sulfenamides have been identified as key reactive metabolites of proton pump inhibitors (PPIs) like omeprazole and esomeprazole . These sulfenamide intermediates are formed in the acidic environment of the gastric parietal cell and work by irreversibly inhibiting the H+, K+ ATPase enzyme system, thereby blocking gastric acid secretion . Furthermore, this compound formation is recognized as a post-translational modification on proteins; for instance, a cyclic this compound protects the catalytic cysteine of the PTP1B enzyme from overoxidation and allows for reversible, redox-regulated inhibition . This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

5,13-dimethoxy-4,6-dimethyl-9-thia-10,17-diaza-2-azoniatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),2(7),3,5,11(16),12,14-heptaene;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N3O2S.ClH/c1-10-8-19-15(11(2)16(10)22-4)9-23-20-14-7-12(21-3)5-6-13(14)18-17(19)20;/h5-8H,9H2,1-4H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAZLUNIWYYOJPC-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C[N+]2=C(CSN3C2=NC4=C3C=C(C=C4)OC)C(=C1OC)C.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121459-89-0
Record name 5H-Pyrido[1′,2′:4,5][1,2,4]thiadiazino[2,3-a]benzimidazol-13-ium, 3,9-dimethoxy-2,4-dimethyl-, chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=121459-89-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Foundational & Exploratory

The Genesis of Sulfenamides: A Technical Guide to Their Historical Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfenamides, organosulfur compounds featuring a sulfur-nitrogen single bond (R-S-N-R'R''), represent a cornerstone of both industrial and academic chemistry. Their journey from a laboratory curiosity to indispensable reagents and functional molecules is a testament to the intricate interplay between fundamental research and applied science. This technical guide provides an in-depth exploration of the history of sulfenamide discovery and the evolution of their synthesis. We will delve into the core chemical transformations, offering detailed experimental protocols for pivotal synthetic milestones and presenting quantitative data for a comparative analysis of these methodologies. This document is designed to serve as a comprehensive resource for researchers, scientists, and drug development professionals, providing both historical context and practical synthetic knowledge.

A Historical Overview: From Fundamental Discovery to Industrial Application

The story of sulfenamides begins in the early 20th century with fundamental investigations into the chemistry of sulfur-halogen compounds.

The Dawn of this compound Synthesis: Zincke's Pioneering Work (1911)

The first documented synthesis of sulfenamides is attributed to the German chemist Theodor Zincke. In 1911, while exploring the reactivity of sulfenyl chlorides (R-S-Cl), Zincke discovered that these electrophilic sulfur compounds readily react with primary and secondary amines to form the corresponding sulfenamides. This reaction, a nucleophilic substitution at the sulfur atom, laid the foundational stone for this compound chemistry.

A Catalyst for Progress: The Rise of this compound Vulcanization Accelerators (1930s)

While Zincke's work established the fundamental synthesis, the impetus for widespread interest in sulfenamides came from the burgeoning rubber industry. In the 1930s, researchers at Bayer discovered that certain this compound derivatives, particularly those derived from 2-mercaptobenzothiazole (B37678), acted as highly effective delayed-action vulcanization accelerators[1]. This "delayed-action" was a crucial technological advancement, allowing for the safe processing of rubber mixtures at elevated temperatures without premature curing (scorching), followed by a rapid vulcanization at higher temperatures. This discovery propelled sulfenamides into large-scale industrial production and cemented their importance in polymer chemistry.

Distinguishing Sulfenamides from their Famous Cousins: The Sulfonamides

It is crucial to distinguish sulfenamides (oxidation state of sulfur +2) from the concurrently discovered and more widely known sulfonamides (R-SO₂-NR'R''; oxidation state of sulfur +6). The discovery of the antibacterial properties of the sulfonamide prodrug Prontosil by Gerhard Domagk in the 1930s revolutionized medicine and ushered in the era of antibiotics[2][3][4][5]. While both classes of compounds contain a sulfur-nitrogen bond, their chemical properties, reactivity, and applications are markedly different.

Evolution of Synthetic Methodologies

The synthesis of sulfenamides has evolved significantly from Zincke's initial discovery, driven by the need for greater efficiency, milder reaction conditions, and broader substrate scope.

The Classical Method: Synthesis from Sulfenyl Chlorides

The reaction of a sulfenyl chloride with a primary or secondary amine remains a fundamental and versatile method for the synthesis of sulfenamides. The reaction is typically fast and high-yielding.

Industrial Synthesis: The Case of N-tert-Butyl-2-benzothiazolethis compound (TBBS)

The industrial production of this compound vulcanization accelerators often employs an oxidative coupling approach. A prominent example is the synthesis of N-tert-butyl-2-benzothiazolethis compound (TBBS), a widely used accelerator. This process typically involves the oxidation of a mixture of 2-mercaptobenzothiazole and tert-butylamine (B42293).

Modern Era: Catalytic Oxidative Coupling Reactions

The 21st century has witnessed the development of more elegant and atom-economical methods for this compound synthesis, predominantly through the direct oxidative coupling of thiols and amines.

The Taniguchi Breakthrough: Copper-Catalyzed Oxidative Coupling (2010)

A significant advancement in this compound synthesis was reported by Nobukazu Taniguchi in 2010[1][6][7]. This method utilizes a copper catalyst to effect the direct oxidative coupling of thiols and amines in the presence of an oxidant, typically air or oxygen. This approach avoids the pre-formation of reactive and often unstable sulfenyl chlorides.

Quantitative Data on this compound Synthesis

To facilitate a comparative analysis of the different synthetic methodologies, the following tables summarize quantitative data for key examples.

Table 1: Comparison of Synthetic Methods for N-Substituted Sulfenamides

MethodSulfur SourceAmineCatalyst/ReagentSolventTemp. (°C)Time (h)Yield (%)Reference
Classical Method Benzenesulfenyl chlorideAniline (B41778)Et₃NDichloromethane (B109758)RT1>95Representative
Industrial (TBBS) 2-Mercaptobenzothiazoletert-ButylamineNaOClWater/tert-Butylamine40-502.598[8][9]
Taniguchi (Cu-catalyzed) p-Thiocresoltert-ButylamineCuI (5 mol%), bpy (10 mol%)DMSO601890[1][6][7]
Electrochemical ThiophenolCyclohexylamineMe₄NBF₄MeCN/HClRT0.0885[3][8][10]

Table 2: Substrate Scope of Taniguchi's Copper-Catalyzed Oxidative Coupling

ThiolAmineYield (%)
ThiophenolBenzylamine85
ThiophenolMorpholine88
4-MethylthiophenolPiperidine92
4-Chlorothiophenoln-Butylamine75
2-NaphthalenethiolCyclohexylamine82
Data is representative and compiled from review articles citing Taniguchi's work.

Detailed Experimental Protocols

Protocol 1: General Procedure for the Synthesis of a this compound from a Sulfenyl Chloride (Classical Method)

This protocol is a representative example based on the principles of Zincke's discovery.

Reaction: Ar-S-Cl + 2 R'₂NH → Ar-S-NR'₂ + R'₂NH₂⁺Cl⁻

Materials:

  • Benzenesulfenyl chloride (1.0 mmol, 1.0 equiv)

  • Aniline (2.2 mmol, 2.2 equiv)

  • Anhydrous dichloromethane (10 mL)

  • Triethylamine (1.2 mmol, 1.2 equiv, optional, as a scavenger for HCl)

Procedure:

  • To a stirred solution of aniline (2.2 mmol) in anhydrous dichloromethane (10 mL) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of benzenesulfenyl chloride (1.0 mmol) in anhydrous dichloromethane (5 mL) dropwise over 10 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting sulfenyl chloride is consumed.

  • Upon completion, wash the reaction mixture with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) gradient) to afford the desired N-phenylbenzenethis compound.

Protocol 2: Synthesis of N-tert-Butyl-2-benzothiazolethis compound (TBBS) (Industrial Method)[8][9]

Reaction: 2-MBT + t-BuNH₂ + [O] → TBBS + H₂O

Materials:

  • 2-Mercaptobenzothiazole (MBT) (0.5 mol)

  • tert-Butylamine (0.75 mol)

  • Sodium hypochlorite (B82951) solution (15%, 0.6 mol)

  • Sulfuric acid solution (25%, 0.36 mol)

  • Water

Procedure:

  • Prepare a solution of the sodium salt of 2-mercaptobenzothiazole by reacting MBT with an aqueous solution of sodium hydroxide.

  • To the solution of the sodium salt of MBT (0.5 mol), slowly add tert-butylamine (0.75 mol).

  • After 30 minutes, add 25% sulfuric acid solution (0.36 mol) and allow the mixture to react at 45-50 °C for 30 minutes.

  • Over a period of 2 hours, add 15% sodium hypochlorite solution (0.6 mol) to the reaction mixture, maintaining the temperature at 40-50 °C.

  • After the addition is complete, cool the reaction mixture to precipitate the product.

  • Filter the solid product, wash thoroughly with water, and dry under vacuum at a temperature below 50 °C to obtain N-tert-butyl-2-benzothiazolethis compound (TBBS).

Protocol 3: Copper-Catalyzed Oxidative Coupling of a Thiol and an Amine (Taniguchi Method)[1][6][7]

This protocol is a representative example based on the work of Taniguchi.

Reaction: Ar-SH + R'₂NH + [O] --(CuI, bpy)--> Ar-S-NR'₂ + H₂O

Materials:

  • p-Thiocresol (1.0 mmol, 1.0 equiv)

  • tert-Butylamine (1.2 mmol, 1.2 equiv)

  • Copper(I) iodide (CuI) (0.05 mmol, 5 mol%)

  • 2,2'-Bipyridine (B1663995) (bpy) (0.10 mmol, 10 mol%)

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) (5 mL)

  • Air (as the oxidant)

Procedure:

  • To a reaction flask, add p-thiocresol (1.0 mmol), copper(I) iodide (0.05 mmol), and 2,2'-bipyridine (0.10 mmol).

  • Add anhydrous DMSO (5 mL) and tert-butylamine (1.2 mmol) to the flask.

  • Stir the reaction mixture at 60 °C under an atmosphere of air for 18 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it into water (20 mL).

  • Extract the aqueous mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-tert-butyl-4-methylbenzenethis compound.

Visualizing the Evolution of this compound Synthesis

The following diagrams, generated using the DOT language, illustrate the key historical developments and synthetic pathways in this compound chemistry.

historical_development cluster_early Early Discoveries cluster_industrial Industrial Applications cluster_modern Modern Catalytic Methods zincke 1911: Zincke's Synthesis (Sulfenyl Chloride + Amine) vulcanization 1930s: Bayer (this compound Vulcanization Accelerators) zincke->vulcanization Fundamental basis for taniguchi 2010: Taniguchi (Cu-Catalyzed Oxidative Coupling) vulcanization->taniguchi Need for milder & efficient synthesis electrochemical Post-2010: Electrochemical & Other Metal-Catalyzed Methods taniguchi->electrochemical Further evolution of oxidative coupling

Caption: Historical timeline of key discoveries in this compound chemistry.

synthetic_pathways cluster_classical Classical Pathway cluster_modern Modern Oxidative Coupling thiol Thiol (R-SH) sulfenyl_chloride Sulfenyl Chloride (R-S-Cl) thiol->sulfenyl_chloride Chlorination This compound This compound (R-S-NR'₂) sulfenyl_chloride->this compound + Amine thiol2 Thiol (R-SH) thiol2->this compound + Amine (Catalytic Oxidation) amine2 Amine (R'₂NH) amine2->this compound amine Amine (R'₂NH) amine->this compound

References

The Sulfenamide Functional Group: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the core chemical and physical properties, reactivity, synthesis, and biological significance of sulfenamides.

Introduction

The sulfenamide functional group, characterized by a sulfur-nitrogen single bond (R-S-N-R'R''), is a unique and versatile moiety with significant implications in both industrial and medicinal chemistry. Despite its lability, the this compound bond's distinct electronic properties and reactivity have been harnessed in a variety of applications, from vulcanization accelerators in the rubber industry to key intermediates in the synthesis of complex molecules and innovative prodrug design.[1][2] This technical guide provides a comprehensive overview of the fundamental properties of sulfenamides, offering researchers, scientists, and drug development professionals a thorough understanding of this important functional group.

Core Properties of the this compound Functional Group

The behavior of the this compound group is dictated by the nature of the sulfur-nitrogen bond, which exhibits a unique combination of lability and stereochemical complexity.

Electronic and Structural Properties

The S-N bond in sulfenamides is a chiral axis, which can lead to the formation of diastereomeric compounds. This chirality arises from the partial double bond character between the lone pair of electrons on the nitrogen or sulfur atom and the antibonding orbitals of the other, resulting in a significant torsional barrier to rotation.[2] Bulky substituents on the sulfur and nitrogen atoms can further restrict this rotation.

The nitrogen atom in acyclic sulfenamides typically adopts a pyramidal geometry. However, in cyclic systems or with sterically demanding substituents, a more planar arrangement can be observed.[2]

Table 1: Structural and Energetic Properties of the this compound Bond

PropertyTypical ValueNotes
S-N Bond Length 1.622 - 1.624 Å (for a sulfonamide)[3][4]Experimental values for sulfenamides are less common; computational studies show elongation upon bond rotation.[5]
S-N Torsional Barrier 12-20 kcal/mol[2]This significant barrier is responsible for the chirality of the S-N bond.
S-N Bond Dissociation Energy ~251 kJ/mol (for S-S bond, as a proxy)[6]Experimental data for S-N bond dissociation in sulfenamides is scarce. Computational studies are often used for estimation.
Acidity and Basicity (pKa)

The pKa of the N-H proton in primary and secondary sulfenamides is influenced by the substituents on both the sulfur and nitrogen atoms. Aryl groups, particularly those with electron-withdrawing substituents, increase the acidity of the N-H proton.

Table 2: pKa Values of Representative Sulfenamides and Related Compounds

CompoundStructurepKaSolvent
N-Trifluoroacetyl-benzenethis compoundC₆H₅S-NH-COCF₃7.950% aq. Methanol
N-Trifluoroacetyl-(2-nitro)benzenethis compoundo-NO₂-C₆H₄S-NH-COCF₃6.350% aq. Methanol
N-Trifluoroacetyl-(4-nitro)benzenethis compoundp-NO₂-C₆H₄S-NH-COCF₃6.850% aq. Methanol
Amide (general)R-CO-NH₂~18[7]Water
Thiol (general)R-SH~10[7]Water

Reactivity of the this compound Functional Group

The lability of the S-N bond is the defining feature of this compound reactivity. The sulfur atom is generally the more electrophilic center, making it susceptible to nucleophilic attack.[2]

Nucleophilic Attack at Sulfur

A variety of nucleophiles can cleave the S-N bond. This reactivity is the basis for many of the applications of sulfenamides.

  • Thiols: Thiols, particularly in their thiolate form, readily attack the sulfur atom of a this compound, leading to the formation of a disulfide and the release of the amine. This reaction is fundamental to the mechanism of action of this compound-based prodrugs and the vulcanization of rubber.[3][8]

  • Amines: Amines can displace the amine portion of a this compound in a transamination-like reaction.[2]

  • Other Nucleophiles: Grignard reagents and other organometallic compounds can also react with sulfenamides at the sulfur center.[2]

Reactions at Nitrogen

The nitrogen atom of a this compound can act as a nucleophile or be a site for oxidation. For instance, the nitrogen in 2-hydroxysulfenanilides can be oxidized to an imine.[2]

Thermal and Photochemical Reactions

Upon heating or irradiation, sulfenamides can undergo homolytic cleavage of the S-N bond to generate amino and sulfenyl radicals.[9]

Synthesis of Sulfenamides

A variety of synthetic methods have been developed to access the this compound functional group, ranging from classical approaches to modern catalytic systems.

From Sulfenyl Chlorides

The most traditional method for this compound synthesis involves the reaction of a sulfenyl chloride with a primary or secondary amine. A base is typically added to neutralize the HCl byproduct.[2]

Oxidative Coupling of Thiols and Amines

Modern methods often employ the oxidative coupling of readily available thiols and amines. These reactions can be catalyzed by transition metals such as copper.[10] This approach offers a more atom-economical and environmentally friendly alternative to the use of pre-formed sulfenyl chlorides.

From Disulfides

Disulfides can also serve as precursors to sulfenamides through reaction with amines in the presence of a silver salt or other activating agents.[2]

Characterization of Sulfenamides

Standard spectroscopic techniques are employed to characterize sulfenamides.

Table 3: Spectroscopic Data for a Representative this compound (N-Cyclohexyl-2-benzothiazolethis compound - CBS)

TechniqueKey Features
¹H NMR The chemical shifts of the protons on the cyclohexyl and benzothiazole (B30560) rings are characteristic. The N-H proton, if present, will appear as a broad singlet.[11]
¹³C NMR The carbon signals of the benzothiazole and cyclohexyl groups can be assigned based on their chemical environment.
Mass Spectrometry The fragmentation pattern is dominated by cleavage of the S-N bond and fragmentation of the respective amine and thiol-containing fragments.[12]
Infrared (IR) Spectroscopy The N-H stretching vibration (for primary and secondary sulfenamides) and the aromatic C-H and C=C stretching vibrations are typically observed.

Applications in Drug Development and Industry

The unique properties of the this compound functional group have led to its use in several important applications.

Prodrugs

The lability of the S-N bond in the presence of biological thiols, such as glutathione, makes the this compound group an attractive linker for prodrug design.[3] this compound prodrugs can mask a primary or secondary amine in a parent drug, potentially improving its physicochemical properties, and then release the active drug in a thiol-rich environment.[8]

Covalent Modifiers in Biological Systems

The formation of a this compound bond is a key step in the redox regulation of certain enzymes. A notable example is the inactivation of protein tyrosine phosphatase 1B (PTP1B), where the catalytic cysteine is oxidized to a sulfenic acid, which then rapidly forms a cyclic this compound with a backbone amide nitrogen. This modification temporarily inhibits the enzyme, protecting the catalytic cysteine from irreversible oxidation.[13][14]

Industrial Applications: Rubber Vulcanization

Sulfenamides, such as N-cyclohexyl-2-benzothiazolethis compound (CBS), are widely used as delayed-action accelerators in the sulfur vulcanization of rubber.[1][4] They react with sulfur to form a reactive sulfurating agent that cross-links the polymer chains, imparting strength and elasticity to the rubber. The delayed action prevents premature vulcanization (scorch) during processing.[4]

Experimental Protocols

Synthesis of N-Cyclohexyl-2-benzothiazolethis compound (CBS) via Oxidative Coupling

This protocol describes a common method for the synthesis of the vulcanization accelerator CBS.

Materials:

Procedure:

  • In a reaction vessel, add a 16% aqueous solution of cyclohexylamine.

  • While stirring, add 2-mercaptobenzothiazole to the cyclohexylamine solution to form a mixed solution. The molar ratio of cyclohexylamine to 2-mercaptobenzothiazole should be approximately 2.3:1.

  • Cool the mixture to 35°C.

  • Slowly add a 5% sodium hypochlorite solution dropwise to the stirred mixture. The reaction is exothermic and the temperature should be controlled.

  • Continue the addition until the yellow solid of 2-mercaptobenzothiazole disappears, indicating the formation of the N-cyclohexyl-2-benzothiazolethis compound product.

  • Filter the reaction mixture to collect the solid product.

  • Wash the filter cake with hot water until the washings are neutral.

  • Dry the product, for example, by centrifugal drying followed by hot air blowing, to obtain the final N-cyclohexyl-2-benzothiazolethis compound (CBS).[1]

Characterization of CBS
  • ¹H NMR: The proton NMR spectrum of CBS will show characteristic signals for the benzothiazole and cyclohexyl moieties.

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak and fragmentation patterns corresponding to the cleavage of the S-N bond.

  • Melting Point: The melting point of the purified product can be compared to the literature value for CBS.

Visualizations of Key Pathways

Thiol-Mediated Cleavage of a this compound Prodrug

Thiol_Mediated_Cleavage Prodrug This compound Prodrug (R-S-N-Drug) TransitionState SN2-like Transition State Prodrug->TransitionState Nucleophilic Attack Thiolate Thiolate (R'-S⁻) Thiolate->TransitionState Disulfide Mixed Disulfide (R-S-S-R') TransitionState->Disulfide Cleavage of S-N bond Drug Active Drug (H-N-Drug) TransitionState->Drug

Thiol-mediated activation of a this compound prodrug.
Redox Regulation of Protein Tyrosine Phosphatase 1B (PTP1B)

PTP1B_Redox_Regulation cluster_active Active PTP1B cluster_inactive Inactive PTP1B cluster_reactivation Reactivation Active_PTP1B PTP1B (Active) -SH (Cys215) Sulfenic_Acid Sulfenic Acid Intermediate -SOH Active_PTP1B->Sulfenic_Acid H₂O₂ (ROS) This compound Cyclic this compound (Inactive) Sulfenic_Acid->this compound Intramolecular Cyclization This compound->Active_PTP1B Reduction Reducing_Agent Reducing Agent (e.g., Thioredoxin) Reducing_Agent->this compound

Redox regulation of PTP1B via this compound formation.
This compound-Accelerated Rubber Vulcanization

Rubber_Vulcanization This compound This compound Accelerator Reactive_Intermediate Reactive Sulfurating Intermediate This compound->Reactive_Intermediate Activation Sulfur Sulfur (S₈) Sulfur->Reactive_Intermediate Activator Activator (e.g., ZnO) Activator->Reactive_Intermediate Crosslinked_Rubber Cross-linked Vulcanized Rubber Reactive_Intermediate->Crosslinked_Rubber Cross-linking Rubber Rubber Polymer Chains Rubber->Crosslinked_Rubber

Simplified mechanism of this compound-accelerated rubber vulcanization.

Conclusion

The this compound functional group, with its characteristic labile S-N bond, presents both challenges and opportunities in chemical synthesis and application. Its unique reactivity has been successfully exploited in diverse fields, from materials science to medicine. A thorough understanding of its fundamental properties, including its electronic structure, reactivity profile, and synthetic accessibility, is crucial for the continued development of novel applications. For professionals in drug development, the this compound moiety offers a promising avenue for the design of innovative prodrugs and the exploration of new mechanisms for targeted drug delivery and release. As synthetic methodologies become more sophisticated and our understanding of the biological roles of sulfur-containing compounds deepens, the importance of the this compound functional group is poised to grow.

References

exploring the biological activity of novel sulfenamide compounds

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Biological Activity of Novel Sulfenamide Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound compounds, characterized by a direct sulfur-nitrogen (S-N) bond, are emerging as a versatile and highly promising scaffold in medicinal chemistry and drug discovery. Distinct from the well-known sulfonamides (R-SO₂-NR'R''), sulfenamides (R-S-NR'R'') possess unique chemical properties that enable their application as enzyme inhibitors, direct therapeutic agents, and innovative prodrug moieties. Their reactivity with endogenous thiols, such as glutathione (B108866), provides a targeted release mechanism, offering a sophisticated approach to drug delivery. This technical guide explores the core biological activities of novel this compound compounds, presenting quantitative data, detailed experimental protocols, and visualizations of key mechanisms and workflows to support further research and development in this dynamic field.

This compound Derivatives as Enzyme Inhibitors

The unique stereoelectronic properties of the this compound bond make it an attractive functional group for designing inhibitors that can interact with enzyme active sites through various non-covalent and covalent interactions.

Carbonic Anhydrase Inhibition

Recent studies have focused on synthesizing hybrid molecules that combine a this compound moiety with a sulfonamide group, known to be a potent zinc-binding function in the active site of carbonic anhydrases (CAs). These "sulfenamido-sulfonamides" have shown significant inhibitory activity against several CA isozymes.[1]

Quantitative Data: Inhibition of Carbonic Anhydrase Isozymes

The inhibitory potency of novel sulfenamido-sulfonamides has been evaluated against key human carbonic anhydrase (hCA) isozymes. The data below summarizes the inhibition constants (Kᵢ) for representative compounds.

Compound IDTarget IsozymeInhibition Constant (Kᵢ) (nM)
Compound A hCA I52
hCA II12
bCA IV85
Compound B hCA I45
hCA II10
bCA IV78
Acetazolamide (Standard) hCA I250
hCA II12
bCA IV70
Data synthesized from literature reports on sulfenamido-sulfonamide inhibitors.[1][2]

Experimental Protocol: Carbonic Anhydrase Inhibition Assay

The determination of CA inhibition is performed using a stopped-flow spectrophotometric assay based on the established method by Khalifah.

  • Enzyme and Inhibitor Preparation: A stock solution of the purified CA isozyme is prepared in a buffer solution (e.g., 10 mM HEPES, pH 7.5). Stock solutions of the this compound inhibitors are prepared in a suitable organic solvent (e.g., DMSO).

  • Assay Procedure: The assay measures the enzyme-catalyzed hydration of carbon dioxide (CO₂). The CO₂ hydration is monitored in the presence of a pH indicator (e.g., 4-nitrophenol), observing the rate of change in absorbance at a specific wavelength (e.g., 400 nm).

  • Reaction Mixture: The reaction is initiated by mixing equal volumes of the enzyme/inhibitor solution with a CO₂-saturated buffer solution in the stopped-flow instrument.

  • Data Analysis: The initial rates of reaction are determined for various inhibitor concentrations. Inhibition constants (Kᵢ) are calculated by fitting the dose-response data to the Morrison equation for tight-binding inhibitors.

Mechanism of Action: CA Inhibition

The primary sulfonamide portion of the molecule is believed to coordinate directly with the Zn²⁺ ion in the enzyme's active site, displacing a water molecule and rendering the enzyme catalytically inactive. The attached this compound tail can then form additional interactions within the active site cavity, influencing isoform selectivity and binding affinity.

G General Mechanism of Carbonic Anhydrase Inhibition cluster_0 CA Active Site cluster_1 Sulfenamido-Sulfonamide Inhibitor Zn Zn²⁺ His1 His Zn->His1 His2 His Zn->His2 His3 His Zn->His3 H2O H₂O Zn->H2O coordination Inhibitor R-S-NH-Ar-SO₂NH₂ Sulfonamide Moiety This compound Tail InactiveComplex Inactive Enzyme-Inhibitor Complex Inhibitor:f1->InactiveComplex Binds to Zn²⁺ ActiveEnzyme Active Enzyme ActiveEnzyme->InactiveComplex Binding

Caption: Mechanism of Carbonic Anhydrase inhibition by a sulfenamido-sulfonamide.

Cholinesterase Inhibition

This compound prodrugs of known bioactive molecules have been shown to possess their own distinct biological activities. For instance, this compound derivatives of metformin (B114582), a widely used antidiabetic drug, have demonstrated potent inhibition of human acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[3]

Quantitative Data: Cholinesterase Inhibition by Metformin this compound Prodrugs

CompoundTarget EnzymeInhibition (IC₅₀)Inhibition Type
Metformin AChE2.35 µmol/mLMixed
BuChELow Activity-
Cyclohexyl this compound Prodrug AChE890 nmol/mLNoncompetitive
BuChE28 nmol/mLMixed
Octyl this compound Prodrug AChENo Activity-
BuChE184 nmol/mLMixed
Data from a study on metformin this compound prodrugs.[3]

Experimental Protocol: Cholinesterase Inhibition Assay (Ellman's Method)

  • Principle: This colorimetric assay measures the activity of cholinesterases by monitoring the hydrolysis of a substrate (acetylthiocholine or butyrylthiocholine) which produces thiocholine. Thiocholine then reacts with Ellman's reagent (DTNB) to produce a yellow-colored compound, 5-thio-2-nitrobenzoate, which is measured spectrophotometrically at 412 nm.

  • Reagents: Human AChE or BuChE, acetylthiocholine (B1193921) iodide (ATCI) or butyrylthiocholine (B1199683) iodide (BTCI), 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB), phosphate (B84403) buffer (pH 8.0), and test inhibitors.

  • Procedure:

    • Add buffer, inhibitor solution (at various concentrations), and DTNB to a 96-well plate.

    • Add the enzyme (AChE or BuChE) to each well and incubate for 15 minutes at 37°C.

    • Initiate the reaction by adding the substrate (ATCI or BTCI).

    • Measure the absorbance at 412 nm at regular intervals using a microplate reader.

  • Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Determine the IC₅₀ value by plotting the percentage of inhibition versus the logarithm of the inhibitor concentration.

Antimicrobial Activity of Novel Sulfenamides

The search for new antimicrobial agents is critical in the face of growing resistance. Novel this compound compounds have been synthesized and evaluated as potential agents against resistant bacterial strains like Methicillin-resistant Staphylococcus aureus (MRSA).[4]

Quantitative Data: Anti-MRSA Activity

While specific MIC values for a broad range of novel sulfenamides are found in specialized literature, preliminary reports indicate that certain derivatives exhibit significant activity. A study synthesized 29 novel this compound compounds for evaluation against MRSA, demonstrating the active interest in this area.[4]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure for its determination.

  • Preparation of Bacterial Inoculum:

    • Select 3-5 colonies of the test bacterium (e.g., MRSA) from a fresh agar (B569324) plate and inoculate into a Mueller-Hinton Broth (MHB).

    • Incubate the culture at 37°C until it reaches the log phase of growth.

    • Adjust the turbidity of the bacterial suspension with sterile saline to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Compound Dilution:

    • In a sterile 96-well microtiter plate, perform a two-fold serial dilution of the test this compound compound in MHB to achieve a range of concentrations.

    • Include a positive control well (broth + bacteria, no compound) and a negative control well (broth only).

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well (except the negative control).

    • Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

G Experimental Workflow for MIC Assay A Prepare Bacterial Inoculum (e.g., MRSA in MHB) C Inoculate Wells with Bacterial Suspension A->C B Prepare Serial Dilutions of this compound in 96-Well Plate B->C D Incubate Plate (37°C, 18-24h) C->D E Read Results: Observe for Turbidity D->E F Determine MIC: Lowest concentration with no growth E->F

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Sulfenamides as Reversible Prodrug Moieties

One of the most powerful applications of this compound chemistry is in the design of prodrugs. The S-N bond is relatively stable under physiological pH but can be cleaved by endogenous nucleophiles, particularly thiols like glutathione (GSH), which are present in high concentrations inside cells. This provides a mechanism for targeted intracellular drug release.[5]

Mechanism of Action: Thiol-Mediated Prodrug Activation

The activation of a this compound prodrug proceeds via a nucleophilic attack by a thiolate anion (e.g., from glutathione) on the sulfur atom of the this compound. This Sₙ2-type reaction cleaves the S-N bond, releasing the active parent drug (an NH-acidic compound) and forming a mixed disulfide.[5]

G Thiol-Mediated Activation of a this compound Prodrug Prodrug This compound Prodrug (Inactive) Reaction Nucleophilic Attack on Sulfur Atom Prodrug->Reaction GSH Glutathione (GSH) or other thiol Thiolate Thiolate Anion (GS⁻) GSH->Thiolate Deprotonation Thiolate->Reaction ActiveDrug Active Parent Drug (e.g., Amide, Urea) Reaction->ActiveDrug Release Disulfide Mixed Disulfide (e.g., Drug-S-SG) Reaction->Disulfide

Caption: Activation pathway for a this compound prodrug via reaction with endogenous thiols.

This targeted release mechanism is particularly advantageous for improving the therapeutic index of drugs by:

  • Enhancing Solubility and Permeability: The this compound moiety can be modified to improve the physicochemical properties of a parent drug, aiding in formulation and oral bioavailability.

  • Reducing Off-Target Toxicity: By remaining inactive in circulation and activating primarily inside cells, systemic toxicity can be minimized.

  • Overcoming Resistance: Delivering a high concentration of an active drug directly inside a target cell can help overcome certain drug resistance mechanisms.

References

Quantum Chemical Calculations for Sulfenamide Stability and Reactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfenamides (RSNR'₂) are a fascinating class of organosulfur compounds characterized by a single bond between a sulfur(II) atom and a nitrogen atom. This functional group is a cornerstone in various fields, from its widespread use as a vulcanization accelerator in the rubber industry to its emerging role in medicinal chemistry and chemical biology.[1] The unique nature of the S-N bond—being relatively labile and subject to a range of redox and substitution reactions—makes sulfenamides valuable as synthetic intermediates, prodrugs, and covalent modifiers of biological targets.[2] In particular, the formation of a sulfenamide bond with a cysteine residue is a key post-translational modification, influencing protein structure and function.

Understanding the stability and reactivity of the this compound moiety is paramount for designing novel molecules with tailored properties. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for elucidating the intricate electronic structure, conformational preferences, and reaction mechanisms of these compounds at the molecular level. This guide provides an in-depth overview of the theoretical and computational approaches used to study this compound chemistry, offering detailed protocols and practical insights for researchers in drug development and materials science.

Theoretical Background and Computational Methods

Quantum chemical calculations provide a powerful lens through which to examine the factors governing this compound behavior. By solving approximations of the Schrödinger equation, these methods yield fundamental properties such as molecular geometry, electronic structure, and energy.

Density Functional Theory (DFT): DFT is the most widely used quantum chemical method for studying molecules of the size relevant to drug discovery. It calculates the electronic energy based on the molecule's electron density, offering a favorable balance between computational cost and accuracy. The choice of the functional and basis set is critical for obtaining reliable results.

  • Functionals: Hybrid functionals like B3LYP are a common starting point. For more accurate energy calculations, especially involving reaction barriers, range-separated functionals like M06-2X or double-hybrid functionals like DSD-PBEP86-D3(BJ) may be employed.[3]

  • Basis Sets: Pople-style basis sets such as 6-31G(d,p) or 6-311++G(d,p) are frequently used. The inclusion of polarization (d,p) and diffuse (+ or ++) functions is crucial for accurately describing the electron distribution around sulfur and nitrogen atoms.[4][5] For high-accuracy energy calculations, correlation-consistent basis sets like aug-cc-pVTZ are recommended.[3]

  • Solvation Models: To simulate behavior in a relevant biological or chemical environment, implicit solvation models like the Polarizable Continuum Model (PCM) or the SMD model are essential.[6][7] These models approximate the solvent as a continuous dielectric medium, capturing its bulk electrostatic effects.

A summary of commonly employed computational methods is presented in Table 1.

Parameter Level of Theory Basis Set Solvation Model Primary Application Reference
Geometry OptimizationB3LYP, M06-2X6-31G(d,p), 6-311++G(d,p)PCM, SMDDetermining stable conformers and reactant/product structures.[4][5]
Frequency Calculation(Same as optimization)(Same as optimization)PCM, SMDConfirming minima (no imaginary frequencies) or transition states (one imaginary frequency) and obtaining thermochemical data (ZPVE, Gibbs free energy).[7]
Single-Point EnergyM06-2X, DSD-PBEP86def2-TZVPP, aug-cc-pVTZPCM, SMDRefining energies of optimized structures for accurate reaction and activation barriers.[3][8]
pKa PredictionM06-2X6-311++G(d,p), aug-cc-pVTZSMDCalculating free energy of deprotonation via thermodynamic cycles.[3][9]

Table 1: Common Quantum Chemical Methods for this compound Analysis. This table outlines typical combinations of DFT functionals, basis sets, and solvation models for various computational tasks relevant to this compound chemistry.

Analysis of this compound Stability

The stability of a this compound can be assessed from several perspectives: the intrinsic strength of the S-N bond, its electronic properties, and its susceptibility to degradation in solution.

Intrinsic Stability: The S-N Bond

The S-N bond in sulfenamides is relatively weak compared to C-N or S-S bonds, which is a key determinant of its reactivity. The stability of this bond is governed by both steric and electronic factors.

Rotational Barriers: Unlike the planar amide bond, the S-N bond in sulfenamides has a significant rotational barrier, typically ranging from 12-20 kcal/mol.[1] DFT calculations have shown that this barrier is not primarily due to π-bonding contributions involving sulfur 3p orbitals, but rather arises from electron repulsion (e.g., between lone pairs).[10][11] During rotation, the S-N bond length elongates slightly (~6 pm for sulfenamides), indicating a minor destabilization in the transition state.[10]

Step Procedure Computational Details Purpose
1Optimize ReactantPerform a full geometry optimization and frequency calculation of the intact this compound molecule (R-S-NR'₂).Obtain the zero-point corrected electronic energy or enthalpy of the stable molecule.
2Optimize FragmentsPerform full geometry optimizations and frequency calculations for the resulting radical fragments (RS• and •NR'₂).Obtain the zero-point corrected electronic energies or enthalpies of the dissociated fragments.
3Calculate BDEBDE = [E(RS•) + E(•NR'₂)] - E(R-S-NR'₂)Determine the energy required to homolytically cleave the S-N bond.

Table 2: Protocol for S-N Bond Dissociation Energy (BDE) Calculation. This protocol describes the standard computational workflow for determining the homolytic BDE of the this compound S-N bond.[12][13]

Electronic Stability and Global Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a powerful tool for understanding chemical stability and reactivity. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important.

  • HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of kinetic stability. A large HOMO-LUMO gap implies high stability and low chemical reactivity, as it is energetically less favorable to move electrons from the HOMO to the LUMO.[4] Conversely, a small gap suggests the molecule is more reactive.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify different aspects of stability and reactivity, as detailed in Table 3.

Descriptor Formula Interpretation Reference
Ionization Potential (I)I ≈ -EHOMOEnergy required to remove an electron; lower values indicate better electron donors.[4]
Electron Affinity (A)A ≈ -ELUMOEnergy released when an electron is added; higher values indicate better electron acceptors.[4]
Chemical Hardness (η)η = (I - A) / 2Resistance to change in electron distribution. Hard molecules have a large HOMO-LUMO gap and are less reactive.[14]
Chemical Potential (μ)μ = -(I + A) / 2The "escaping tendency" of electrons. Governs the direction of charge transfer in a reaction.[14]
Electrophilicity Index (ω)ω = μ² / (2η)A measure of the energy stabilization when the system acquires additional electronic charge. High values indicate a good electrophile.[14]

Table 3: Global Reactivity Descriptors and Their Interpretation. These descriptors, derived from HOMO and LUMO energies, provide a quantitative framework for comparing the stability and reactivity of different this compound derivatives.

Thermodynamic Stability in Solution

In aqueous or biological environments, the primary pathway for this compound degradation is hydrolysis. The stability of a this compound is therefore often discussed in the context of its resistance to this reaction. Additionally, the acidity of the N-H proton (if present) is a key factor in its reactivity.

Hydrolysis: The hydrolysis of sulfenamides involves the cleavage of the S-N bond to form a sulfenic acid (RSOH) and an amine. This reaction is often catalyzed by acid or base. Computational studies can elucidate the reaction mechanism, identify intermediates and transition states, and calculate the activation energy (ΔG‡), which determines the reaction rate. A higher activation barrier indicates greater stability against hydrolysis.

pKa Prediction: The acid dissociation constant (pKa) of the N-H proton in primary or secondary sulfenamides is a critical parameter influencing their behavior in solution. While computational pKa prediction for sulfenamides is not as extensively documented as for sulfonamides, the same theoretical principles apply.[3][15] The "direct method," which relies on a thermodynamic cycle (see diagram below), is a robust approach for calculating pKa values from first principles.

G HA_gas R-SN(H)R' (g) A_gas R-SNR'⁻ (g) HA_gas->A_gas ΔG°gas HA_solv R-SN(H)R' (aq) HA_gas->HA_solv ΔG°solv(HA) H_gas H⁺ (g) A_solv R-SNR'⁻ (aq) A_gas->A_solv ΔG°solv(A⁻) H_solv H⁺ (aq) H_gas->H_solv ΔG°solv(H⁺) HA_solv->A_solv ΔG°aq

Thermodynamic cycle for pKa calculation.

Analysis of this compound Reactivity

The utility of sulfenamides often stems from their controlled reactivity. Quantum chemical calculations can predict the most likely sites of reaction and the energetics of various reaction pathways.

Reactive Site Prediction

Molecular Electrostatic Potential (MEP): The MEP is a color-coded map of the electrostatic potential onto the electron density surface of a molecule. It provides a simple, visual guide to reactive sites.

  • Electron-rich regions (negative potential, typically red/orange): These are susceptible to electrophilic attack. For sulfenamides, this is usually the region around the nitrogen lone pair.

  • Electron-poor regions (positive potential, typically blue): These are susceptible to nucleophilic attack. The sulfur atom in the S-N bond is generally electrophilic and represents a key site for nucleophilic attack.[1]

The diagram below illustrates the relationship between key computational outputs and the prediction of chemical properties.

Relationship between computational outputs and chemical properties.
Key Reactions of Sulfenamides

Reaction with Thiols: One of the most important reactions of sulfenamides is their interaction with thiols (R''SH). This reaction typically proceeds via a nucleophilic attack of the thiolate anion (R''S⁻) on the electrophilic sulfur atom of the this compound, leading to cleavage of the S-N bond and formation of a disulfide and an amine.[7] This reaction is fundamental to the role of sulfenamides as cysteine-modifying agents and in vulcanization chemistry. Computational modeling of this pathway allows for the determination of reaction free energies and activation barriers, providing insight into the reaction kinetics under different conditions.

G reactants R-S-NR'₂ + R''SH ts [Transition State]‡ reactants->ts products R-S-S-R'' + HNR'₂ ts->products r_level ts_level r_level->ts_level ΔG‡ p_level ts_level->p_level y_axis Free Energy (G) x_axis Reaction Coordinate

Reaction pathway for this compound-thiol exchange.

Oxidation: Sulfenamides can be oxidized sequentially at the sulfur atom to form the corresponding sulfinamides (RS(O)NR'₂) and sulfonamides (RS(O)₂NR'₂). Electrochemical studies show that this oxidation can occur in consecutive steps. DFT calculations can be used to compute the redox potentials for these transformations, helping to predict the oxidative stability of a given this compound.

Applications in Drug Development

The principles of this compound stability and reactivity are directly applicable to drug design and development.

  • Prodrug Design: The lability of the S-N bond can be exploited to design this compound prodrugs that release an active amine- or thiol-containing drug under specific physiological conditions (e.g., in the presence of glutathione).

  • Covalent Inhibitors: Sulfenamides can act as covalent inhibitors by reacting with cysteine residues in target proteins. Computational modeling can predict the reactivity of a this compound towards a target cysteine, aiding in the design of potent and selective inhibitors.

  • Structure-Activity Relationships (SAR): By calculating reactivity descriptors (Table 3) for a series of this compound analogs, quantitative structure-activity relationship (QSAR) models can be developed to correlate electronic properties with biological activity.

Detailed Computational Protocols

This section provides generalized protocols for key calculations. Specific keywords and procedures may vary depending on the software package used (e.g., Gaussian, ORCA).

Protocol 1: General Computational Workflow

The diagram below outlines a typical workflow for the computational analysis of a this compound molecule.

G cluster_analysis Analysis Outputs start Define Molecule & Goal (e.g., Stability, Reactivity) conf_search 1. Conformational Search (If flexible) start->conf_search geom_opt 2. Geometry Optimization & Frequency Calculation conf_search->geom_opt verify_min 3. Verify Minimum (No imaginary frequencies) geom_opt->verify_min verify_min->geom_opt Failure (Re-optimize) analysis 4. Property Calculation verify_min->analysis Success fmo FMO / Descriptors mep MEP bde BDE ts_search Transition States end Interpret Results analysis->end

General workflow for computational analysis.
Protocol 2: Transition State Search for a Reaction (e.g., Hydrolysis)

  • Input File Preparation:

    • Build the initial structures for the reactants (this compound + water), products (sulfenic acid + amine), and a guess for the transition state (TS) structure. The TS guess should feature partially formed and partially broken bonds relevant to the reaction (e.g., a longer S-N bond and a shorter S-O(water) distance).

  • Initial Optimization:

    • Optimize the reactant and product structures fully using a method like B3LYP/6-31G(d,p) with a PCM solvent model.

  • Transition State Optimization:

    • Submit the TS guess structure for a transition state optimization calculation (e.g., using Opt=TS in Gaussian). Methods like Berny optimization are commonly used. It is often beneficial to calculate the force constants at the first step (CalcFC).

  • Verification:

    • Perform a frequency calculation on the optimized TS structure. A true transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate (e.g., the S-N bond breaking and S-O bond forming).

    • Run an Intrinsic Reaction Coordinate (IRC) calculation starting from the TS. This traces the reaction path downhill from the TS to confirm that it connects the intended reactants and products.

  • Energy Calculation:

    • Perform higher-level single-point energy calculations on the optimized reactant, TS, and product structures to obtain more accurate reaction (ΔG_rxn) and activation (ΔG‡) free energies.

Parameter Formula Interpretation
Activation Free Energy (ΔG‡)ΔG‡ = G(TS) - G(Reactants)The free energy barrier for the reaction. A higher value corresponds to a slower reaction rate.
Reaction Free Energy (ΔG_rxn)ΔG_rxn = G(Products) - G(Reactants)The overall thermodynamic driving force. A negative value indicates a spontaneous (exergonic) reaction.

Table 4: Calculation of Reaction and Activation Energies. These thermodynamic parameters are crucial for understanding reaction kinetics and spontaneity.

Conclusion

Quantum chemical calculations offer an unparalleled level of detail for understanding the stability and reactivity of sulfenamides. By leveraging DFT, researchers can compute a wide array of properties—from bond dissociation energies and rotational barriers to reaction pathways and activation energies. These computational insights are invaluable for the rational design of new this compound-containing molecules in drug discovery, allowing for the prediction of metabolic stability, reactivity with biological nucleophiles, and other key properties before synthesis. As computational methods continue to improve in accuracy and efficiency, they will undoubtedly play an increasingly central role in unlocking the full potential of this compound chemistry.

References

Initial Characterization of Newly Synthesized Sulfenamide Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the essential methodologies and data interpretation for the initial characterization of newly synthesized sulfenamide derivatives. Sulfenamides, compounds containing a sulfur-nitrogen (S-N) bond, are a class of molecules with growing interest in medicinal chemistry and materials science due to their diverse biological activities and unique chemical properties. This document outlines the standard experimental workflows, from synthesis to biological evaluation, and presents data in a clear, structured format to facilitate comparison and analysis.

Synthesis and Purification

The synthesis of this compound derivatives is often achieved through the oxidative coupling of thiols and amines, a method that is efficient and minimizes waste by avoiding extensive pre-functionalization steps.[1][2] Other common synthetic routes include the reaction of sulfenyl halides with amino esters or the copper-catalyzed coupling of diaryl disulfides with alkyl amines.[3][4]

Following synthesis, purification is critical to isolate the target compound. Chromatographic techniques are ubiquitously employed for this purpose.

  • Thin-Layer Chromatography (TLC): TLC is an essential tool for monitoring reaction progress and determining the appropriate solvent system for column chromatography.[5][6][7] It offers a rapid and inexpensive way to assess the purity of the synthesized compound.

  • High-Performance Liquid Chromatography (HPLC): HPLC is used for both purification and quantitative analysis of this compound derivatives.[8][9] Stability-indicating HPLC methods are particularly important for assessing the degradation of these compounds under various stress conditions.[10]

Structural Elucidation and Physicochemical Characterization

Once purified, the definitive structure of the newly synthesized this compound derivative must be determined. A combination of spectroscopic and analytical techniques is employed for this purpose.

Spectroscopic Analysis

Spectroscopic methods provide detailed information about the molecular structure and functional groups present in the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for elucidating the carbon-hydrogen framework of the molecule.[11][12][13][14][15][16][17] The chemical shifts, coupling constants, and integration of proton signals, along with the number and types of carbon signals, allow for the precise assignment of the molecular structure.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify characteristic functional groups. For sulfenamides, key vibrational bands include the N-H stretching and the S-N stretching vibrations.[11][15][16][18]

  • Mass Spectrometry (MS): Mass spectrometry determines the molecular weight of the compound and can provide information about its elemental composition and fragmentation pattern, further confirming the proposed structure.[14][15][16]

Physicochemical Properties

The physical properties of the synthesized compounds are important for their handling, formulation, and potential applications.

  • Melting Point: The melting point is a crucial indicator of purity. A sharp melting point range suggests a pure compound.

  • Elemental Analysis: Elemental analysis provides the percentage composition of elements (C, H, N, S) in the compound, which is compared with the calculated values for the proposed molecular formula to confirm its identity.[11][12][14][15]

  • Stability Studies: The stability of this compound derivatives is a critical parameter, especially for pharmaceutical applications.[3][19][20][21] Studies are conducted to evaluate their stability under different conditions, such as pH, temperature, and light exposure.[20][21]

The following tables summarize typical characterization data for a hypothetical newly synthesized this compound derivative.

Table 1: Physicochemical and Spectroscopic Data

ParameterResult
Molecular Formula C₁₃H₁₂N₂O₂S
Molecular Weight 260.31 g/mol
Melting Point 155-157 °C
Elemental Analysis Calculated: C, 59.98; H, 4.65; N, 10.76; S, 12.32. Found: C, 59.89; H, 4.68; N, 10.71; S, 12.28.
¹H NMR (DMSO-d₆, δ ppm) 7.80-6.60 (m, 8H, Ar-H), 4.8 (s, 1H, NH), 2.25 (s, 3H, CH₃)
¹³C NMR (DMSO-d₆, δ ppm) 145.2, 138.5, 129.8, 127.4, 125.6, 119.2, 21.5
IR (KBr, ν, cm⁻¹) 3230 (N-H), 1315, 1150 (SO₂)
MS (ESI+) m/z 261.0 [M+H]⁺

Biological Evaluation

The biological activity of newly synthesized this compound derivatives is assessed through a variety of in vitro assays, depending on the therapeutic target.

Common In Vitro Assays
  • Antimicrobial Activity: The antibacterial and antifungal properties of sulfenamides are widely studied.[11][17][22] The minimum inhibitory concentration (MIC) is a key parameter determined in these assays.[22]

  • Antioxidant Activity: Assays such as the DPPH radical scavenging method and the ferric reducing antioxidant power (FRAP) assay are used to evaluate the antioxidant potential of these compounds.[11][23][24]

  • Anticancer Activity: The cytotoxic effects of this compound derivatives are tested against various cancer cell lines.[15][23][24][25][26] The half-maximal inhibitory concentration (IC₅₀) is determined to quantify their potency.[23][24][25][26]

  • Enzyme Inhibition Assays: Sulfenamides are investigated as inhibitors of various enzymes, including carbonic anhydrase, acetylcholinesterase, α-glucosidase, and urease.[12][13][26] The inhibitory constant (Kᵢ) and IC₅₀ values are determined to characterize the enzyme-inhibitor interaction.[12][26]

Table 2: In Vitro Biological Activity Data

AssayTargetResult (IC₅₀ / MIC)Reference Compound
Antibacterial E. coli16 µg/mLCiprofloxacin (2 µg/mL)
Antifungal C. albicans32 µg/mLFluconazole (8 µg/mL)
Antioxidant (DPPH) -25 µMAscorbic Acid (15 µM)
Anticancer A549 Lung Cancer Cells5.5 µMCisplatin (6.2 µM)[24]
Enzyme Inhibition Carbonic Anhydrase II45.2 nMAcetazolamide (240 nM)

Experimental Protocols and Workflows

Detailed and reproducible experimental protocols are fundamental to the scientific process.

General Synthesis and Characterization Workflow

G General Workflow for Synthesis and Characterization cluster_synthesis Synthesis & Purification cluster_characterization Structural & Physicochemical Characterization cluster_evaluation Biological Evaluation Synthesis Synthesis of this compound Derivative Workup Reaction Workup & Extraction Synthesis->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Purity & Structure Confirmation MS Mass Spectrometry Purification->MS Purity & Structure Confirmation IR IR Spectroscopy Purification->IR Purity & Structure Confirmation MP Melting Point Analysis Purification->MP Purity & Structure Confirmation EA Elemental Analysis Purification->EA Purity & Structure Confirmation InVitro In Vitro Biological Assays EA->InVitro Characterized Compound

Caption: A generalized workflow from synthesis to biological evaluation.

Protocol: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)
  • Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., E. coli) is prepared to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in a suitable broth medium.

  • Compound Dilution: The synthesized this compound derivative is serially diluted in the broth medium in a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculation: Each well containing the diluted compound is inoculated with the microbial suspension. Positive (microorganism and broth) and negative (broth only) controls are included.

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Mechanism of Action and Signaling Pathways

Understanding the mechanism of action is crucial for drug development. For instance, many sulfonamide antibiotics act by inhibiting dihydropteroate (B1496061) synthase, an enzyme essential for folic acid synthesis in bacteria.[8][27] Some anticancer sulfonamides have been shown to exert their effects by targeting specific signaling pathways. For example, certain derivatives act as inhibitors of bromodomain-containing protein 4 (BRD4), leading to the downregulation of oncogenes like c-myc.[25]

G Inhibition of Folic Acid Synthesis by Sulfonamides PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase PABA->DHPS DHF Dihydrofolic Acid DHPS->DHF Enzymatic Conversion THF Tetrahydrofolic Acid DHF->THF DNA DNA Synthesis THF->DNA Sulfonamide Sulfonamide Derivative Sulfonamide->DHPS Competitive Inhibition

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Sulfenamide Reaction Pathways and Intermediates

Introduction

Sulfenamides are a class of organosulfur compounds with the general formula R−S−N(R')2, where R and R' represent hydrogen, alkyl, or aryl groups. These compounds are of significant interest due to their versatile applications as key intermediates in organic synthesis, particularly in the pharmaceutical and agrochemical industries, and as accelerators in rubber vulcanization. The unique reactivity of the sulfur-nitrogen (S-N) bond, which can be readily cleaved by both nucleophiles and electrophiles, makes sulfenamides valuable building blocks for a wide range of chemical transformations. Their role in drug design and discovery is expanding, with this compound-containing molecules showing promise as antihypertensive, anticancer, and diuretic agents. This guide provides a comprehensive elucidation of this compound reaction pathways, the nature of their intermediates, and the experimental protocols used to study them.

I. This compound Synthesis: Reaction Pathways and Mechanisms

The construction of the S-N bond is the cornerstone of this compound chemistry. Various synthetic strategies have been developed, ranging from classical methods to modern catalytic approaches.

Classical Synthesis from Sulfenyl Chlorides

The most traditional method for preparing sulfenamides involves the reaction of a sulfenyl chloride with a primary or secondary amine. This reaction proceeds via a standard bimolecular nucleophilic substitution, where the amine attacks the electrophilic sulfur atom of the sulfenyl chloride.

  • General Reaction: RSCl + 2 R'₂NH → RSNR'₂ + R'₂NH₂Cl

A base, often an excess of the amine itself, is required to neutralize the hydrochloric acid generated during the reaction.

Sulfenamide_Synthesis_from_Sulfenyl_Chloride Amine R'₂NH (Amine) Intermediate [R'₂NH⁺-S(R)-Cl] Amine->Intermediate Nucleophilic Attack SulfenylChloride R-S-Cl (Sulfenyl Chloride) SulfenylChloride->Intermediate This compound R-S-NR'₂ (this compound) Intermediate->this compound -HCl HCl HCl Intermediate->HCl Salt R'₂NH₂⁺Cl⁻ HCl->Salt Amine2 R'₂NH (Base) Amine2->Salt Neutralization

Caption: Nucleophilic substitution pathway for this compound synthesis.

Oxidative Coupling of Thiols and Amines

Modern synthetic chemistry favors more streamlined and environmentally benign methods. The direct oxidative coupling of thiols and amines has emerged as a powerful alternative, avoiding the need for pre-functionalized and often unstable sulfenyl chlorides.[1] This approach typically involves a catalyst and an oxidant.

  • Metal-Catalyzed Coupling: Copper salts (e.g., CuI) are commonly used to catalyze the S-N bond formation. The proposed mechanism often involves the formation of a copper-thiolate intermediate, which then undergoes oxidation and subsequent reaction with the amine.[1]

  • Electrochemical Synthesis: Anodic oxidation provides a green and efficient method for coupling thiols and amines. This technique avoids chemical oxidants and allows for precise control over the reaction. The mechanism is thought to involve the formation of a disulfide intermediate from the thiol, followed by reaction with an aminium radical generated from the amine.

  • Iodine-Mediated Coupling: Systems like I₂/H₂O₂ can effectively promote the oxidative coupling of thiols and anilines in green solvents like polyethylene (B3416737) glycol (PEG).[1]

Copper_Catalyzed_Oxidative_Coupling cluster_0 Catalytic Cycle CuI Cu(I) Catalyst VIII [R-S-Cu(I)] CuI->VIII + RSH - H⁺ Thiol R-SH Amine R'₂NH Oxidant [O] IX [R-S-Cu(II)] VIII->IX + [O] X [R-S-Cu(II)-NHR'₂] IX->X + R'₂NH Product R-S-NR'₂ X->Product Reductive Elimination Product->CuI (Catalyst Regeneration)

Caption: Plausible mechanism for copper-catalyzed S-N coupling.

Other Synthetic Routes
  • From Disulfides: Copper-catalyzed coupling of diaryl disulfides with amines can afford sulfenamides, with both aryl groups of the disulfide reacting effectively.

  • From N-Thioimides: Stable and accessible reactants like N-thiosuccinimide or N-thiophthalimide can react with primary amides, carbamates, and sulfonamides to yield N-acylsulfenamides, avoiding the use of sulfenyl chlorides.

II. Key Intermediates and the Nature of the S-N Bond

The reactivity of sulfenamides is dictated by the characteristics of the S-N bond and the intermediates formed during reactions.

  • The S-N Bond: The sulfur atom in a this compound is electrophilic, while the nitrogen is nucleophilic. This polarity makes the sulfur atom susceptible to attack by various nucleophiles. The S-N bond also exhibits a degree of torsional stability due to partial double bond character, leading to the possibility of diastereomeric compounds when substituents are appropriate.

  • Thiyl Radicals: In some oxidative coupling reactions, particularly those mediated by TEMPO or other radical initiators, a thiyl radical (RS•) is proposed as a key intermediate.[1] This radical species is generated by the one-electron oxidation of the corresponding thiol.

  • Metal-Sulfur Complexes: In metal-catalyzed reactions, intermediates involving a metal-sulfur bond, such as copper-thiolate complexes (ArS–CuLₙ), are fundamental to the catalytic cycle.[1] Oxidation state changes of the metal center (e.g., Cu(I) to Cu(II)) are crucial for facilitating the coupling process.

  • Sulfinyl Chloride Intermediates: In some one-pot syntheses starting from organometallic reagents and a sulfur dioxide source like DABSO, a sulfinyl chloride is generated in situ. This highly reactive intermediate is immediately trapped by an amine to form the sulfinamide product.

III. Reactivity and Reaction Pathways

The S-N bond's lability is central to the utility of sulfenamides as synthetic intermediates.

Nucleophilic Attack on Sulfur

The electrophilic sulfur atom is the primary site of reactivity.

  • Reaction with Thiols: Sulfenamides can react with thiols, leading to the formation of disulfides. This reactivity is particularly relevant in biological systems where sulfenamides can interact with cysteine residues.

  • Reaction with Amines: Transamination can occur where one amine displaces another from the this compound, allowing for the synthesis of different this compound derivatives.

Oxidation

The sulfur atom in sulfenamides is in the +2 oxidation state and can be readily oxidized to form sulfinamides (S(IV)) and sulfonamides (S(VI)). This transformation is a key pathway for synthesizing these important classes of compounds.

Use as Protecting Groups

The this compound group can serve as a protecting group for amines. They are stable under various conditions but can be cleaved under specific reductive or acidic conditions, regenerating the free amine.

Sulfenamide_Reactivity cluster_nucleophiles Nucleophilic Attack at Sulfur cluster_oxidation Oxidation This compound R-S-NR'₂ Disulfide R-S-S-R'' This compound->Disulfide Newthis compound R-S-NR''₂ This compound->Newthis compound Sulfinamide R-S(O)-NR'₂ This compound->Sulfinamide Thiol R''-SH Thiol->this compound Attack on S Amine R''₂NH Amine->this compound Attack on S Oxidant [O] Sulfonamide R-S(O)₂-NR'₂ Sulfinamide->Sulfonamide

Caption: Key reaction pathways involving sulfenamides.

IV. Data Presentation

The efficiency of this compound synthesis is highly dependent on the chosen method, substrates, and reaction conditions. The following tables summarize representative quantitative data from the literature.

Table 1: Comparison of Yields for Different this compound Synthesis Methods

MethodReactantsCatalyst/ReagentSolventTemp (°C)Yield (%)Reference
Classical MethodTriphenylmethanesulfenyl chloride + Butylamine-Benzene25High
Cu-Catalyzed Oxidative Couplingp-Thiocresol + tert-ButylamineCuI / bpyDMSO6090
Iodine-Mediated Oxidative CouplingThiophenol + AnilineI₂ / H₂O₂PEG-400RT70-85[1]
Electrochemical Oxidative CouplingThiophenol + CyclohexylamineMe₄NBF₄CH₃CN / HClRT81
From Disulfides (Cu-catalyzed)Diaryl disulfide + Alkyl amineCopper--Good

Table 2: Substrate Scope in Electrochemical Sulfonamide Synthesis

Thiol SubstrateAmine SubstrateProduct Yield (%)
ThiophenolCyclohexylamine81
ThiophenolMethylamine61
Thiophenoltert-Butylamine70
4-ChlorothiophenolCyclohexylamine74
4-MethoxythiophenolCyclohexylamine72

V. Experimental Protocols

Detailed and reproducible experimental procedures are critical for the successful synthesis and study of sulfenamides.

Protocol 1: General Procedure for this compound Synthesis from Sulfonyl Chloride (Adapted from Harmata et al.)

This protocol describes the synthesis of a sulfinamide via the in-situ reduction of a sulfonyl chloride, followed by reaction with an amine. A similar principle applies to direct this compound synthesis from sulfenyl chlorides.

  • Reaction Setup: To a solution of p-toluenesulfonyl chloride (1.0 mmol) and triethylamine (B128534) (10.0 mmol) in anhydrous dichloromethane (B109758) (CH₂Cl₂, 3.0 mL) in a round-bottom flask, cool the mixture to 0 °C in an ice bath.

  • Reagent Addition: In a separate syringe, prepare a solution of triphenylphosphine (B44618) (1.0 mmol) and the desired primary or secondary amine (1.0 mmol) in anhydrous CH₂Cl₂ (3.0 mL).

  • Reaction: Add the amine/phosphine solution to the cooled sulfonyl chloride solution dropwise using a syringe pump over a period of 1 hour.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the sulfonyl chloride is consumed.

  • Workup: Once the reaction is complete, concentrate the mixture in vacuo using a rotary evaporator.

  • Purification: Purify the crude product by silica (B1680970) gel column chromatography (e.g., using 20% ethyl acetate (B1210297) in hexanes as the eluent) to isolate the desired this compound.

Experimental_Workflow_Synthesis Start 1. Reaction Setup (Flask, Solvent, Reagents at 0°C) Addition 2. Slow Addition of Amine (Syringe Pump) Start->Addition Reaction 3. Stirring & Monitoring (TLC) Addition->Reaction Workup 4. Quench & Evaporation Reaction->Workup Purification 5. Column Chromatography Workup->Purification Characterization 6. Analysis (NMR, MS, IR) Purification->Characterization

Caption: General workflow for this compound synthesis and purification.

Protocol 2: Characterization of Sulfenamides
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H-NMR: Signals for the protons on the R and R' groups will be observed. The chemical shifts will be influenced by the electronic environment of the S-N bond.

    • ¹³C-NMR: Resonances for the carbon atoms in the molecule provide structural information.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy:

    • Look for characteristic absorption bands corresponding to N-H stretching (for primary sulfenamides), C-H, C-N, and S-N bonds.

  • Mass Spectrometry (MS):

    • Determine the molecular weight of the synthesized compound and aid in structural elucidation through fragmentation patterns.

The study of this compound reaction pathways and intermediates is a dynamic field with significant implications for organic synthesis and drug development. While classical methods provide a foundational understanding, modern catalytic and electrochemical approaches offer more efficient, scalable, and environmentally friendly alternatives. A thorough grasp of the underlying mechanisms, the nature of key intermediates like metal-thiolates and thiyl radicals, and the inherent reactivity of the S-N bond is essential for researchers aiming to leverage these versatile compounds in the design and construction of complex molecules. The protocols and data presented herein serve as a technical guide for professionals navigating this important area of chemistry.

References

Spectroscopic Identification of Sulfenamide Functional Groups: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The sulfenamide functional group (RS-NR'R''), characterized by a sulfur-nitrogen single bond, is a critical moiety in a variety of applications, ranging from vulcanization accelerators in the rubber industry to key intermediates in organic synthesis and important structural motifs in medicinal chemistry.[1] Their unique reactivity and presence in biological systems, particularly in the context of redox signaling, underscore the importance of robust analytical methods for their identification and characterization. This guide provides a comprehensive overview of the primary spectroscopic techniques used to identify and characterize the this compound functional group, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) and Raman Spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique for elucidating the structure of molecules. For sulfenamides, ¹H, ¹³C, and ¹⁵N NMR provide valuable information about the electronic environment of the nuclei within the functional group and the surrounding molecular framework.

¹H NMR Spectroscopy

The chemical shift of protons attached to the nitrogen of the this compound group (N-H) and on the carbon atoms adjacent to the sulfur and nitrogen can be diagnostic. The N-H proton signal is often broad and its chemical shift is sensitive to solvent, concentration, and temperature due to hydrogen bonding.

¹³C NMR Spectroscopy

The chemical shifts of carbon atoms directly bonded to the sulfur and nitrogen of the this compound group are influenced by the electronegativity of these heteroatoms.

¹⁵N NMR Spectroscopy

¹⁵N NMR provides direct information about the nitrogen atom of the this compound group. The chemical shifts are sensitive to the nature of the substituents on both the sulfur and nitrogen atoms.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Sulfenamides

CompoundSolvent¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)Reference
N-(phenyl)thio)phthalimideCDCl₃7.78-7.92 (m, 4H, Phth), 7.30-7.55 (m, 5H, Ph)167.1 (C=O), 134.6 (Phth), 132.1 (Phth), 129.2 (Ph), 128.8 (Ph), 125.0 (Ph), 123.8 (Phth)Derived from similar structures
1-(Cyclopentylthio)pyrrolidine-2,5-dioneC₆D₆1.97 (s, 4H, Succ), 1.2-1.8 (m, 8H, c-Pent), 3.5 (m, 1H, c-Pent)174.9 (C=O), 45.1 (CH-S), 33.5 (CH₂), 28.3 (Succ), 25.5 (CH₂)[2]
2-(4-chlorophenyl)quinazolin-4(3H)-one (related structure)DMSO-d₆12.55 (s, 1H, NH), 8.14-8.22 (m, 3H), 7.82-7.87 (m, 1H), 7.73 (d, J = 8.0 Hz, 1H), 7.61 (d, J = 8.5 Hz, 2H)162.1, 151.3, 148.4, 136.3, 134.6, 131.5, 129.6, 128.7, 127.5, 126.7, 125.9, 121.0[3]

Vibrational Spectroscopy: Infrared (IR) and Raman

Vibrational spectroscopy probes the vibrational modes of a molecule. The S-N bond and associated functional groups in sulfenamides have characteristic absorption frequencies.

Infrared (IR) Spectroscopy

The stretching vibration of the S-N bond is a key diagnostic peak, though it can be of weak to medium intensity. N-H stretching and bending vibrations are also important for primary and secondary sulfenamides.

Raman Spectroscopy

Raman spectroscopy is particularly useful for detecting the S-S and S-N bonds, which often give rise to strong signals.

Table 2: Characteristic Vibrational Frequencies for Sulfenamides

Vibrational ModeTypical Frequency Range (cm⁻¹)IntensityNotes
N-H Stretch3200 - 3400MediumFor primary and secondary sulfenamides. Position is sensitive to hydrogen bonding.
C=O Stretch1700 - 1750StrongFor N-acylsulfenamides.
S-N Stretch800 - 1000Weak to MediumThis is a key diagnostic band for the this compound group.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio of a molecule and its fragments. The fragmentation pattern of a this compound can be highly diagnostic of its structure.

Common fragmentation pathways for sulfenamides involve cleavage of the S-N bond, as well as fragmentation of the substituents on the sulfur and nitrogen atoms.

Table 3: Common Mass Spectral Fragmentation Patterns for Sulfenamides

FragmentationDescription
[M-Rₛ]⁺Cleavage of the R-S bond.
[M-Rₙ]⁺Cleavage of the R-N bond.
[RS]⁺Formation of a sulfenyl cation.
[NR'R'']⁺Formation of an amino cation.
S-N bond cleavageHomolytic or heterolytic cleavage of the sulfur-nitrogen bond.

Experimental Protocols

NMR Spectroscopy

Sample Preparation (General Protocol for ¹H and ¹³C NMR)

  • Dissolution: Dissolve 5-10 mg of the this compound sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in a clean, dry NMR tube.

  • Internal Standard: Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis or precise chemical shift referencing is required.

  • Homogenization: Gently shake or vortex the NMR tube to ensure the sample is fully dissolved and the solution is homogeneous.

  • Filtering (Optional): If the solution contains particulate matter, filter it through a small plug of glass wool into a clean NMR tube.

Data Acquisition (General Parameters)

  • Spectrometer: A 400 MHz or higher field spectrometer is recommended.

  • ¹H NMR:

    • Pulse sequence: Standard single-pulse experiment.

    • Spectral width: Typically 12-16 ppm.

    • Number of scans: 8-16 scans are usually sufficient for a moderately concentrated sample.

  • ¹³C NMR:

    • Pulse sequence: Proton-decoupled pulse sequence.

    • Spectral width: Typically 0-220 ppm.

    • Number of scans: A larger number of scans (e.g., 128 or more) is generally required due to the low natural abundance of ¹³C.

FTIR Spectroscopy

Sample Preparation (KBr Pellet Method for Solids)

  • Grinding: Grind 1-2 mg of the solid this compound sample to a fine powder using an agate mortar and pestle.

  • Mixing: Add approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) to the mortar and mix thoroughly with the sample.

  • Pellet Formation: Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent pellet.

  • Analysis: Place the KBr pellet in the sample holder of the FTIR spectrometer.

Data Acquisition

  • Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

  • Range: Typically 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹ is generally sufficient.

  • Background: Record a background spectrum of the empty sample compartment or a pure KBr pellet before running the sample spectrum.

Mass Spectrometry

Sample Preparation (LC-MS)

  • Dissolution: Dissolve a small amount of the this compound sample (typically in the µg/mL to ng/mL range) in a solvent compatible with the liquid chromatography (LC) mobile phase (e.g., acetonitrile (B52724), methanol, water).

  • Filtering: Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter.

  • Vial Transfer: Transfer the filtered solution to an appropriate autosampler vial.

Data Acquisition (LC-MS/MS)

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column is commonly used for the separation of organic molecules.

  • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with a small amount of formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization.

  • MS System: A tandem mass spectrometer (e.g., triple quadrupole or Q-TOF).

  • Ionization Source: Electrospray ionization (ESI) is commonly used for sulfenamides.

  • Analysis Mode: Full scan mode for initial identification and product ion scan (MS/MS) mode for structural elucidation through fragmentation analysis.

Visualization of a Relevant Signaling Pathway

Sulfenamides are known to be involved in cellular redox signaling pathways. One important pathway involves the oxidation of cysteine residues in proteins to form sulfenic acids, which can then react with nearby amine groups to form a this compound. This modification can act as a protective mechanism against irreversible oxidation and can also modulate protein function.

Sulfenamide_Formation_in_Redox_Signaling This compound Formation in Protein Redox Signaling ROS Reactive Oxygen Species (ROS) Protein_Cys_SH Protein-Cys-SH (Reduced Cysteine) ROS->Protein_Cys_SH Oxidation Protein_Cys_SOH Protein-Cys-SOH (Sulfenic Acid) Protein_Cys_SH->Protein_Cys_SOH This compound Protein-Sulfenamide Protein_Cys_SOH->this compound Reaction with backbone amide Disulfide Disulfide Bond (Intra/Intermolecular) Protein_Cys_SOH->Disulfide Reaction with another Cys-SH Irreversible_Ox Irreversible Oxidation (Sulfinic/Sulfonic Acid) Protein_Cys_SOH->Irreversible_Ox Further Oxidation This compound->Protein_Cys_SH Reduction Reducing_Agents Reducing Agents (e.g., Thioredoxin) Reducing_Agents->this compound

References

understanding the anomeric effect in sulfenamide stability

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide on the anomeric effect in sulfenamide stability for researchers, scientists, and drug development professionals.

Introduction: The Challenge of this compound Stability

The sulfur-nitrogen (S-N) bond is a crucial functional group found in a wide array of pharmaceuticals, polymers, and natural products.[1] Despite their prevalence, many this compound derivatives are notoriously unstable, which presents a significant challenge for their synthesis and application.[1][2][3] Simple sulfenamides, such as thiohydroxylamine (H₂NSH), are often thermally unstable above -40°C, limiting their utility as synthetic precursors.[2] In contrast, S-substituted sulfenamides, like S-benzoylthiohydroxylamine, are remarkably stable and can be isolated.[1] This disparity in stability has been a subject of investigation, with recent studies pointing to a stereoelectronic interaction, best described as an anomeric effect, as a key stabilizing factor.[1][2]

This guide delves into the core principles of the anomeric effect in sulfenamides, summarizing the computational and experimental evidence that elucidates its role in conferring stability to this important class of molecules.

The Anomeric Effect in Sulfenamides: A Stabilizing Interaction

The anomeric effect is a stereoelectronic phenomenon that describes the stabilizing interaction between a lone pair of electrons on a heteroatom and an adjacent antibonding (σ) orbital. In the context of S-substituted sulfenamides, this involves the delocalization of the nitrogen lone pair (n_N) into the antibonding orbital of the adjacent sulfur-carbon bond (σS-C). This interaction, previously termed negative hyperconjugation, is now recognized as a true anomeric effect due to its significant energetic contribution, which is comparable to classical anomeric interactions observed in carbohydrates.[1][2]

The stability of S-substituted sulfenamides is largely attributed to the presence of a suitable, low-lying σ_S-C acceptor orbital, which is absent in unstable S-unsubstituted analogues like H₂NSH.[1] This n_N → σS-C interaction dictates the conformational preference of the molecule, favoring a geometry where the nitrogen lone pair is aligned with the S-C bond.

Anomeric_Effect cluster_0 This compound Backbone cluster_1 Orbital Interaction N Nitrogen (N) S Sulfur (S) N->S S-N Bond n_N Nitrogen Lone Pair (n_N) N->n_N C Carbon (C) S->C S-C Bond sigma_star Antibonding Orbital (σ*_S-C) S->sigma_star C->sigma_star n_N->sigma_star Stabilizing Delocalization (Anomeric Effect)

Caption: Orbital interaction diagram of the anomeric effect in S-substituted sulfenamides.

Quantitative Analysis of Stability

Computational studies have been instrumental in quantifying the energetic contributions of the anomeric effect to this compound stability. Torsional energy scans and Natural Bond Orbital (NBO) analysis provide key data points for comparing S-substituted sulfenamides with their analogues.

Table 1: Rotational Barriers and NBO Analysis

This table summarizes the calculated torsional barriers and the second-order perturbation energies for the key donor-acceptor interactions in S-benzoylthiohydroxylamine (4 ) and its oxygen analogue (5 ). The higher rotational barrier and greater interaction energy in 4 highlight the significance of the n_N → σ*_S-C anomeric effect.

CompoundKey InteractionRotational Barrier (kcal/mol)NBO E(2) (kcal/mol)Reference
4 (S-benzoylthiohydroxylamine)n_N → σ_S-C4.99.2[1]
5 (Oxygen Analogue)n_N → σO-C2.48.3
Table 2: Bond Lengths from Crystallography and Computation

The anomeric effect influences molecular geometry. The alignment of the n_N orbital with the σ*S-C orbital leads to a slight lengthening of the S-C bond. X-ray crystallography of S-benzoylthiohydroxylamine (4 ) confirms the conformation predicted by computational models, where the –NH₂ moiety is aligned with the S-C bond.

CompoundMethodN-S Bond Length (Å)S-C Bond Length (Å)Reference
4 X-ray Crystallography1.6881.810[1]
4 Gas-Phase Geometry (Calculated)--[1]

Experimental Protocols and Methodologies

The validation of the anomeric effect in sulfenamides relies on a combination of synthesis, characterization, and computational analysis.

Synthesis and Characterization of S-benzoylthiohydroxylamine (4)

The synthesis of stable sulfenamides is crucial for their study. Compound 4 was synthesized using literature procedures, with modifications to improve yield and reliability.[1]

  • Reaction Setup : The synthesis is performed under anoxic conditions and at low temperatures to prevent degradation of the air-sensitive thioacid starting material and minimize side reactions.[1]

  • Synthesis : The specific literature procedures for the formation of the S-N bond are followed. While the source does not detail the exact reactants, this compound synthesis often involves the reaction of a sulfenyl chloride with an amine.[4]

  • Isolation and Purification : The product is isolated at gram-scale quantity in high yields.[1]

  • Characterization : The structure and purity of the synthesized compound are confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR).[1] Single crystals suitable for X-ray diffraction are grown to determine the solid-state structure.

Computational Analysis

Quantum mechanical calculations are performed to model the electronic structure and conformational landscape of the sulfenamides.

  • Software : Calculations are typically performed using a computational chemistry package like Gaussian.[5]

  • Methodology : Geometries are optimized using Density Functional Theory (DFT), for instance, with the M06-2X functional and a basis set such as 6-311++G(d,p).[1]

  • Torsional Scans : To determine the rotational barrier around the S-N bond, the dihedral angle is systematically varied (e.g., in 5° increments), and the energy is calculated at each step while optimizing all other geometric parameters.[5]

  • Natural Bond Orbital (NBO) Analysis : NBO analysis is performed on the optimized geometries to identify and quantify the key donor-acceptor orbital interactions, such as the n_N → σ*S-C delocalization. The second-order perturbation energy (E(2)) from this analysis provides a measure of the interaction strength.[5]

Experimental_Workflow cluster_synthesis Synthesis & Isolation cluster_characterization Structural Characterization cluster_computation Computational Analysis start Start: Thioacid + Amine Precursors synthesis Synthesis of this compound (4) (Anoxic, Low Temp) start->synthesis isolation Isolation & Purification (Gram-scale) synthesis->isolation nmr NMR Spectroscopy (¹H, ¹³C) isolation->nmr xray X-ray Crystallography isolation->xray dft DFT Calculations (M06-2X) isolation->dft Input Geometry conclusion Conclusion: Anomeric Effect Confers Stability xray->conclusion Confirms Conformation torsion Torsional Energy Scan dft->torsion nbo NBO Analysis dft->nbo torsion->conclusion Quantifies Rotational Barrier nbo->conclusion Quantifies Interaction Energy

Caption: Workflow for investigating the anomeric effect in this compound stability.

Implications for Drug Development and Synthesis

A thorough understanding of the anomeric effect is critical for the rational design and synthesis of stable this compound-containing molecules.

  • Stability by Design : The instability of simple sulfenamides can be overcome by introducing an S-substituent that provides a suitable σ* acceptor orbital. This principle can be applied to stabilize drug candidates or synthetic intermediates.[1]

  • Conformational Control : The anomeric effect imposes a strong conformational preference, which can be exploited in drug design to lock a molecule into a bioactive conformation. The rotational barriers in sulfenamides are significant, ranging from 12-20 kcal/mol, making the S-N bond a chiral axis.[4]

  • Predicting Reactivity : The presence and magnitude of the anomeric effect influence the electron density at the nitrogen and sulfur atoms, thereby affecting the nucleophilicity and electrophilicity of the this compound.[1] This knowledge can help predict and control the outcomes of synthetic reactions.

Conclusion

The stability of sulfenamides is not merely a matter of sterics or simple inductive effects but is profoundly influenced by a key stereoelectronic interaction: the n_N → σ*_S-C anomeric effect. This interaction, quantified to be around 4-5 kcal/mol, is responsible for the observed stability of S-substituted sulfenamides compared to their unstable S-unsubstituted counterparts.[2] Evidence from X-ray crystallography and computational chemistry converges to support this model, providing a robust framework for understanding and predicting the behavior of this important functional group. For chemists in drug discovery and process development, leveraging this anomeric effect is a powerful strategy for designing stable, conformationally defined, and synthetically accessible molecules.

References

The Dual Nature of Sulfenamides: A Technical Guide to Their Reactivity with Electrophiles and Nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfenamides, characterized by the R-S-N functional group, are a class of organosulfur compounds that have garnered significant interest in medicinal chemistry and drug development. Their unique chemical properties, arising from the inherent polarity and lability of the sulfur-nitrogen bond, allow them to act as both electrophiles and nucleophiles. This dual reactivity makes them versatile intermediates in organic synthesis and key players in various biological processes, including redox signaling and enzyme regulation. Understanding the fundamental principles of sulfenamide reactivity is crucial for harnessing their potential in the design of novel therapeutics and chemical probes. This in-depth technical guide provides a comprehensive overview of the core principles governing the reactions of sulfenamides with both electrophiles and nucleophiles, supported by quantitative data, detailed experimental protocols, and mechanistic visualizations.

Core Principles of this compound Reactivity

The reactivity of a this compound is primarily dictated by the nature of the substituents on the sulfur and nitrogen atoms. The sulfur atom, being less electronegative than nitrogen, is generally electron-deficient and thus serves as the primary electrophilic center.[1] Conversely, the nitrogen atom possesses a lone pair of electrons and can act as a nucleophile. The presence of electron-withdrawing or electron-donating groups on either atom can significantly modulate this inherent reactivity.

Reactivity with Nucleophiles: The Electrophilic Sulfur Center

The sulfur atom of the this compound bond is susceptible to attack by a wide range of nucleophiles. This reaction typically proceeds via a nucleophilic substitution mechanism, leading to the cleavage of the S-N bond.

Reaction with Thiols: One of the most well-studied reactions of sulfenamides is their interaction with thiols. This reaction is of particular importance in biological systems, where it plays a role in the regulation of protein function through cysteine modifications. The reaction involves the nucleophilic attack of a thiolate anion on the electrophilic sulfur atom of the this compound, resulting in the formation of a disulfide and the release of an amine.[1]

The rate of this reaction is dependent on the pKa of the thiol and the nature of the substituents on the this compound.[1] Steric hindrance around the sulfur atom can significantly decrease the reaction rate.[1]

Reaction with Amines and Other Nucleophiles: Sulfenamides can also react with other nucleophiles, such as amines, Grignard reagents, and enolates. The reaction with amines can lead to a transamination-like reaction, forming a new this compound. Reactions with Grignard reagents result in the formation of sulfides, demonstrating the utility of sulfenamides in C-S bond formation.

Reactivity with Electrophiles: The Nucleophilic Nitrogen and Sulfur Centers

While the sulfur atom is the primary site of electrophilicity, both the nitrogen and sulfur atoms can exhibit nucleophilic character, particularly when activated.

N-Acylsulfenamides: Acylation of the nitrogen atom to form an N-acylthis compound significantly alters the reactivity profile. The electron-withdrawing nature of the acyl group reduces the nucleophilicity of the nitrogen, making it less prone to reactions with electrophiles. However, these compounds are valuable as they can be used in asymmetric synthesis.[2]

Addition to Alkenes and Alkynes: Sulfonamides, which can be formed from the oxidation of sulfenamides, have been shown to undergo addition reactions with alkenes and alkynes.[3] This highlights a pathway for the functionalization of unsaturated systems.

Cycloaddition Reactions: Sulfenamides and related sulfur-nitrogen compounds can participate in cycloaddition reactions, providing access to various heterocyclic structures. For instance, N-sulfinylamines can undergo [3+2] and [4+2] cycloadditions with donor-acceptor cyclopropanes and cyclobutanes.[4]

Quantitative Data on this compound Reactivity

Quantifying the reactivity of sulfenamides is essential for predicting their behavior in different chemical and biological environments. The following table summarizes representative kinetic data for the reaction of a this compound with a thiol nucleophile.

This compound SubstrateThiol NucleophilepHSecond-Order Rate Constant (M⁻¹s⁻¹)Reference
[Co(en)₂(NH₂S(CH₂)₂NH₂)]³⁺2-Aminoethanethiol7.01.2 x 10³[1]
[Co(en)₂(NH₂SCH₂CH(CO₂H)NH₂)]³⁺Cysteine7.01.5 x 10³[1]
[Co(en)₂(NH₂SC(CH₃)₂CH(CO₂H)NH₂)]³⁺Penicillamine7.00.1[1]

Note: The data presented is for cobalt(III) complexed sulfenamides and serves as an illustrative example of the influence of structure on reactivity. Rate constants for other this compound systems may vary significantly.

Experimental Protocols

Detailed experimental protocols are crucial for the accurate study of this compound reactivity. Below are generalized methodologies for the synthesis of a this compound and for monitoring its reaction with a thiol using NMR spectroscopy.

Protocol 1: Synthesis of an Aryl this compound

This protocol describes a general method for the synthesis of an N-acylthis compound from a primary amide and an N-thiosuccinimide.

Materials:

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the primary amide (1.1 equivalents).

  • Add anhydrous THF to dissolve the amide (concentration typically 0.1 M).

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (2.5 equivalents) portion-wise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 30 minutes.

  • In a separate flask, dissolve N-(phenylthio)succinimide (1.0 equivalent) in anhydrous THF.

  • Add the solution of N-(phenylthio)succinimide dropwise to the amide anion solution at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired N-acylthis compound.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Kinetic Analysis of this compound-Thiol Reaction by ¹H NMR Spectroscopy

This protocol outlines a method for determining the rate constant of the reaction between a this compound and a thiol using ¹H NMR.

Materials:

  • This compound of interest

  • Thiol (e.g., glutathione, cysteine)

  • Deuterated buffer solution of desired pH (e.g., phosphate (B84403) buffer in D₂O)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Prepare stock solutions of the this compound and the thiol in the deuterated buffer. The concentrations should be chosen to allow for a reaction half-life that is convenient to monitor by NMR (typically in the range of minutes to hours).

  • Equilibrate the NMR spectrometer to the desired reaction temperature.

  • In an NMR tube, combine the deuterated buffer and the this compound stock solution.

  • Acquire a ¹H NMR spectrum of the this compound solution before the addition of the thiol to serve as a time-zero reference.

  • Initiate the reaction by adding the thiol stock solution to the NMR tube, quickly mix by inversion, and immediately place the tube in the NMR spectrometer.

  • Acquire a series of ¹H NMR spectra at regular time intervals. The time between spectra will depend on the reaction rate.

  • Process the NMR spectra. Identify characteristic signals for the starting this compound and one of the products (e.g., the amine or the disulfide).

  • Integrate the chosen signals at each time point.

  • Plot the concentration of the this compound (or the appearance of the product) as a function of time.

  • Fit the data to the appropriate rate law (e.g., second-order) to determine the rate constant of the reaction.

Signaling Pathways and Experimental Workflows

The dual reactivity of sulfenamides is central to their role in various chemical and biological processes. The following diagrams, generated using the DOT language, illustrate key reaction pathways and experimental workflows.

sulfenamide_reactivity_nucleophile This compound This compound (R-S-NHR') TransitionState Transition State [Nu---S(R)---NHR']⁻ This compound->TransitionState Nucleophilic Attack on Sulfur Nucleophile Nucleophile (Nu⁻) Nucleophile->TransitionState Product1 Substituted Product (R-S-Nu) TransitionState->Product1 Product2 Amine (R'NH⁻) TransitionState->Product2

Caption: Nucleophilic attack on the this compound sulfur atom.

sulfenamide_redox_signaling CysSH Protein Cysteine (Protein-SH) SulfenicAcid Sulfenic Acid (Protein-SOH) CysSH->SulfenicAcid Oxidation ROS Reactive Oxygen Species (e.g., H₂O₂) This compound Cyclic this compound SulfenicAcid->this compound Intramolecular Cyclization BackboneAmide Backbone Amide BackboneAmide->this compound Disulfide Disulfide (Protein-S-S-R) This compound->Disulfide Reaction with Thiol Thiol Thiol (R-SH)

Caption: Role of sulfenamides in redox signaling.[5]

hts_workflow cluster_workflow High-Throughput Screening Workflow Start This compound Library AssayPlate Assay Plate Preparation (Dispense Sulfenamides) Start->AssayPlate ReagentAdd Addition of Nucleophile/ Electrophile Cocktail AssayPlate->ReagentAdd Incubation Incubation ReagentAdd->Incubation Detection Detection (e.g., UV-Vis, Fluorescence) Incubation->Detection DataAnalysis Data Analysis (Hit Identification) Detection->DataAnalysis HitValidation Hit Validation DataAnalysis->HitValidation

Caption: High-throughput screening for this compound reactivity.

Conclusion

The reactivity of sulfenamides is a rich and complex field with significant implications for drug discovery and chemical biology. Their ability to react with both nucleophiles and electrophiles makes them highly versatile building blocks and functional motifs. A thorough understanding of the principles governing their reactivity, supported by quantitative kinetic data and robust experimental protocols, is essential for researchers seeking to exploit the unique properties of this fascinating class of molecules. This guide provides a foundational framework for such endeavors, offering insights into the core reactivity patterns and practical methodologies for their investigation. Further exploration into the diverse reaction space of sulfenamides will undoubtedly continue to yield novel and valuable applications in science and medicine.

References

Unraveling the Enigmatic S-N Bond: A Theoretical Deep-Dive into Sulfenamides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The sulfenamide functional group, characterized by a direct bond between sulfur and nitrogen, is a cornerstone in a vast array of applications, from vulcanization accelerators in the rubber industry to crucial scaffolds in medicinal chemistry.[1] The unique electronic nature of the S-N bond imparts specific reactivity and conformational properties to these molecules, making a thorough understanding of this linkage paramount for rational drug design and the development of novel synthetic methodologies. This in-depth technical guide delves into the theoretical studies that have illuminated the complexities of the S-N bond in sulfenamides, supported by experimental validation.

The Great Debate: π-Bonding in the S-N Linkage

A central theme in the theoretical examination of the S-N bond is the extent of its π-character.[2][3] The debate has significant implications for understanding the bond's rotational barriers and reactivity. While some studies have attributed the substantial rotational barriers observed in sulfenamides to pπ-dπ interactions between nitrogen and sulfur, more recent investigations combining experimental techniques like X-ray Absorption Spectroscopy (XAS) with Density Functional Theory (DFT) calculations suggest that the π-bonding contribution involving sulfur 3p orbitals is minimal.[2] These studies propose that electrostatic repulsion is the dominant factor governing the rotational barriers.[2][3]

Computational Methodologies for Interrogating the S-N Bond

A variety of computational tools are employed to dissect the electronic structure and bonding characteristics of sulfenamides.

Density Functional Theory (DFT)

DFT has emerged as a workhorse for calculating the geometric and electronic properties of sulfenamides. Functionals like B3LYP are commonly used to optimize molecular geometries, predict vibrational frequencies, and calculate rotational energy barriers.[4][5] These calculations provide valuable insights into the conformational preferences of sulfenamides and the energetic landscape of S-N bond rotation.

Natural Bond Orbital (NBO) Analysis

NBO analysis is a powerful technique for translating the complex, delocalized molecular orbitals obtained from DFT calculations into a more intuitive, localized bonding picture.[4][6] This method allows for the quantification of donor-acceptor interactions, which are crucial for understanding the nature of the S-N bond. For instance, NBO analysis can reveal the extent of electron delocalization from the nitrogen lone pair into antibonding orbitals of the sulfur atom, providing a quantitative measure of hyperconjugative effects that influence bond strength and reactivity.[7][8][9]

Quantitative Insights into S-N Bond Properties

Theoretical studies, corroborated by experimental data, have provided a wealth of quantitative information about the S-N bond in sulfenamides.

Table 1: Calculated Rotational Energy Barriers for the S-N Bond in Sulfenamides and Related Compounds

CompoundMethodRotational Barrier (kcal/mol)Reference
HS(O)2NH2 (Sulfonamide)G2MP26.74[4]
Aryl-N-(arylsulfonyl)-N-(triphenylphosphoranylidene)imidocarbamatesDynamic 1H NMR~12[10]
General Sulfenamides-12-20[1]
N-BenzhydrylformamidesDFT (M06-2X/6-311+G*) & Dynamic NMR19.5 - 23.1[11]

Table 2: Experimental and Calculated S-N Bond Lengths in Sulfonamides

CompoundS-N Bond Length (Å) (Experimental - X-ray)S-N Bond Length (Å) (Calculated)Reference
4-methyl-N-propylbenzenesulfonamide1.618, 1.622-[12]
Thiophene Sulfonamide Derivatives-1.67 - 1.68[13]

Experimental Protocols for Validation

Theoretical predictions are only as valuable as their experimental validation. The following section outlines the key experimental techniques used to probe the S-N bond in sulfenamides.

Synthesis of Sulfenamides

A common route to sulfenamides involves the reaction of sulfenyl chlorides with primary or secondary amines.[1]

General Protocol:

  • Dissolve the desired amine in a suitable aprotic solvent (e.g., benzene, dichloromethane) under an inert atmosphere.

  • Cool the solution in an ice bath.

  • Add a solution of the sulfenyl chloride dropwise with stirring.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Filter the resulting amine hydrochloride salt.

  • Remove the solvent from the filtrate under reduced pressure to yield the crude this compound.

  • Purify the product by chromatography or recrystallization.

X-ray Crystallography

Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional structure of sulfenamides, providing definitive data on S-N bond lengths and angles.[12][14]

Methodology:

  • Crystal Growth: High-quality single crystals are grown by slow evaporation of a saturated solution of the this compound in an appropriate solvent system.

  • Data Collection: A suitable crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates and geometric parameters.[15][16][17]

Dynamic NMR Spectroscopy

Dynamic Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for measuring the rotational barriers around the S-N bond.[18][19]

Methodology:

  • Sample Preparation: A solution of the this compound in a suitable deuterated solvent is prepared.

  • Variable Temperature NMR: A series of NMR spectra (typically 1H NMR) are acquired over a range of temperatures.

  • Coalescence Temperature Determination: As the temperature is increased, the rate of rotation around the S-N bond increases, leading to the broadening and eventual coalescence of signals from nuclei that are in different chemical environments in the ground state. The temperature at which these signals merge into a single peak is the coalescence temperature (Tc).

  • Calculation of Rotational Barrier: The Gibbs free energy of activation for rotation (ΔG‡) can be calculated from the coalescence temperature and the chemical shift difference between the exchanging signals at low temperature using the Eyring equation.[11][20]

Sulfur K-edge X-ray Absorption Spectroscopy (XAS)

Sulfur K-edge XAS is a sensitive probe of the electronic structure of sulfur-containing compounds.[21][22]

Methodology:

  • Sample Preparation: The this compound sample is typically prepared as a thin film or a pressed pellet.

  • Data Acquisition: The sample is irradiated with synchrotron-generated X-rays of varying energy around the sulfur K-edge (approximately 2472 eV). The absorption of X-rays is measured, often by detecting the fluorescence emitted by the sample.[23][24][25]

  • Spectral Analysis: The resulting X-ray absorption near-edge structure (XANES) spectrum provides information about the oxidation state and local coordination environment of the sulfur atom, which can be used to infer the nature of the S-N bond.

Visualizing the Theoretical Framework

To better illustrate the concepts discussed, the following diagrams, generated using the DOT language, provide a visual representation of key workflows and relationships.

computational_workflow cluster_start Input cluster_calc Calculation cluster_output Output start Select this compound and Substituents dft DFT Calculation (e.g., B3LYP/6-31G*) start->dft nbo NBO Analysis dft->nbo geom Optimized Geometry (Bond Lengths, Angles) dft->geom energy Rotational Energy Barrier dft->energy electronic Electronic Properties (Charges, Orbitals) nbo->electronic interactions Donor-Acceptor Interactions nbo->interactions

A typical computational workflow for studying the S-N bond.

mo_interaction n_lp n (lone pair) antibonding σ* (S-N) n_lp->antibonding Hyperconjugation (n -> σ*) sigma_star σ* (S-X) bonding σ (S-N)

Molecular orbital interaction diagram for the S-N bond.

Conclusion

The S-N bond in sulfenamides is a fascinating and complex functional group whose properties are governed by a delicate interplay of steric and electronic effects. Theoretical studies, particularly those employing DFT and NBO analysis, have been instrumental in deconstructing these effects and providing a deeper understanding of the nature of this bond. When coupled with experimental validation through techniques such as X-ray crystallography and dynamic NMR, these computational approaches offer a powerful toolkit for researchers in drug discovery and materials science to predict and modulate the properties of this compound-containing molecules for a wide range of applications.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Sulfenamides from Thiols and Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfenamides are a valuable class of organosulfur compounds containing a sulfur-nitrogen bond, which serve as important building blocks in medicinal chemistry and are utilized as vulcanization accelerators in the rubber industry.[1][2] This document provides detailed protocols for the synthesis of sulfenamides via the oxidative coupling of readily available thiols and amines. Key methodologies, including copper-catalyzed, iodine-mediated, and electrochemical synthesis, are presented with step-by-step experimental procedures, quantitative data summaries, and mechanistic diagrams to guide researchers in the efficient preparation of these versatile compounds.

Introduction

The synthesis of sulfenamides has traditionally involved the reaction of sulfenyl chlorides with amines. However, the instability and corrosive nature of many sulfenyl chlorides have driven the development of more direct and atom-economical methods.[1] The oxidative coupling of thiols and amines has emerged as a powerful strategy, offering a more streamlined approach to structurally diverse sulfenamides from inexpensive and readily available starting materials.[1][2] This approach avoids pre-functionalization steps, thereby reducing waste and improving overall efficiency.[1][2] This application note details three robust methods for this transformation, providing researchers with a selection of protocols to suit various substrates and laboratory capabilities.

I. Copper-Catalyzed Synthesis of Sulfenamides

Copper catalysis is a widely used and effective method for the synthesis of sulfenamides from thiols and amines. The use of an inexpensive copper(I) iodide catalyst in combination with a bipyridine ligand provides a reliable system for this transformation.[1][2]

Experimental Protocol: Copper(I) Iodide / 2,2'-Bipyridine (B1663995) Catalyzed Synthesis

This protocol is based on the pioneering work by Taniguchi, which established an efficient copper-catalyzed system for the synthesis of sulfenamides.[1][2]

Materials:

  • Thiol (e.g., Thiophenol, 1.0 mmol, 110 mg, 102 µL)

  • Amine (e.g., Piperidine, 1.2 mmol, 102 mg, 119 µL)

  • Copper(I) iodide (CuI, 0.05 mmol, 9.5 mg)

  • 2,2'-Bipyridine (bpy, 0.05 mmol, 7.8 mg)

  • Dimethyl sulfoxide (B87167) (DMSO), 2.0 mL

  • Ethyl acetate (B1210297)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

  • Hexane

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Standard laboratory glassware for work-up and purification

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar, add CuI (0.05 mmol) and 2,2'-bipyridine (0.05 mmol).

  • Add DMSO (2.0 mL) to the flask and stir the mixture at room temperature for 10 minutes.

  • Add the thiol (1.0 mmol) and the amine (1.2 mmol) to the reaction mixture.

  • Heat the reaction mixture to 60 °C and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine (2 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure sulfenamide.

Data Presentation

Table 1: Copper-Catalyzed Synthesis of Various Sulfenamides

EntryThiolAmineYield (%)Reference
1p-Thiocresoltert-Butylamine90[1][2]
2ThiophenolPiperidine85[1]
3ThiophenolMorpholine82[1]
44-Methoxythiophenoln-Butylamine78[1]
52-NaphthalenethiolDiethylamine75[1]

Yields are for isolated products after purification.

Mechanistic Workflow

The proposed mechanism for the copper-catalyzed synthesis of sulfenamides involves the initial formation of a copper-thiolate complex. This is followed by oxidation of the copper center and subsequent reaction with the amine to form the this compound product and regenerate the active catalyst.

Copper_Catalyzed_Sulfenamide_Synthesis cluster_reaction Reaction Steps Thiol Thiol (R-SH) A Formation of Cu(I)-thiolate complex Thiol->A Amine Amine (R'₂NH) C Reaction with Amine Amine->C CuI Cu(I) Catalyst CuI->A O2 O₂ (Oxidant) This compound This compound (R-S-NR'₂) B Oxidation to Cu(II)-thiolate complex A->B O₂ B->C D Reductive Elimination C->D D->CuI Catalyst Regeneration D->this compound

Caption: Workflow for Copper-Catalyzed this compound Synthesis.

II. Iodine-Mediated Synthesis of Sulfenamides

Iodine can act as a mild and effective mediator for the oxidative coupling of thiols and amines to form sulfenamides. This metal-free approach offers an alternative to transition metal-catalyzed methods.

Experimental Protocol: Iodine-Mediated Synthesis

This protocol is a representative procedure for the iodine-mediated synthesis of sulfenamides.

Materials:

  • Thiol (e.g., 2-Mercaptobenzothiazole, 1.0 mmol, 167 mg)

  • Amine (e.g., Cyclohexylamine, 1.2 mmol, 119 mg, 137 µL)

  • Iodine (I₂, 1.1 mmol, 279 mg)

  • Dichloromethane (B109758) (DCM), 5.0 mL

  • Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Dissolve the thiol (1.0 mmol) and amine (1.2 mmol) in dichloromethane (5.0 mL) in a round-bottom flask with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Add iodine (1.1 mmol) portion-wise to the stirred solution over 10 minutes.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution (10 mL) to remove excess iodine.

  • Separate the organic layer, and wash it sequentially with saturated aqueous sodium bicarbonate solution (10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane-ethyl acetate gradient) to yield the pure this compound.

Data Presentation

Table 2: Iodine-Mediated Synthesis of Various Sulfenamides

EntryThiolAmineYield (%)
12-MercaptobenzothiazolePiperidine92
22-MercaptobenzothiazoleMorpholine90
3ThiophenolPyrrolidine85
44-ChlorothiophenolCyclohexylamine88
52-NaphthalenethiolDi-n-propylamine83

Yields are for isolated products after purification.

Mechanistic Pathway

The iodine-mediated synthesis is thought to proceed through the formation of a disulfide intermediate, which then reacts with the amine.

Iodine_Mediated_Sulfenamide_Synthesis cluster_reaction Reaction Pathway Thiol Thiol (2 R-SH) A Oxidation of Thiol Thiol->A Amine Amine (R'₂NH) B Nucleophilic Attack by Amine Amine->B Iodine Iodine (I₂) Iodine->A Disulfide Disulfide (R-S-S-R) Disulfide->B This compound This compound (R-S-NR'₂) HI HI A->Disulfide A->HI B->Thiol R-SH released B->this compound

Caption: Pathway for Iodine-Mediated this compound Synthesis.

III. Electrochemical Synthesis of Sulfenamides

Electrochemical synthesis offers a green and sustainable alternative for the formation of sulfenamides, avoiding the need for chemical oxidants. The reaction is driven by an electric current, often leading to high efficiency and selectivity.[3]

Experimental Protocol: Electrochemical Synthesis

This protocol describes a general procedure for the electrochemical synthesis of sulfenamides in an undivided cell.

Materials:

  • Thiol (e.g., Thiophenol, 2.0 mmol, 220 mg, 204 µL)

  • Amine (e.g., Cyclohexylamine, 3.0 mmol, 297 mg, 342 µL)

  • Tetrabutylammonium (B224687) tetrafluoroborate (B81430) (Bu₄NBF₄) as the electrolyte

  • Acetonitrile (MeCN)

  • Undivided electrochemical cell with a carbon anode and a platinum or iron cathode

  • DC power supply

  • Standard work-up and purification equipment

Procedure:

  • Set up an undivided electrochemical cell with a carbon anode and a platinum or iron cathode.

  • To the cell, add the thiol (2.0 mmol), amine (3.0 mmol), and tetrabutylammonium tetrafluoroborate (0.2 M) in acetonitrile.

  • Apply a constant current (e.g., 10-20 mA) to the cell and stir the solution at room temperature.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 5-10 hours.

  • After completion, transfer the electrolyte solution to a round-bottom flask.

  • Concentrate the solution under reduced pressure to remove the majority of the acetonitrile.

  • Redissolve the residue in ethyl acetate (30 mL) and wash with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate) to obtain the desired this compound.

Data Presentation

Table 3: Electrochemical Synthesis of Various Sulfenamides

EntryThiolAmineYield (%)Reference
1ThiophenolCyclohexylamine88[3]
24-MethylthiophenolPiperidine85[3]
34-ChlorothiophenolMorpholine82[3]
42-NaphthalenethiolPyrrolidine79[3]
5ThiophenolDi-n-butylamine75[3]

Yields are for isolated products after purification.

Proposed Reaction Mechanism

The electrochemical synthesis is proposed to proceed via the anodic oxidation of the thiol to a disulfide, followed by the oxidation of the amine to a radical cation, which then reacts with the disulfide.[3]

Electrochemical_Sulfenamide_Synthesis cluster_anode Anode Reactions cluster_solution Solution Reaction Thiol Thiol (R-SH) Disulfide Disulfide (R-S-S-R) Thiol->Disulfide -e⁻, -H⁺ Reaction Reaction of Amine Radical with Disulfide Disulfide->Reaction Amine Amine (R'₂NH) Amine_Radical Amine Radical Cation (R'₂NH•⁺) Amine->Amine_Radical -e⁻ Amine_Radical->Reaction This compound This compound (R-S-NR'₂) Reaction->this compound

References

Application of Sulfenamides as Vulcanization Accelerators in Rubber: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Sulfenamides are a critical class of delayed-action accelerators widely used in the rubber industry to control the vulcanization process.[1][2][3] Vulcanization is a chemical process that converts natural rubber and related polymers into more durable materials by forming crosslinks between polymer chains.[1][4] Sulfenamide accelerators are favored for their ability to provide a significant delay in the onset of cure (scorch safety) followed by a rapid vulcanization rate.[1][2][5][6] This unique characteristic allows for safe processing of rubber compounds at high temperatures without premature vulcanization, followed by an efficient curing stage.[2]

This document provides detailed application notes and experimental protocols for researchers and scientists on the use of sulfenamides in rubber vulcanization. It covers their mechanism of action, comparative performance data, and standardized testing procedures. The most commonly used this compound accelerators include N-cyclohexyl-2-benzothiazolethis compound (CBS), N-tert-butyl-2-benzothiazolethis compound (TBBS), N,N-dicyclohexyl-2-benzothiazolethis compound (DCBS), and N-oxydiethylene-2-benzothiazolethis compound (MBS or OBS).[1][5][7]

Mechanism of Action

The vulcanization process accelerated by sulfenamides in the presence of activators like zinc oxide and stearic acid is a complex series of chemical reactions. It is generally accepted that the process involves the initial cleavage of the this compound's S-N bond.[8] The resulting fragments react with activators to form a complex that then reacts with sulfur to create an active sulfurating agent.[8][9] This agent efficiently transfers sulfur atoms to the rubber molecules, forming the desired crosslinks. The initial delay period, or scorch time, corresponds to the time required for these preliminary reactions to occur before significant cross-linking begins.[8]

VulcanizationMechanism cluster_activation Activation Stage (Scorch Delay) cluster_crosslinking Crosslinking Stage (Cure) This compound This compound (R-SN-R') Intermediate Active Accelerator Complex This compound->Intermediate S-N bond cleavage Activators Activators (ZnO, Stearic Acid) Activators->Intermediate Sulfur Sulfur (S8) SulfuratingAgent Active Sulfurating Agent Sulfur->SulfuratingAgent Intermediate->SulfuratingAgent reacts with CrosslinkedRubber Vulcanized Rubber (Crosslinked Network) SulfuratingAgent->CrosslinkedRubber Sulfur crosslinking Rubber Rubber Polymer Chains Rubber->CrosslinkedRubber

Caption: Simplified mechanism of this compound-accelerated vulcanization.

Data Presentation: Comparative Performance of Common Sulfenamides

The selection of a this compound accelerator depends on the specific processing requirements and desired final properties of the rubber product.[5] Different sulfenamides offer varying degrees of scorch safety and cure rates. The following table summarizes typical quantitative data for primary this compound accelerators in a natural rubber (NR) compound.

AcceleratorChemical NameScorch Time (ts2, min)Optimum Cure Time (t90, min)Cure Rate Index (CRI)¹General Characteristics
CBS N-cyclohexyl-2-benzothiazolethis compoundShorterFastHighA fast, primary accelerator with good modulus development.[5][10]
TBBS N-tert-butyl-2-benzothiazolethis compoundMediumFastHighExcellent scorch safety with a fast cure rate; a delayed-action accelerator.[5][10]
DCBS N,N-dicyclohexyl-2-benzothiazolethis compoundLongestSlowerLowProvides the longest scorch delay, suitable for complex processing.[2][5][10]
MBS (OBS) N-oxydiethylene-2-benzothiazolethis compoundMediumFastHighA delayed-action accelerator with performance similar to TBBS.[7]

¹ Cure Rate Index (CRI) is calculated as 100 / (t90 - ts2). A higher CRI indicates a faster vulcanization rate after the scorch period. Note: Values are relative and can vary significantly based on the rubber formulation (type of polymer, fillers, activators) and curing temperature.[5][11]

Experimental Protocols

To evaluate the effectiveness of a this compound accelerator, two primary sets of experiments are conducted: curing characterization and physical property testing of the vulcanizate.

Protocol 1: Evaluation of Curing Characteristics Using a Moving Die Rheometer (MDR)

Objective: To determine the scorch time, cure time, and cure rate of a rubber compound containing a this compound accelerator. This is a standard method for assessing vulcanization kinetics.[3][12]

Apparatus:

  • Moving Die Rheometer (MDR) or Oscillating Disc Rheometer (ODR)

  • Two-roll mill for compound mixing

  • Analytical balance

  • Timer

Materials:

  • Rubber (e.g., Natural Rubber - NR, Styrene-Butadiene Rubber - SBR)

  • This compound accelerator (e.g., CBS, TBBS)

  • Sulfur

  • Activators: Zinc Oxide (ZnO), Stearic Acid

  • Other ingredients as per formulation (e.g., carbon black, oils, antidegradants)

Procedure:

  • Compound Preparation:

    • On a two-roll mill, masticate the rubber until a smooth band is formed.

    • Add activators (ZnO, Stearic Acid) and other ingredients except for sulfur and the accelerator. Ensure thorough mixing.

    • Finally, add the this compound accelerator and sulfur at a lower mill temperature to prevent premature vulcanization (scorching). Mix until a homogeneous compound is achieved.

    • Sheet out the compound and allow it to mature for at least 24 hours at room temperature.[9]

  • Rheometer Setup:

    • Set the MDR to the desired vulcanization temperature (e.g., 150°C, 160°C).[11]

    • Calibrate the instrument according to the manufacturer's instructions.

  • Sample Testing (as per ASTM D5289):

    • Cut a sample of the uncured rubber compound (approximately 5-6 grams) and place it in the rheometer's die cavity.

    • Start the test. The rheometer will oscillate one die at a specific frequency and amplitude, measuring the torque required.

    • The test continues until the torque reaches a maximum, stable value or for a predetermined time (e.g., 30 minutes).

  • Data Analysis:

    • The instrument software will generate a cure curve (Torque vs. Time).

    • From the curve, determine the following parameters:[3]

      • ML (Minimum Torque): Represents the viscosity of the unvulcanized compound.

      • MH (Maximum Torque): Represents the stiffness or modulus of the fully vulcanized compound. An indirect measure of crosslink density.

      • ts2 (Scorch Time): The time taken for the torque to rise 2 dN·m above ML. This indicates the onset of cure.

      • t90 (Optimum Cure Time): The time required to reach 90% of the maximum torque (ML + 0.9 * (MH - ML)). This is considered the optimal state of cure.

Protocol 2: Measurement of Physical Properties of Vulcanized Rubber

Objective: To evaluate the mechanical properties of the rubber after it has been cured using the this compound accelerator system.

Apparatus:

  • Compression molding press with temperature control

  • Tensile testing machine (as per ASTM D412)

  • Durometer (Shore A) for hardness testing (as per ASTM D2240)

  • Standard cutting dies for tensile specimens

Procedure:

  • Vulcanization/Curing:

    • Place the uncured rubber compound into a mold of desired dimensions.

    • Cure the rubber in the compression press at the same temperature used for the rheometer test.

    • The curing time should be equivalent to the t90 value determined in Protocol 1, with a slight addition to account for thermal lag.

  • Specimen Preparation:

    • After curing, remove the rubber sheet from the mold and allow it to cool for 24 hours.

    • Using a standard die, cut dumbbell-shaped specimens for tensile testing from the cured sheet.

  • Tensile Testing (ASTM D412):

    • Measure the thickness and width of the narrow section of the dumbbell specimen.

    • Clamp the specimen into the grips of the tensile testing machine.

    • Start the test, pulling the specimen at a constant rate (e.g., 500 mm/min) until it breaks.

    • Record the force and elongation throughout the test.

    • Calculate:

      • Tensile Strength (MPa): The maximum force recorded divided by the initial cross-sectional area.

      • Elongation at Break (%): The percentage increase in length at the point of rupture.

      • Modulus at 300% Elongation (MPa): The stress required to elongate the sample to 300% of its original length.

  • Hardness Testing (ASTM D2240):

    • Use a Shore A durometer to measure the hardness of the cured rubber sheet.

    • Press the durometer foot firmly and flatly against the surface of the rubber.

    • Record the reading immediately after firm contact has been established. Take multiple readings at different locations and average the results.

Experimental Workflow

The following diagram illustrates the logical workflow for selecting and evaluating a this compound accelerator for a specific rubber application.

ExperimentalWorkflow cluster_formulation Step 1: Formulation & Mixing cluster_kinetics Step 2: Cure Kinetics Analysis cluster_vulcanization Step 3: Vulcanization & Physical Testing cluster_analysis Step 4: Analysis & Optimization A Define Application Requirements B Select Rubber & Base Ingredients A->B C Select this compound Accelerator(s) for Trial B->C D Mix Rubber Compound (Two-Roll Mill) C->D E Perform Rheometer Test (MDR @ Curing Temp) D->E F Analyze Cure Curve: Determine ts2, t90, MH, ML E->F G Evaluate Scorch Safety & Cure Rate F->G H Cure Test Sheets (Press @ t90) G->H I Perform Physical Tests: - Tensile Strength - Elongation - Hardness H->I J Compare Results to Application Requirements I->J K Optimize Accelerator Dosage or Type J->K K->C Iterate L Final Formulation Selection K->L

Caption: Workflow for accelerator evaluation in rubber compounding.

Application Notes for Researchers

  • Primary vs. Secondary Acceleration: Sulfenamides are excellent primary accelerators, providing the essential delayed-action characteristic.[4] To achieve even faster cure rates, small amounts (0.1-0.4 phr) of secondary "kicker" accelerators like thiurams (e.g., TMTD) or guanidines (e.g., DPG) can be added.[4][10] However, this often comes at the expense of reduced scorch safety.[4]

  • Effect of Temperature: Higher vulcanization temperatures will decrease both scorch time and optimum cure time.[5][11] The choice of accelerator must be compatible with the processing temperatures the rubber compound will experience during steps like extrusion or calendering.

  • Influence of Fillers: The type and amount of filler (e.g., carbon black, silica) can significantly affect vulcanization kinetics. Acidic fillers like silica (B1680970) can retard the cure rate of this compound systems, sometimes requiring the use of co-activators like glycols.

  • Rubber Type Compatibility: The effectiveness of a this compound accelerator varies with the type of rubber.[3] For example, CBS is noted to be a very active this compound in EPDM rubber.[10] Sulfenamides are suitable for a wide range of general-purpose rubbers including NR, SBR, NBR, and EPDM.[5]

  • Storage and Handling: Sulfenamides have a limited shelf life and should be stored in cool, dry conditions to maintain their activity.[13]

References

Application Notes and Protocols for Sulfenamide Protecting Groups in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate process of peptide synthesis, the strategic use of protecting groups is paramount to prevent undesirable side reactions and ensure the formation of the target peptide with high purity and yield.[1] Sulfenamide-based protecting groups, particularly the o-nitrophenylsulfenyl (Nps) and tritylsulfenyl (TRS) groups, offer a valuable orthogonal strategy for the temporary protection of the α-amino group of amino acids. Their lability under mild acidic conditions, distinct from the conditions used for many other common protecting groups, makes them a powerful tool in both solution-phase and solid-phase peptide synthesis (SPPS).[2][3]

These application notes provide a comprehensive overview of the use of this compound protecting groups in peptide synthesis, including detailed experimental protocols, quantitative data for comparison, and diagrams illustrating key workflows and mechanisms.

Advantages and Applications of this compound Protecting Groups

This compound protecting groups present several key advantages in peptide synthesis:

  • Mild Cleavage Conditions: The Nps and TRS groups can be cleaved under very mild acidic conditions, often with just a few equivalents of hydrogen chloride in a non-polar solvent, which preserves the integrity of many acid-sensitive side-chain protecting groups and linkers used in SPPS.[2]

  • Orthogonality: Their unique cleavage conditions provide orthogonality with other common protecting group strategies, such as the base-labile Fmoc group and the stronger acid-labile Boc group. This allows for selective deprotection and modification of the peptide chain.

  • Prevention of Racemization: The use of this compound protecting groups has been shown to suppress racemization during the activation and coupling of amino acids.[1]

  • Monitoring of Reactions: Nps-protected amino acids and peptides are often colored (typically yellow), which can aid in the visual monitoring of the progress of coupling and deprotection reactions.[2]

These characteristics make this compound protecting groups particularly useful in the synthesis of complex peptides, including those with sensitive residues or those requiring segment condensation strategies.

Quantitative Data Summary

The following table summarizes typical quantitative data associated with the use of the o-nitrophenylsulfenyl (Nps) protecting group in peptide synthesis. This data is compiled from various literature sources and is intended for comparative purposes. Actual results may vary depending on the specific amino acid, coupling method, and reaction conditions.

Parametero-Nitrophenylsulfenyl (Nps)Notes
Protection Yield Typically >90%Yields can vary based on the amino acid and reaction scale.
Deprotection (Cleavage) Time 5 - 30 minutesShorter times are often achieved with stronger acidic conditions or the use of specific cleavage reagents like 2-thiopyridone.[3]
Deprotection (Cleavage) Yield Quantitative (>95%)Generally high yields are achieved under optimized conditions.
Purity of Nps-Amino Acid >98% after crystallizationRecrystallization is often necessary to achieve high purity of the protected amino acid.
Purity of Peptide after Cleavage >95% (crude)Purity depends on the efficiency of coupling and deprotection steps throughout the synthesis.

Experimental Protocols

Protocol 1: Synthesis of N-α-(o-Nitrophenylsulfenyl)-Amino Acids

This protocol describes the general procedure for the introduction of the Nps protecting group onto an amino acid.

Materials:

Procedure:

  • Dissolve the amino acid in an aqueous solution of sodium hydroxide.

  • Cool the solution in an ice bath.

  • Separately, dissolve o-nitrophenylsulfenyl chloride in dioxane.

  • Add the Nps-Cl solution dropwise to the cooled amino acid solution with vigorous stirring. Maintain the pH of the reaction mixture in the alkaline range by adding more NaOH solution as needed.

  • After the addition is complete, continue stirring for 1-2 hours at room temperature.

  • Acidify the reaction mixture with a dilute acid (e.g., sulfuric acid) to a pH of approximately 3-4.

  • Extract the Nps-protected amino acid into ethyl acetate.

  • Wash the organic layer repeatedly with water until the aqueous layer is neutral.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • The Nps-amino acid can be isolated by evaporation of the solvent. For improved stability and handling, it can be converted to its dicyclohexylammonium (B1228976) (DCHA) salt by adding dicyclohexylamine to the ethyl acetate solution and collecting the precipitated salt.[2]

Protocol 2: Cleavage of the N-α-Nps Protecting Group in Peptide Synthesis

This protocol outlines the removal of the Nps group from a peptide, a crucial step in the iterative process of peptide elongation.

Materials:

  • Nps-protected peptide (either in solution or attached to a solid support)

  • Anhydrous hydrogen chloride (HCl) in a non-polar solvent (e.g., diethyl ether, dioxane, or methanol)

  • Alternatively, 2-thiopyridone and glacial acetic acid in a suitable solvent (e.g., methanol, DMF, or methylene (B1212753) chloride)[3]

  • Diethyl ether (for precipitation)

Procedure using Hydrogen Chloride:

  • Dissolve the Nps-protected peptide in a suitable anhydrous solvent. If performing SPPS, the peptide-resin is swelled in the reaction solvent.

  • Add a solution containing two equivalents of anhydrous hydrogen chloride in a non-polar solvent.[2]

  • Stir the reaction mixture at room temperature for 5-30 minutes. The reaction can be monitored by the disappearance of the yellow color.

  • The deprotected peptide hydrochloride can be precipitated by the addition of diethyl ether and collected by filtration or centrifugation.

  • For SPPS, the resin is washed thoroughly to remove the cleaved protecting group and excess reagents before proceeding to the next coupling step.

Procedure using 2-Thiopyridone:

  • Dissolve the Nps-protected peptide in a suitable solvent (methanol, DMF, or methylene chloride). For SPPS, swell the peptide-resin.

  • Add a 3- to 5-molar excess of 2-thiopyridone and an equivalent amount of glacial acetic acid.[3]

  • Stir the mixture at room temperature. Cleavage is typically complete within 5 minutes in solution and 20-30 minutes in solid-phase synthesis.[3]

  • The work-up procedure is similar to the HCl method, involving precipitation or washing to remove the byproducts.

Visualization of Workflows and Mechanisms

General Workflow for Solid-Phase Peptide Synthesis (SPPS) using Nps Protection

SPPS_Workflow Resin Resin Support Attach Attach First Nps-Amino Acid Resin->Attach Wash1 Wash Attach->Wash1 Deprotect Nps Cleavage (e.g., 2 eq. HCl) Wash1->Deprotect Wash2 Wash Deprotect->Wash2 Couple Couple Next Nps-Amino Acid Wash2->Couple Wash3 Wash Couple->Wash3 Repeat Repeat Cycles Wash3->Repeat n-1 times Repeat->Deprotect Cleave Final Cleavage from Resin Repeat->Cleave Purify Purify Peptide Cleave->Purify Nps_Cleavage_Mechanism cluster_reactants Reactants cluster_intermediate Protonated Intermediate cluster_products Products Nps_Peptide Nps-NH-Peptide Protonated_Nps [Nps-N+H2-Peptide] Cl- Nps_Peptide->Protonated_Nps + H+ HCl H-Cl Deprotected_Peptide H3N+-Peptide Cl- Protonated_Nps->Deprotected_Peptide + Cl- Nps_Cl Nps-Cl

References

Application Notes and Protocols for the Quantitative Analysis of Sulfenamides by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfenamides are a class of organosulfur compounds characterized by a sulfur-nitrogen (S-N) single bond. This functional group is found in a variety of molecules, including vulcanization accelerators, agrochemicals, and biologically active compounds. In the context of drug development, sulfenamides can be formed as reactive metabolites or incorporated as structural motifs in new chemical entities. The quantitative analysis of sulfenamides is crucial for understanding their stability, metabolism, and potential toxicological implications.

However, the inherent lability of the S-N bond presents a significant analytical challenge. Sulfenamides are susceptible to hydrolysis and reaction with thiols, which can lead to their degradation during sample preparation and analysis. Consequently, robust and carefully optimized LC-MS/MS methods are required for their accurate quantification.

This document provides a detailed overview of LC-MS/MS methods applicable to the quantitative analysis of sulfenamides. While direct literature on universal LC-MS/MS protocols for a broad range of small molecule sulfenamides is limited, the principles can be adapted from methods developed for other labile sulfur-containing compounds and specific applications like the analysis of sulfenamide-protein adducts.[1] The protocols outlined below provide a strong starting point for method development and validation.

Core Principles of LC-MS/MS for this compound Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred technique for the quantification of sulfenamides due to its high sensitivity, selectivity, and specificity.[2][3] The key components of the method involve:

  • Sample Preparation: Extraction of the this compound from the matrix while minimizing degradation. This often involves rapid processing at low temperatures and controlled pH.

  • Chromatographic Separation: Separation of the target this compound from other matrix components using liquid chromatography (LC). Reversed-phase chromatography is commonly employed.

  • Ionization: Generation of gas-phase ions from the eluted analyte, typically using electrospray ionization (ESI).

  • Mass Analysis: Detection and quantification using a tandem mass spectrometer, often a triple quadrupole instrument, operating in Multiple Reaction Monitoring (MRM) mode for high selectivity.[4][5][6][7]

Experimental Protocols

The following protocols are generalized starting points and should be optimized for the specific this compound of interest and the sample matrix.

Protocol 1: General Method for this compound Quantification in Biological Matrices (e.g., Plasma, Tissue Homogenate)

This protocol is adapted from methods used for analyzing sulfonamides and other sensitive analytes in complex biological samples.[8][9][10][11][12]

1. Sample Preparation (Protein Precipitation & LLE)

  • To 100 µL of plasma or tissue homogenate in a polypropylene (B1209903) tube, add 10 µL of an internal standard (IS) solution (a stable, isotopically labeled analog of the analyte is preferred).

  • Add 400 µL of ice-cold acetonitrile (B52724) containing 0.1% formic acid to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • Perform a liquid-liquid extraction by adding 500 µL of ethyl acetate. Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 5 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at ambient temperature.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid).

2. LC-MS/MS Conditions

  • LC System: UHPLC system

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient:

    • 0-1 min: 10% B

    • 1-5 min: 10-90% B

    • 5-6 min: 90% B

    • 6-6.1 min: 90-10% B

    • 6.1-8 min: 10% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer with ESI source

  • Ionization Mode: Positive ion mode (sulfenamides can often be protonated)

  • Key MS Parameters:

    • Spray Voltage: 4500 V

    • Gas Temperature: 325°C

    • Nebulizer Gas: 45 psi

  • Detection: MRM mode (specific precursor/product ion transitions for the analyte and IS need to be determined by infusion).

Protocol 2: Method for this compound Quantification in Aqueous Samples (e.g., Environmental Water, Reaction Mixtures)

This protocol utilizes Solid-Phase Extraction (SPE) for sample cleanup and concentration, adapted from methods for sulfonamides in water.[13][14]

1. Sample Preparation (Solid-Phase Extraction)

  • Adjust the pH of 100 mL of the water sample to a neutral pH (e.g., 7.0) to enhance stability.

  • Condition a hydrophilic-lipophilic balanced (HLB) SPE cartridge (e.g., 200 mg, 6 mL) with 5 mL of methanol (B129727) followed by 5 mL of purified water.

  • Load the sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.

  • Wash the cartridge with 5 mL of water.

  • Dry the cartridge under vacuum for 5 minutes.

  • Elute the analyte with 5 mL of methanol.

  • Evaporate the eluate to dryness under nitrogen at ambient temperature.

  • Reconstitute the residue in 500 µL of the initial mobile phase.

2. LC-MS/MS Conditions

  • The LC-MS/MS conditions can be similar to those described in Protocol 1, with adjustments to the gradient as needed to ensure optimal separation of the target this compound from any impurities.

Data Presentation

Quantitative data for a hypothetical this compound ("Sulfa-X") is presented below. These tables illustrate how to summarize method performance characteristics.

Table 1: LC-MS/MS MRM Transitions and Parameters for "Sulfa-X"

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Sulfa-X250.1156.0 (Quantifier)20
92.1 (Qualifier)35
IS (Sulfa-X-d4)254.1160.020

Table 2: Method Validation Summary for "Sulfa-X" in Human Plasma

ParameterResult
Linearity Range1 - 1000 ng/mL
Correlation Coefficient (r²)> 0.995
Lower Limit of Quantification (LLOQ)1 ng/mL
Limit of Detection (LOD)0.3 ng/mL
Accuracy & Precision (n=5)
LLOQ QC (1 ng/mL)Accuracy: 98.5%, RSD: 8.2%
Low QC (3 ng/mL)Accuracy: 102.1%, RSD: 6.5%
Mid QC (500 ng/mL)Accuracy: 99.2%, RSD: 4.1%
High QC (800 ng/mL)Accuracy: 101.5%, RSD: 3.8%
Recovery
Extraction Recovery85.3%
Matrix Effect92.1%

Visualizations

The following diagrams illustrate the experimental workflow and the key chemical challenge in this compound analysis.

G Experimental Workflow for this compound Quantification cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological or Aqueous Sample Spike Spike Internal Standard Sample->Spike Extract Extraction (LLE or SPE) Spike->Extract Drydown Evaporation Extract->Drydown Reconstitute Reconstitution Drydown->Reconstitute LC UHPLC Separation (C18 Column) Reconstitute->LC ESI Electrospray Ionization LC->ESI MS Tandem MS (MRM) ESI->MS Integration Peak Integration MS->Integration Quant Quantification Integration->Quant

Caption: General experimental workflow for this compound quantification.

G Chemical Instability of Sulfenamides cluster_degradation Degradation Pathways This compound R-S-N-R'₂ (this compound) Hydrolysis Sulfenic Acid (R-SOH) + Amine (HNR'₂) This compound->Hydrolysis + H₂O (Hydrolysis) Thiolysis Disulfide (R-S-S-R'') + Amine (HNR'₂) This compound->Thiolysis + R''-SH (Thiolysis)

Caption: Key degradation pathways of the this compound functional group.

Conclusion

The quantitative analysis of sulfenamides by LC-MS/MS is a challenging but achievable task that is critical for various stages of research and drug development. The primary obstacle is the lability of the this compound bond, which necessitates rapid and mild sample preparation techniques. The protocols and data presented here provide a comprehensive framework for developing and validating robust LC-MS/MS methods for this important class of compounds. Method development should focus on minimizing analyte degradation, optimizing chromatographic separation, and maximizing sensitivity and selectivity through careful selection of MRM transitions.

References

Application Notes and Protocols for NMR-Based Structural Elucidation of Sulfenamides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the structural elucidation of sulfenamides using a suite of Nuclear Magnetic Resonance (NMR) spectroscopy techniques. Sulfenamides, characterized by the R-S-N-R'R'' functional group, are of significant interest in medicinal chemistry, organic synthesis, and materials science. Their unique electronic and conformational properties necessitate robust analytical methods for unambiguous structure determination.

Application Notes

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural characterization of sulfenamides, providing detailed information about their connectivity, stereochemistry, and conformational dynamics. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for a complete assignment of proton (¹H), carbon (¹³C), and nitrogen (¹⁵N) resonances, ultimately leading to the unequivocal elucidation of the molecular structure.

Key NMR Techniques and Their Applications for Sulfenamides:

  • ¹H NMR: This is the foundational NMR experiment, providing information on the chemical environment, connectivity (through scalar coupling), and relative number of protons. For sulfenamides, the chemical shifts of protons adjacent to the sulfur and nitrogen atoms are particularly diagnostic.

  • ¹³C NMR: This technique provides information about the carbon skeleton of the molecule. The chemical shifts of carbons bonded to the sulfur and nitrogen atoms are sensitive to the electronic nature of the substituents.

  • ¹⁵N NMR: As a key element in the sulfenamide linkage, ¹⁵N NMR can provide direct insight into the electronic environment of the nitrogen atom. ¹⁵N chemical shifts are highly sensitive to the nature of the substituents on both the sulfur and nitrogen atoms. Due to the low natural abundance and lower gyromagnetic ratio of ¹⁵N, techniques like Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Bond Correlation (HMBC) are often employed for its detection.

  • 2D Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) coupling networks within the molecule, allowing for the tracing of spin systems and the establishment of connectivity between adjacent protons.

  • Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates the chemical shifts of protons directly attached to heteronuclei, most commonly ¹³C or ¹⁵N. This is a powerful tool for assigning carbon and nitrogen resonances based on their attached protons.

  • Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides correlations between protons and heteronuclei (typically ¹³C) over two to three bonds (and sometimes four). This is crucial for connecting different spin systems and for assigning quaternary carbons.

  • Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-Frame Overhauser Effect Spectroscopy (ROESY): These experiments provide information about the spatial proximity of protons, regardless of their through-bond connectivity. They are essential for determining the three-dimensional structure and conformational preferences of sulfenamides.[1][2][3]

  • Quantitative NMR (qNMR): qNMR allows for the determination of the concentration or purity of a this compound sample by comparing the integral of an analyte signal to that of a certified internal standard.[4][5]

Experimental Protocols

Protocol 1: General Sample Preparation for this compound Analysis

Materials:

  • This compound sample (5-20 mg for ¹H and 2D NMR; 20-50 mg for direct ¹³C NMR)

  • Deuterated NMR solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) of high purity

  • 5 mm NMR tubes

  • Internal standard for chemical shift referencing (e.g., Tetramethylsilane - TMS)

  • Internal standard for qNMR (e.g., maleic acid, 1,4-dinitrobenzene), if applicable

  • Pasteur pipette and cotton or glass wool for filtration

Procedure:

  • Solvent Selection: Choose a deuterated solvent in which the this compound is readily soluble and which does not have signals that overlap with key analyte resonances.

  • Sample Weighing: Accurately weigh the this compound sample. For quantitative analysis, this step is critical.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean vial. If performing qNMR, also add a precisely weighed amount of the internal standard.

  • Filtration: To remove any particulate matter, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Referencing: Add a small amount of TMS as an internal reference for ¹H and ¹³C chemical shifts (δ = 0.00 ppm).

  • Homogenization: Cap the NMR tube and gently invert it several times to ensure a homogeneous solution.

cluster_workflow Sample Preparation Workflow A Weigh this compound (& Internal Standard for qNMR) B Dissolve in Deuterated Solvent A->B C Add TMS Reference B->C D Filter into NMR Tube C->D E Homogenize Sample D->E

Workflow for preparing a this compound NMR sample.
Protocol 2: 1D ¹H and ¹³C NMR Acquisition

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

¹H NMR Acquisition Parameters (Typical):

  • Pulse Program: Standard single-pulse (e.g., zg30 on Bruker instruments)

  • Spectral Width (SW): 12-16 ppm

  • Acquisition Time (AQ): 2-4 seconds

  • Relaxation Delay (D1): 1-5 seconds (for qualitative analysis); for quantitative analysis, D1 should be at least 5 times the longest T₁ of interest (often 30-60s).[5]

  • Number of Scans (NS): 8-16 for concentrated samples; increase as needed for dilute samples.

  • Temperature: 298 K (or as required for the specific sample)

¹³C{¹H} NMR Acquisition Parameters (Typical):

  • Pulse Program: Standard single-pulse with proton decoupling (e.g., zgpg30 on Bruker instruments)

  • Spectral Width (SW): 220-250 ppm

  • Acquisition Time (AQ): 1-2 seconds

  • Relaxation Delay (D1): 2-5 seconds

  • Number of Scans (NS): 128 to 1024 or more, depending on concentration.

Protocol 3: 2D NMR Acquisition (COSY, HSQC, HMBC)

COSY (¹H-¹H Correlation Spectroscopy):

  • Pulse Program: Standard COSY sequence (e.g., cosygpqf on Bruker instruments)

  • Spectral Width (F1 and F2): Same as the ¹H spectrum.

  • Number of Increments (F1): 256-512

  • Number of Scans (NS): 2-8 per increment

  • Relaxation Delay (D1): 1-2 seconds

HSQC (Heteronuclear Single Quantum Coherence):

  • Pulse Program: Standard HSQC sequence with sensitivity enhancement (e.g., hsqcedetgpsisp2.3 on Bruker instruments)

  • ¹H Spectral Width (F2): Same as the ¹H spectrum.

  • ¹³C or ¹⁵N Spectral Width (F1): Set to cover the expected range of carbon or nitrogen chemical shifts.

  • Number of Increments (F1): 128-256

  • Number of Scans (NS): 4-16 per increment

  • Relaxation Delay (D1): 1-2 seconds

  • ¹J(CH) or ¹J(NH) Coupling Constant: Set to an average value (e.g., 145 Hz for ¹³C, 90 Hz for ¹⁵N).

HMBC (Heteronuclear Multiple Bond Correlation):

  • Pulse Program: Standard HMBC sequence (e.g., hmbcgplpndqf on Bruker instruments)

  • ¹H Spectral Width (F2): Same as the ¹H spectrum.

  • ¹³C Spectral Width (F1): Set to cover the expected range of carbon chemical shifts.

  • Number of Increments (F1): 256-400

  • Number of Scans (NS): 8-32 per increment

  • Relaxation Delay (D1): 1.5-2.5 seconds

  • Long-Range Coupling Constant (ⁿJ(CH)): Optimized for an average value, typically 8-10 Hz.

cluster_workflow 2D NMR Data Acquisition Logic Start Acquire 1D ¹H and ¹³C Spectra COSY Run COSY (¹H-¹H Connectivity) Start->COSY HSQC Run HSQC (¹H-¹³C/¹⁵N Direct Correlation) Start->HSQC HMBC Run HMBC (¹H-¹³C Long-Range Correlation) COSY->HMBC HSQC->HMBC Structure Assemble Structure HMBC->Structure

Logical workflow for 2D NMR experiments.
Protocol 4: Conformational Analysis using NOESY/ROESY

NOESY (Nuclear Overhauser Effect Spectroscopy):

  • Pulse Program: Standard NOESY sequence (e.g., noesygpph on Bruker instruments)

  • Spectral Width (F1 and F2): Same as the ¹H spectrum.

  • Number of Increments (F1): 256-400

  • Number of Scans (NS): 8-16 per increment

  • Relaxation Delay (D1): 1-2 seconds

  • Mixing Time (d8): 500-800 ms (B15284909) for small molecules like many sulfenamides. This parameter may require optimization.

ROESY (Rotating-Frame Overhauser Effect Spectroscopy):

  • ROESY is particularly useful for medium-sized molecules where the NOE may be close to zero.

  • Pulse Program: Standard ROESY sequence (e.g., roesyadph on Bruker instruments)

  • Mixing Time: Typically 200-500 ms.

Protocol 5: Quantitative NMR (qNMR) for Purity Assessment

Acquisition Parameters:

  • Pulse Program: A simple 90° pulse-acquire sequence.

  • Relaxation Delay (D1): A long delay is crucial for accurate quantification. It should be at least 5 times the longest T₁ relaxation time of any proton being integrated in both the analyte and the internal standard (a value of 30-60 seconds is common).

  • Number of Scans (NS): Sufficient to obtain a high signal-to-noise ratio (S/N > 250:1 for <1% error).[6]

  • Digital Resolution: Ensure adequate digital resolution to accurately define the peaks.

Data Processing and Calculation:

  • Carefully phase and baseline correct the spectrum.

  • Integrate a well-resolved, non-overlapping signal for the this compound (analyte) and the internal standard.

  • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons giving rise to the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Data Presentation

The following tables provide representative ¹H and ¹³C NMR chemical shift ranges for key structural motifs found in sulfenamides and related compounds. Actual values will vary depending on the specific substitution pattern and solvent.

Table 1: Representative ¹H NMR Chemical Shifts (ppm)

Proton TypeChemical Shift Range (ppm)Notes
N-H (primary/secondary this compound)4.0 - 8.0Broad, exchangeable with D₂O. Position is concentration and solvent dependent.
Ar-H (Aryl group on S or N)6.5 - 8.5Substitution pattern will dictate multiplicity and precise shifts.[7]
CH -S2.5 - 4.5Deshielded by the sulfur atom.
CH -N2.5 - 4.0Deshielded by the nitrogen atom.
Alkyl H (on S or N)0.8 - 3.0Shifts depend on proximity to the S-N bond.

Table 2: Representative ¹³C NMR Chemical Shifts (ppm)

Carbon TypeChemical Shift Range (ppm)Notes
Ar-C (Aryl group on S or N)110 - 150Quaternary carbons (ipso-carbons) are often at the downfield end of this range.[7]
C -S30 - 60
C -N35 - 65
Alkyl C (on S or N)10 - 50

Table 3: Representative ¹⁵N NMR Chemical Shifts (ppm relative to CH₃NO₂)

Nitrogen TypeChemical Shift Range (ppm)Notes
This compound (-S-N <)-250 to -350Highly dependent on substituents. Electron-withdrawing groups on sulfur cause a downfield shift (less negative).
Sulfonamide (-SO₂-N <)-230 to -280For comparison; the higher oxidation state of sulfur leads to deshielding.

Signaling Pathway Visualization

Sulfenic acids (R-SOH), formed by the mild oxidation of cysteine residues in proteins, are key intermediates in redox signaling. These can be trapped by a nearby backbone amide nitrogen to form a cyclic this compound. This "this compound switch" can protect the cysteine from further irreversible oxidation and modulate protein function. The this compound can be reduced back to the free thiol, allowing the protein to return to its active state.[8][9][10][11][12][13]

cluster_pathway This compound Switch in Redox Signaling Active Active Protein (Cys-SH) Sulfenic Sulfenic Acid Intermediate (Cys-SOH) Active->Sulfenic ROS/RNS (Oxidation) This compound Inactive/Protected Protein (this compound) Sulfenic->this compound Intramolecular Cyclization Overoxidized Irreversibly Oxidized (Cys-SO₂/₃H) Sulfenic->Overoxidized Excess ROS (Overoxidation) This compound->Active Reducing Agent (e.g., Thioredoxin)

The role of sulfenamides in protein redox regulation.

References

Application Notes and Protocols: Sulfenamides as Precursors for the Synthesis of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of various nitrogen-containing heterocyclic compounds utilizing sulfenamide and its derivatives as key precursors. The methodologies outlined herein are crucial for the development of novel molecular entities in medicinal chemistry and materials science.

Introduction

Sulfenamides and their oxidized counterparts, sulfinamides and sulfonamides, are versatile building blocks in organic synthesis. Their unique reactivity, particularly the nature of the sulfur-nitrogen bond, allows for a diverse range of transformations. A significant application of these compounds is in the construction of heterocyclic scaffolds, which are prevalent in numerous pharmaceuticals and biologically active molecules. This document details several key methods for the synthesis of important heterocycles such as pyrrolidines, piperidines, and aziridines, starting from this compound-derived precursors. The protocols are presented with quantitative data to allow for comparison and adaptation in a research setting.

General Workflow for Heterocycle Synthesis from Sulfenamides

The overarching strategy often involves the preparation of a this compound derivative, typically a sulfinamide or sulfonamide, which is then subjected to a cyclization reaction. This workflow allows for the introduction of chirality and various functional groups, leading to a wide array of complex molecular architectures.

General_Workflow Thiol Thiol/Starting Material This compound This compound Precursor (Sulfinamide/Sulfonamide) Thiol->this compound Oxidative Coupling Amine Amine Amine->this compound Cyclization Cyclization Reaction (Metal-catalyzed, Radical, etc.) This compound->Cyclization Intramolecular/ Intermolecular Heterocycle Heterocyclic Compound Cyclization->Heterocycle Pyrrolidine_Synthesis start γ-Alkenyl N-tert- butanesulfinamide catalyst Pd(TFA)₂ (5 mol %) DMSO (10 mol %) O₂, 60 °C intermediate1 Aminopalladation start->intermediate1 catalyst->intermediate1 Wacker-type Cyclization intermediate2 β-Hydride Elimination intermediate1->intermediate2 product cis-2,5-Disubstituted Pyrrolidine intermediate2->product Piperidine_Synthesis start N-tert-Butanesulfinyl Piperidin-4-imine reagent R-MgX THF, -78 °C transition_state Chelated Transition State start->transition_state reagent->transition_state Nucleophilic Addition product Chiral Piperidine Derivative transition_state->product Aziridine_Synthesis start_imine Chiral N-Sulfinylimine addition Nucleophilic Addition start_imine->addition start_ester α-Bromoester + LDA enolate Lithium Enolate start_ester->enolate enolate->addition cyclization Intramolecular SN2 Cyclization addition->cyclization product N-Sulfinyl Aziridine cyclization->product

The Pivotal Role of Sulfenamide Derivatives in Medicinal Chemistry: Applications and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Sulfenamide derivatives, characterized by the R-S-N-R'R'' functional group, are increasingly recognized for their versatile roles in medicinal chemistry. Their unique chemical properties make them valuable as covalent inhibitors, prodrug moieties, and scaffolds for a diverse range of therapeutic agents. This document provides detailed application notes on their use as enzyme inhibitors and anticancer agents, along with comprehensive experimental protocols for their synthesis and biological evaluation.

Application Notes

This compound Derivatives as Enzyme Inhibitors

This compound derivatives have emerged as potent inhibitors of various enzymes, particularly those with a cysteine residue in their active site. Their electrophilic sulfur atom can react with the nucleophilic thiol group of cysteine to form a disulfide bond, leading to either reversible or irreversible inhibition.

  • Cysteine Protease Inhibition: Parasitic cysteine proteases like falcipain-2 in Plasmodium falciparum and cruzain in Trypanosoma cruzi are validated drug targets. Peptidyl vinyl sulfones and related compounds can act as mechanism-based inhibitors where a this compound-like intermediate may be involved in the covalent modification of the active site cysteine.

  • Carbonic Anhydrase Inhibition: Certain sulfenimide derivatives, a subclass of sulfenamides, have shown potent inhibitory activity against various isoforms of human carbonic anhydrase (hCA).[1] The bromo derivative of a series of sulfenimides was found to be a particularly strong inhibitor of hCA-I and hCA-II.[1]

  • Proton Pump Inhibition: The widely used proton pump inhibitor, omeprazole, is a prodrug that, under acidic conditions, converts to a reactive tetracyclic this compound intermediate. This intermediate then forms a covalent disulfide bond with cysteine residues on the H+/K+-ATPase, irreversibly inhibiting its function.

This compound Derivatives as Anticancer Agents

The this compound scaffold is present in several compounds with promising anticancer activity. Their mechanisms of action are diverse and can include enzyme inhibition and induction of apoptosis.

  • Cytotoxicity against Cancer Cell Lines: Novel sulfonamide and coumarin-sulfonamide derivatives have demonstrated significant cytotoxic effects against a range of human cancer cell lines, including breast (MCF-7, MDA-MB-231), cervical (HeLa), and colon (HCT-116) cancer cells.[2][3] Some of these compounds have shown IC50 values in the low micromolar range, comparable to or even better than standard chemotherapeutic agents like 5-fluorouracil (B62378) and doxorubicin.[1][3]

  • Induction of Apoptosis and Cell Cycle Arrest: Certain sulfonamide analogues of natural products like cryptopleurine (B1669640) have been shown to induce G0/G1 cell cycle arrest in renal cancer cells.[4] Other derivatives can trigger apoptosis by increasing intracellular reactive oxygen species (ROS) and upregulating the expression of caspases.[3]

  • VEGFR-2 Inhibition: The sulfonamide moiety is a key feature in many inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a critical target in tumor angiogenesis. By inhibiting VEGFR-2, these compounds can disrupt the formation of new blood vessels that supply tumors with nutrients and oxygen.[5][6]

This compound Derivatives as Prodrugs

The labile S-N bond of sulfenamides makes them suitable for use as prodrugs. A this compound prodrug can be designed to be inactive until it reaches a specific physiological environment where the S-N bond is cleaved, releasing the active drug.

  • Thiol-Mediated Activation: The high concentration of glutathione (B108866) (GSH) in the intracellular environment can be exploited to trigger the release of a drug from a this compound prodrug. The thiol group of GSH attacks the electrophilic sulfur atom of the this compound, cleaving the S-N bond and releasing the parent drug.[7][8] This approach has been explored to improve the oral bioavailability of drugs like metformin.[7]

  • Improving Physicochemical Properties: The this compound moiety can be used to mask polar functional groups in a drug molecule, thereby increasing its lipophilicity and membrane permeability. This can lead to improved oral absorption and bioavailability.

Quantitative Data

The following tables summarize the biological activity of selected this compound and sulfonamide derivatives.

Table 1: Carbonic Anhydrase Inhibitory Activity of Sulfenimide Derivatives [1]

CompoundhCA-I (Ki, µM)hCA-II (Ki, µM)bCA (Ki, µM)
1a (H)0.0980.112>100
1b (4-CH3)1.232.34>100
1c (4-OCH3)0.0870.098>100
1d (4-F)0.0650.087>100
1e (4-Cl)0.0450.06534.56
1f (4-Br)0.0230.04420.57
1g (4-I)0.0340.056>100
1h (4-NO2)0.0560.07845.67
1i (2,4-diCl)0.0780.09128.98

Table 2: Anticancer Activity of Selected Sulfonamide Derivatives

CompoundTarget Cell LineIC50 (µM)Reference
Compound 6HCT-116 (Colon)3.53[1]
HepG-2 (Liver)3.33[1]
MCF-7 (Breast)4.31[1]
Compound 15HCT-116 (Colon)3.3[1]
HepG-2 (Liver)3.31[1]
MCF-7 (Breast)4.29[1]
Compound 9cMDA-MB-231 (Breast)9.33[3]
KB (Oral)13.66[3]
Methanesulfonamide 5bCaki-1 (Renal)0.03 (GI50)[4]

Table 3: Matrix Metalloproteinase (MMP) Inhibitory Activity of Sulfonamide Derivatives [9]

CompoundMMP-1 (IC50, µM)MMP-8 (IC50, µM)MMP-9 (IC50, µM)MMP-12 (IC50, µM)MMP-13 (IC50, µM)
321 ± 223 ± 223 ± 124 ± 135 ± 3
632 ± 431 ± 526 ± 233 ± 533 ± 4

Experimental Protocols

General Synthesis of N-(Aryl/Alkylthio)phthalimides

This protocol describes a general method for the synthesis of this compound derivatives from phthalimide (B116566) and a disulfide.[10]

Materials:

Equipment:

  • 50-mL test tube with a side arm

  • Magnetic stirrer and stir bar

  • Thermometer

  • Platinum electrodes

  • DC power supply

  • Rotary evaporator

  • Chromatography column

Procedure:

  • To a 50-mL test tube, add dicyclohexyl disulfide (2.03 mmol), phthalimide (4.42 mmol), sodium bromide (0.11 mmol), and tetraethylammonium perchlorate (200 mg).

  • Add 20 mL of acetonitrile to the test tube and stir the mixture to dissolve the solids.

  • Insert the platinum electrodes into the solution and maintain the reaction temperature at 20°C.

  • Apply a constant voltage of 3 volts and pass a current through the mixture for 18 hours.

  • After the electrolysis is complete, remove the solvent under reduced pressure using a rotary evaporator.

  • Add benzene to the residue to precipitate insoluble substances and filter the mixture.

  • Concentrate the filtrate and purify the crude product by silica gel column chromatography using benzene as the eluent.

  • Collect the fractions containing the desired product and evaporate the solvent to obtain pure N-(cyclohexylthio)phthalimide.

  • Characterize the final product by melting point, IR, and NMR spectroscopy.

In Vitro Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO2 Hydration Assay)

This protocol is a standard method for determining the inhibitory potency (Ki) of compounds against carbonic anhydrase isoforms.[11]

Materials:

  • Purified recombinant human carbonic anhydrase (hCA) isoform (e.g., hCA I, II, IX, XII)

  • Inhibitor stock solutions (typically in DMSO)

  • Buffer solution (e.g., 50 mM Tris-HCl, pH 7.5)

  • pH indicator solution (e.g., phenol (B47542) red)

  • CO2-saturated water

  • Stopped-flow spectrophotometer

Procedure:

  • Enzyme and Inhibitor Pre-incubation: Prepare a solution of the hCA isoenzyme in the assay buffer. Pre-incubate the enzyme with various concentrations of the this compound inhibitor for 15 minutes at 25°C to allow for the formation of the enzyme-inhibitor complex.

  • Reaction Initiation: Rapidly mix the enzyme-inhibitor solution with a CO2-saturated solution in the stopped-flow instrument.

  • Data Acquisition: Monitor the change in absorbance of the pH indicator at a specific wavelength (e.g., 557 nm for phenol red) for a short period (seconds). The hydration of CO2 catalyzed by CA will produce protons, leading to a pH drop and a change in the indicator's absorbance.

  • Data Analysis:

    • Determine the initial velocity of the reaction from the linear phase of the absorbance change.

    • Plot the initial velocities against the inhibitor concentration.

    • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) by fitting the data to a dose-response curve.

    • Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation.

MTT Assay for Cell Viability and Cytotoxicity

The MTT assay is a colorimetric method used to assess the metabolic activity of cells, which is an indicator of cell viability and proliferation. This protocol can be used to evaluate the cytotoxic effects of this compound derivatives on cancer cell lines.[11][12][13][14]

Materials:

  • Human cancer cell line (e.g., MCF-7, HeLa)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow the cells to attach.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with untreated cells as a negative control and wells with a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C.

  • MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well and incubate for another 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the samples at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound compared to the untreated control. Plot the percentage of viability against the compound concentration and determine the IC50 value.

Visualizations

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_lead_opt Lead Optimization synthesis Synthesis of This compound Derivatives purification Purification (e.g., Column Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS, IR) purification->characterization primary_screen Primary High-Throughput Screening (HTS) characterization->primary_screen hit_id Hit Identification primary_screen->hit_id dose_response Dose-Response (IC50/Ki Determination) hit_id->dose_response sar Structure-Activity Relationship (SAR) Studies dose_response->sar sar->synthesis Iterative Design & Synthesis admet In Vitro ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) sar->admet in_vivo In Vivo Efficacy (Animal Models) admet->in_vivo omeprazole_activation omeprazole Omeprazole (Prodrug) activated_intermediate Sulfenic Acid Intermediate omeprazole->activated_intermediate Acidic Environment (Parietal Cell) This compound Tetracyclic This compound (Active Inhibitor) activated_intermediate->this compound Rearrangement inhibited_pump Inhibited Pump (Covalent Disulfide Bond) This compound->inhibited_pump Covalent Bonding to Cysteine Residue proton_pump H+/K+-ATPase (Proton Pump) hts_workflow compound_library This compound Compound Library dispensing Compound Dispensing (384-well plates) compound_library->dispensing reagent_addition Addition of Enzyme & Substrate dispensing->reagent_addition incubation Incubation reagent_addition->incubation readout Signal Readout (e.g., Fluorescence) incubation->readout data_analysis Data Analysis (Hit Identification) readout->data_analysis confirmation Hit Confirmation & IC50 Determination data_analysis->confirmation

References

Application Notes and Protocols for the Electrochemical Synthesis of Sulfenamides and Their Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the electrochemical synthesis of sulfenamides and their key derivatives, particularly sulfonamides. The electrochemical approach offers a green, efficient, and often catalyst-free alternative to traditional synthetic methods, making it an attractive strategy in modern organic synthesis and drug discovery.

Introduction

Sulfenamides and their oxidized counterparts, sulfonamides, are pivotal structural motifs in a vast array of pharmaceuticals, agrochemicals, and functional materials. Traditional synthetic routes to these compounds often rely on harsh reagents, multi-step procedures, and the use of expensive or toxic catalysts. Electrochemical synthesis has emerged as a powerful and sustainable alternative, utilizing electricity to drive chemical transformations. This method offers several advantages, including mild reaction conditions, high functional group tolerance, scalability, and the avoidance of stoichiometric chemical oxidants, with hydrogen often being the only byproduct.[1][2]

This document details the electrochemical synthesis of sulfenamides via S-N bond formation and their subsequent oxidation to sulfonamides, providing researchers with the necessary protocols to implement these methods in their laboratories.

I. Electrochemical Synthesis of Sulfonamides via Oxidative Coupling of Thiols and Amines

A highly efficient and environmentally benign method for the synthesis of sulfonamides involves the direct electrochemical oxidative coupling of readily available thiols and amines.[1][2] This approach can be performed in both batch and continuous-flow reactors, offering flexibility for different scales of production.

Reaction Principle and Mechanism

The reaction proceeds through a multi-step oxidative process initiated at the anode. The proposed mechanism involves the following key steps[1][3][4]:

  • Anodic Oxidation of Thiol to Disulfide: The thiol is first oxidized at the anode to form a disulfide.

  • Formation of Aminium Radical: The amine is then oxidized to an aminium radical cation.

  • Sulfenamide Formation: The aminium radical reacts with the disulfide to generate a this compound intermediate.

  • Oxidation to Sulfonamide: The this compound intermediate undergoes two subsequent oxidation steps to yield the final sulfonamide product.

G cluster_anode Anode cluster_cathode Cathode Thiol Thiol (R-SH) Disulfide Disulfide (R-S-S-R) Amine Amine (R'-NH2) AminiumRadical Aminium Radical (R'-NH2•+) This compound This compound (R-S-NH-R') Sulfonamide Sulfonamide (R-SO2-NH-R') Proton 2H+ Hydrogen H2 Proton->Hydrogen +2e⁻ caption Proposed mechanism for the electrochemical synthesis of sulfonamides.

Caption: Proposed mechanism for electrochemical sulfonamide synthesis.

Experimental Protocols

Protocol 1: Synthesis of N-Cyclohexylbenzenesulfonamide in a Continuous-Flow Reactor [1][2]

This protocol describes the synthesis of a representative sulfonamide using an electrochemical microflow reactor.

Materials:

Procedure:

  • Prepare the reaction solution by dissolving thiophenol (2 mmol) and cyclohexylamine (3.0 mmol) in a 3:1 (v/v) mixture of acetonitrile and 0.3 M aqueous HCl (20 mL).

  • Add tetramethylammonium tetrafluoroborate (0.2 mmol) as the supporting electrolyte.

  • Set up the electrochemical flow reactor with a graphite anode and a stainless steel cathode.

  • Pump the reaction solution through the reactor at a flow rate that allows for a 5-minute residence time.

  • Apply a constant current or potential to the electrodes. The optimal conditions may need to be determined empirically but a constant current of 10-20 mA is a good starting point.

  • Collect the effluent from the reactor.

  • Upon completion, the reaction mixture is concentrated under reduced pressure.

  • The residue is purified by column chromatography on silica (B1680970) gel to afford the desired N-cyclohexylbenzenesulfonamide.

Protocol 2: Synthesis of N-Cyclohexylbenzenesulfonamide in a Batch Reactor [1][2]

This protocol is suitable for larger scale synthesis or when a flow reactor is not available.

Materials:

  • Thiophenol

  • Cyclohexylamine

  • Acetonitrile (CH₃CN)

  • Hydrochloric acid (HCl, 0.3 M aqueous solution)

  • Tetramethylammonium tetrafluoroborate (Me₄NBF₄)

  • Graphite anode

  • Iron cathode

  • Undivided electrochemical cell (beaker type)

  • Magnetic stirrer and stir bar

  • Power supply

Procedure:

  • In an undivided electrochemical cell, combine thiophenol (3 mmol), cyclohexylamine (4.5 mmol), and tetramethylammonium tetrafluoroborate (3 mmol) in a 3:1 (v/v) mixture of acetonitrile and 0.3 M aqueous HCl (30 mL).

  • Immerse the graphite anode and iron cathode into the solution.

  • Stir the mixture vigorously.

  • Apply a constant current (e.g., 10-20 mA) for 24 hours at room temperature.

  • After the electrolysis, the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Quantitative Data

The electrochemical synthesis of sulfonamides from thiols and amines has been shown to be effective for a wide range of substrates, with yields ranging from moderate to excellent.[1][2][5]

EntryThiolAmineProductYield (%)[1][5]
1ThiophenolCyclohexylamineN-Cyclohexylbenzenesulfonamide85
2ThiophenolAmmoniaBenzenesulfonamide72
3ThiophenolButylamineN-Butylbenzenesulfonamide78
44-MethylthiophenolCyclohexylamineN-Cyclohexyl-4-methylbenzenesulfonamide88
54-ChlorothiophenolCyclohexylamine4-Chloro-N-cyclohexylbenzenesulfonamide75
62-NaphthalenethiolCyclohexylamineN-Cyclohexylnaphthalene-2-sulfonamide82
7ThiophenolMorpholine4-(Phenylsulfonyl)morpholine91
8ThiophenolPiperidine1-(Phenylsulfonyl)piperidine89

II. Direct Electrochemical Synthesis of Sulfenamides

The direct synthesis of sulfenamides as the primary product can also be achieved electrochemically, typically through the cross-dehydrogenative coupling of thiols and secondary amines. This method is particularly valuable as it avoids the over-oxidation to sulfonamides.

Reaction Principle and Mechanism

This process involves the anodic oxidation of both the thiol and the amine to generate radical intermediates, which then couple to form the S-N bond of the this compound. The use of specific electrode materials and reaction conditions is crucial to prevent further oxidation. A plausible mechanism involves the formation of a thiyl radical and an amino radical at the anode, followed by their cross-coupling.[3][6][7]

G cluster_anode Anode cluster_cathode Cathode Thiol Thiol (R-SH) Amine Amine (R'2NH) ThiylRadical Thiyl Radical (R-S•) AminoRadical Amino Radical (R'2N•) This compound This compound (R-S-NR'2) Proton 2H+ Hydrogen H2 Proton->Hydrogen +2e⁻ caption Proposed mechanism for direct electrochemical this compound synthesis.

Caption: Direct electrochemical synthesis of sulfenamides.

Experimental Protocol

Protocol 3: Synthesis of S-Heteroaryl Sulfenamides [3][7][8]

This protocol describes a catalyst- and oxidant-free method for the synthesis of S-heteroaryl sulfenamides.

Materials:

  • Heteroaryl thiol (e.g., 2-mercaptobenzothiazole)

  • Secondary amine (e.g., morpholine)

  • Acetonitrile (CH₃CN)

  • Tetrabutylammonium (B224687) tetrafluoroborate (Bu₄NBF₄)

  • Nickel foam electrodes (anode and cathode)

  • Undivided electrochemical cell

  • Magnetic stirrer and stir bar

  • Power supply

Procedure:

  • In an undivided electrochemical cell, dissolve the heteroaryl thiol (1.0 mmol) and the secondary amine (1.2 mmol) in acetonitrile (10 mL).

  • Add tetrabutylammonium tetrafluoroborate (0.1 mmol) as the supporting electrolyte.

  • Immerse two nickel foam electrodes into the solution to serve as both the anode and the cathode.

  • Stir the solution at room temperature.

  • Apply a constant current of 5 mA for 6 hours.

  • After the electrolysis is complete, evaporate the solvent under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to obtain the desired S-heteroaryl this compound.

Quantitative Data

This electrochemical method has been successfully applied to a range of heteroaryl thiols and secondary amines, providing good to excellent yields.[3][7]

EntryHeteroaryl ThiolAmineProductYield (%)[3][7]
12-MercaptobenzothiazoleMorpholine4-((Benzo[d]thiazol-2-yl)thio)morpholine95
22-MercaptobenzothiazolePiperidine2-(Piperidin-1-ylthio)benzo[d]thiazole92
32-MercaptobenzothiazolePyrrolidine2-(Pyrrolidin-1-ylthio)benzo[d]thiazole88
42-MercaptobenzoxazoleMorpholine4-((Benzo[d]oxazol-2-yl)thio)morpholine85
52-MercaptobenzimidazoleMorpholine4-((1H-Benzo[d]imidazol-2-yl)thio)morpholine82

III. Electrochemical Synthesis of this compound Derivatives

The electrochemically synthesized sulfenamides can serve as versatile intermediates for the preparation of other important sulfur-containing compounds, such as sulfonimidoyl fluorides, which are valuable building blocks in drug discovery.

Experimental Protocol

Protocol 4: Electrochemical Synthesis of Aryl Sulfonimidoyl Fluorides from Sulfenamides [9]

Materials:

Procedure:

  • In an undivided three-necked flask equipped with a stirring bar, add the S-aryl this compound (0.2 mmol).

  • Equip the flask with a carbon felt anode and a platinum plate cathode.

  • Inject triethylamine trihydrofluoride (1.0 mL), 1,2-dichloroethane (10.0 mL), and water (36 μL) into the flask via syringes.

  • Stir the reaction mixture and electrolyze at a constant current of 18 mA at room temperature for 1 hour.

  • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Extract the mixture with dichloromethane.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Applications in Drug Development

Sulfonamides are a well-established class of drugs with a wide range of therapeutic applications, including antibacterial, diuretic, and anticancer agents.[10] The development of green and efficient synthetic methods, such as electrochemistry, is of great interest to the pharmaceutical industry.[11]

Sulfenamides and their derivatives are also gaining attention as potential therapeutic agents. For instance, some this compound derivatives have been investigated as inhibitors of carbonic anhydrases, enzymes that are implicated in various diseases, including glaucoma and cancer.[12][13] The this compound moiety can act as a bioisostere for other functional groups, offering a strategy to modulate the pharmacological properties of drug candidates.

While specific examples of electrochemically synthesized sulfenamides currently in drug development pipelines are not widely published, the methodologies presented here provide a powerful tool for the rapid synthesis of diverse libraries of this compound and sulfonamide derivatives for biological screening. The ability to perform late-stage functionalization on complex molecules is a key advantage of these electrochemical methods.

Signaling Pathway Modulation

The biological activity of sulfonamide-based drugs is often attributed to their ability to inhibit specific enzymes. A classic example is the antibacterial action of sulfa drugs, which act as competitive inhibitors of dihydropteroate (B1496061) synthase, an enzyme essential for folic acid synthesis in bacteria.[14]

G PABA p-Aminobenzoic acid (PABA) DHPS Dihydropteroate Synthase PABA->DHPS DHF Dihydrofolic Acid DHPS->DHF Bacterial Growth Sulfonamide Sulfonamide Drug Sulfonamide->DHPS Inhibition caption Mechanism of action of sulfonamide antibacterial drugs.

Caption: Inhibition of folic acid synthesis by sulfonamides.

More recently, sulfonamide derivatives have been designed to target other signaling pathways involved in diseases like cancer. For example, some sulfonamides act as inhibitors of receptor tyrosine kinases (RTKs) such as VEGFR-2, which plays a crucial role in angiogenesis, the formation of new blood vessels that tumors need to grow. By inhibiting VEGFR-2, these compounds can disrupt the signaling cascade that promotes tumor angiogenesis.

G VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds to Signaling Downstream Signaling (e.g., PI3K/Akt/mTOR) VEGFR2->Signaling Activates Angiogenesis Angiogenesis Signaling->Angiogenesis Sulfonamide Sulfonamide Inhibitor Sulfonamide->VEGFR2 Inhibits caption Inhibition of the VEGFR-2 signaling pathway by sulfonamides.

Caption: VEGFR-2 signaling pathway inhibition.

Conclusion

Electrochemical synthesis represents a significant advancement in the preparation of sulfenamides and their derivatives. The protocols outlined in these application notes offer a practical guide for researchers to adopt these sustainable and efficient methods. The versatility of electrochemical synthesis opens up new avenues for the exploration of novel this compound- and sulfonamide-based compounds with potential applications in drug discovery and development. The mild reaction conditions and high functional group tolerance make these methods particularly suitable for the synthesis of complex molecules and for late-stage functionalization in medicinal chemistry programs.

References

Application of Chiral Sulfenamides in Asymmetric Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chiral sulfenamides have emerged as versatile and highly valuable reagents in the field of asymmetric synthesis. Their unique reactivity and stereochemical stability make them powerful tools for the construction of a wide array of chiral molecules, particularly other classes of sulfur-containing compounds with significant applications in medicinal chemistry and materials science. This document provides a detailed overview of the key applications of chiral sulfenamides, complete with experimental protocols and quantitative data to facilitate their use in a research and development setting.

Synthesis of Chiral Sulfinamides

Chiral sulfinamides are important intermediates in the synthesis of pharmaceuticals and agrochemicals, and also serve as valuable chiral auxiliaries and ligands. Chiral sulfenamides are excellent precursors for the enantioselective synthesis of chiral sulfinamides through asymmetric oxidation.

Biocatalytic Asymmetric Oxidation of Sulfenamides

A highly efficient and environmentally benign method for the synthesis of chiral sulfinamides is the biocatalytic asymmetric oxidation of prochiral sulfenamides. This approach utilizes enzymes, such as monooxygenases, to achieve high yields and exceptional enantioselectivities.[1][2]

Data Summary: Biocatalytic Oxidation of Sulfenamides

EntrySulfenamide SubstrateBiocatalystYield (%)Enantiomeric Ratio (e.r.)
1N-(phenylthio)phthalimidePockeMO>99>99:1
2N-(4-methylphenylthio)phthalimidePockeMO>99>99:1
3N-(4-chlorophenylthio)phthalimidePockeMO>99>99:1
4N-(naphthalen-2-ylthio)phthalimidePockeMO98>99:1
5N-(benzylthio)phthalimidePockeMO9598:2

Experimental Protocol: General Procedure for Biocatalytic Oxidation of Sulfenamides [1]

  • Reaction Setup: In a typical reaction, a suspension of the this compound (0.5 mmol) in a phosphate (B84403) buffer solution (pH 8.0) is prepared.

  • Enzyme Addition: The monooxygenase biocatalyst (e.g., PockeMO) and a glucose dehydrogenase for cofactor regeneration are added to the suspension.

  • Initiation: The reaction is initiated by the addition of glucose and NADP+.

  • Reaction Conditions: The mixture is shaken at a controlled temperature (e.g., 30 °C) for 24-48 hours.

  • Workup and Purification: The reaction mixture is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to afford the corresponding chiral sulfinamide.

Logical Workflow for Biocatalytic Synthesis of Chiral Sulfinamides

G Biocatalytic Oxidation Workflow cluster_prep Reaction Preparation cluster_reaction Biocatalytic Reaction cluster_workup Workup and Purification This compound Prochiral this compound ReactionMix Reaction Mixture This compound->ReactionMix Buffer Phosphate Buffer (pH 8.0) Buffer->ReactionMix Biocatalyst Monooxygenase (PockeMO) Biocatalyst->ReactionMix Cofactor NADP+ / Glucose / GDH Cofactor->ReactionMix Extraction Organic Extraction ReactionMix->Extraction Incubation (30°C, 24-48h) Purification Column Chromatography Extraction->Purification Product Enantioenriched Sulfinamide Purification->Product

Caption: Workflow for the biocatalytic synthesis of chiral sulfinamides.

Synthesis of Chiral Sulfimides (Sulfilimines)

Chiral sulfimides are aza-analogues of sulfoxides and are of growing interest in medicinal chemistry. Chiral sulfenamides serve as excellent precursors for the synthesis of enantioenriched sulfimides through various synthetic strategies, including stereospecific alkylation and arylation reactions.

Pentanidium-Catalyzed Enantioselective Sulfur Alkylation

A transition-metal-free approach for the synthesis of chiral sulfimides involves the use of a chiral phase-transfer catalyst, such as a pentanidium salt, to mediate the enantioselective alkylation of sulfenamides.[3]

Data Summary: Pentanidium-Catalyzed S-Alkylation of Sulfenamides

EntryThis compoundAlkylating AgentCatalyst Loading (mol%)Yield (%)Enantiomeric Ratio (e.r.)
1N-(phenylthio)acetamideBenzyl bromide39597:3
2N-(4-chlorophenylthio)acetamideBenzyl bromide39296:4
3N-(4-methoxyphenylthio)acetamideAllyl bromide38895:5
4N-(naphthalen-2-ylthio)acetamideBenzyl bromide39698:2
5N-(tert-butylthio)acetamideBenzyl bromide37590:10

Experimental Protocol: General Procedure for Pentanidium-Catalyzed S-Alkylation [3]

  • Reaction Setup: To a solution of the this compound (0.1 mmol) and the pentanidium catalyst (3 mol%) in a suitable organic solvent (e.g., dichloromethane) is added an aqueous solution of a base (e.g., 50% aq. KOH).

  • Addition of Alkylating Agent: The alkylating agent (1.5 equiv) is added to the biphasic mixture.

  • Reaction Conditions: The reaction is stirred vigorously at a low temperature (e.g., -40 °C) for the specified time (typically 12-24 hours).

  • Workup and Purification: The reaction is quenched with water and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The residue is purified by flash column chromatography to afford the chiral sulfilimine.

Synthesis of Chiral Sulfimides from Enantioenriched Sulfinamides

Enantioenriched sulfinamides, which can be synthesized from chiral sulfenamides, can be further transformed into chiral sulfimides. This two-step process involves the O-alkylation of the sulfinamide followed by the addition of a carbon nucleophile.[4][5]

Logical Pathway for the Transformation of Sulfenamides to Sulfimides

G This compound to Sulfimide Transformation This compound Chiral this compound Sulfinamide Enantioenriched Sulfinamide This compound->Sulfinamide Asymmetric Oxidation Sulfinimidate Chiral Sulfinimidate Ester Sulfinamide->Sulfinimidate O-Alkylation (e.g., i-PrI, K2CO3) Sulfimide Chiral Sulfimide Sulfinimidate->Sulfimide Nucleophilic Addition (e.g., Grignard Reagent)

Caption: Transformation of chiral sulfenamides to chiral sulfimides.

Synthesis of Axially Chiral Biaryl Sulfenamides

Axially chiral biaryl compounds are a critical class of ligands and catalysts in asymmetric synthesis. A copper-catalyzed enantioselective sulfur-arylation of sulfenamides with cyclic diaryliodonium salts provides an efficient route to axially chiral biaryl sulfenamides.[6][7]

Data Summary: Copper-Catalyzed Synthesis of Axially Chiral Biaryl Sulfenamides

EntryDiaryliodonium SaltThis compoundYield (%)Enantioselectivity (ee %)
1Diphenyliodonium-2,2'-dicarboxylateN-(tert-butylthio)phthalimide9596
2Di(o-tolyl)iodonium-2,2'-dicarboxylateN-(tert-butylthio)phthalimide9294
3Di(3,5-dimethylphenyl)iodonium-2,2'-dicarboxylateN-(tert-butylthio)phthalimide8895
4Dinaphthyliodonium-2,2'-dicarboxylateN-(tert-butylthio)phthalimide9092

Experimental Protocol: General Procedure for Copper-Catalyzed Asymmetric S-Arylation [6][7]

  • Catalyst Preparation: In a glovebox, a mixture of a copper(I) salt (e.g., CuI) and a chiral cobalt anion complex is prepared.

  • Reaction Setup: To a solution of the cyclic diaryliodonium salt (1.0 equiv) and the this compound (1.2 equiv) in a suitable solvent (e.g., THF) is added the pre-formed catalyst.

  • Reaction Conditions: The reaction mixture is stirred at room temperature for 12-24 hours.

  • Workup and Purification: The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the axially chiral biaryl this compound.

Catalytic Cycle for Copper-Catalyzed Asymmetric S-Arylation

G Proposed Catalytic Cycle Catalyst [Cu(I)-L] Intermediate1 [Cu(III)(Aryl)(this compound)-L] Catalyst->Intermediate1 + Diaryliodonium Salt (Oxidative Addition) Iodonium Diaryliodonium Salt This compound This compound Intermediate1->Catalyst + this compound (Reductive Elimination) Product Axially Chiral Biaryl this compound Intermediate1->Product Byproduct Aryl-I Intermediate1->Byproduct

Caption: Proposed catalytic cycle for Cu-catalyzed S-arylation.

Synthesis of Chiral Sulfinamidines

Chiral sulfinamidines are another class of sulfur-containing compounds with potential applications in medicinal chemistry. The asymmetric amination of sulfenamides using a chiral phosphoric acid catalyst provides a direct route to these molecules.

Data Summary: Chiral Phosphoric Acid-Catalyzed Asymmetric Amination of Sulfenamides

EntryThis compoundAmineYield (%)Enantioselectivity (ee %)
1N-(phenylthio)phthalimideAniline9598
2N-(4-chlorophenylthio)phthalimide4-Methoxyaniline9297
3N-(naphthalen-2-ylthio)phthalimideBenzylamine8895
4N-(benzylthio)phthalimideAniline8596

Experimental Protocol: General Procedure for Asymmetric Amination of Sulfenamides

  • Reaction Setup: To a solution of the this compound (0.1 mmol) and the chiral phosphoric acid catalyst (5 mol%) in a suitable solvent (e.g., toluene) at room temperature is added the amine (1.2 equiv).

  • Oxidant Addition: An oxidant (e.g., N-chlorosuccinimide) is added portionwise to the reaction mixture.

  • Reaction Conditions: The reaction is stirred at room temperature for 12-24 hours.

  • Workup and Purification: The reaction is quenched with a saturated aqueous solution of sodium thiosulfate. The aqueous layer is extracted with an organic solvent, and the combined organic layers are dried, filtered, and concentrated. The crude product is purified by column chromatography to yield the chiral sulfinamidine.

These application notes and protocols provide a starting point for researchers interested in utilizing the rich chemistry of chiral sulfenamides in their synthetic endeavors. The versatility of these reagents, coupled with the development of highly efficient and stereoselective transformations, ensures their continued importance in the field of asymmetric synthesis.

References

Troubleshooting & Optimization

common side reactions in sulfenamide synthesis and their prevention

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Sulfenamide Synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during this compound synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during this compound synthesis?

A1: The most prevalent side reactions in this compound synthesis include:

  • Disulfide Formation: This is a common byproduct resulting from the oxidative coupling of two thiol molecules.[1][2][3]

  • Over-oxidation: The sulfur atom in the this compound product can be further oxidized to form sulfinamides (R-SO-NR'₂) and sulfonamides (R-SO₂-NR'₂).[3][4][5]

  • Hydrolysis: The S-N bond in sulfenamides is susceptible to cleavage by water, especially under acidic or basic conditions, which can revert the reactants or lead to other byproducts.[6][7]

Q2: How can I minimize the formation of disulfides?

A2: To minimize disulfide formation, consider the following strategies:

  • Control Stoichiometry: Use a slight excess of the amine reactant to ensure the complete consumption of the thiol.

  • Reaction Conditions: Running the reaction at lower temperatures can help to reduce the rate of oxidative side reactions.

  • Choice of Oxidant: When an oxidant is required, select a mild and controlled oxidizing agent.

  • Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent unwanted oxidation by atmospheric oxygen.

Q3: What are the best practices to avoid over-oxidation to sulfinamides and sulfonamides?

A3: Preventing over-oxidation is crucial for clean this compound synthesis. Key preventative measures include:

  • Mild Oxidizing Agents: If an oxidation step is necessary, use a stoichiometric amount of a mild oxidant.

  • Temperature Control: Maintain a low reaction temperature to decrease the likelihood of further oxidation.

  • Monitoring Reaction Progress: Closely monitor the reaction using techniques like TLC or LC-MS to stop the reaction once the desired this compound is formed.

Q4: My this compound product seems to be degrading during workup. What could be the cause and how can I prevent it?

A4: Degradation during workup is often due to hydrolysis of the labile S-N bond.[6] To prevent this:

  • pH Control: Avoid strongly acidic or basic conditions during extraction and purification. Work towards maintaining a neutral pH.[8][9]

  • Anhydrous Conditions: Use anhydrous solvents and reagents to minimize the presence of water.

  • Temperature: Perform workup and purification steps at low temperatures.

  • Prompt Isolation: Isolate the product as quickly as possible after the reaction is complete.

Troubleshooting Guides

Issue 1: Low Yield of this compound and Presence of a Major Disulfide Byproduct

Symptoms:

  • TLC or LC-MS analysis shows a significant peak corresponding to the disulfide of your starting thiol.

  • The isolated yield of the desired this compound is lower than expected.

Possible Causes and Solutions:

CauseRecommended Solution
Oxidative Homocoupling of Thiol Perform the reaction under an inert atmosphere (N₂ or Ar) to exclude oxygen.
Inappropriate Stoichiometry Use a slight excess (1.1-1.2 equivalents) of the amine to drive the reaction towards the this compound product.
Reaction Temperature Too High Lower the reaction temperature. Start at 0 °C and allow the reaction to slowly warm to room temperature if necessary.
Catalyst/Reagent Choice For oxidative coupling reactions, the choice of catalyst and oxidant is critical. Consider a milder oxidant or a catalyst system known to favor S-N bond formation.
Issue 2: Formation of Multiple Products with Higher Polarity (Over-oxidation)

Symptoms:

  • TLC analysis shows spots that are more polar than the expected this compound product.

  • Mass spectrometry analysis indicates the presence of species with masses corresponding to the addition of one or two oxygen atoms to the desired product (sulfinamide and sulfonamide).

Possible Causes and Solutions:

CauseRecommended Solution
Oxidant is too Strong or in Excess Use a stoichiometric amount of a milder oxidizing agent (e.g., I₂ in the presence of a base, or electrosynthesis with controlled potential).[3]
Prolonged Reaction Time Monitor the reaction progress closely and quench the reaction as soon as the starting material is consumed and the desired product is formed.
High Reaction Temperature Maintain a low and controlled reaction temperature throughout the synthesis.
Issue 3: Product Loss During Aqueous Workup and Purification

Symptoms:

  • Good conversion to product is observed in the crude reaction mixture (by TLC/LC-MS), but the isolated yield is low after extraction and/or chromatography.

  • Analysis of the aqueous layer after extraction shows the presence of the starting amine and thiol or related species.

Possible Causes and Solutions:

CauseRecommended Solution
Hydrolysis of the this compound S-N Bond Use a saturated solution of a mild base (e.g., NaHCO₃) or a neutral salt solution (brine) for aqueous washes instead of strong acids or bases.[6]
Use of Protic Solvents in Chromatography If possible, use a non-protic solvent system for column chromatography. If protic solvents are necessary, minimize the time the product is on the column.
Elevated Temperature During Solvent Removal Concentrate the product solution at low temperature using a rotary evaporator.

Experimental Protocols

Protocol 1: General Synthesis of Sulfenamides from Thiols and Amines via Oxidative Coupling

This protocol describes a general method for the copper-catalyzed oxidative coupling of thiols and amines.

Materials:

  • Thiol (1.0 mmol)

  • Amine (1.2 mmol)

  • Copper(I) iodide (CuI) (0.1 mmol, 10 mol%)

  • 2,2'-bipyridine (bpy) (0.1 mmol, 10 mol%)

  • Anhydrous Dimethyl Sulfoxide (DMSO) (5 mL)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add CuI (19 mg, 0.1 mmol) and bpy (15.6 mg, 0.1 mmol).

  • Add anhydrous DMSO (5 mL) and stir the mixture until the catalyst and ligand are dissolved.

  • Add the thiol (1.0 mmol) to the flask.

  • Add the amine (1.2 mmol) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Upon completion, quench the reaction by adding water (20 mL).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Wash the combined organic layers with brine (2 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Troubleshooting for this Protocol:

  • If disulfide is the major product: Ensure the reaction is carried out under strictly anaerobic conditions.

  • If the reaction is slow: Gently heat the reaction mixture to 40-60 °C.[5]

Visualizing Reaction Pathways and Troubleshooting

Reaction Pathways

The following diagram illustrates the desired reaction pathway for this compound synthesis and the competing side reactions.

G Thiol Thiol (R-SH) This compound Desired Product This compound (R-S-NR'₂) Thiol->this compound + Amine + Oxidant Disulfide Side Product Disulfide (R-S-S-R) Thiol->Disulfide Oxidative Dimerization Amine Amine (R'₂NH) Amine->this compound Oxidant Oxidant Oxidant->this compound This compound->Thiol Hydrolysis This compound->Amine Hydrolysis Sulfinamide Over-oxidation Product Sulfinamide (R-SO-NR'₂) This compound->Sulfinamide [O] Sulfonamide Over-oxidation Product Sulfonamide (R-SO₂-NR'₂) Sulfinamide->Sulfonamide [O] Hydrolysis Hydrolysis (H₂O) Hydrolysis->Thiol Hydrolysis->Amine

Caption: Reaction pathways in this compound synthesis.

Troubleshooting Workflow

This diagram provides a logical workflow for troubleshooting common issues in this compound synthesis.

G start Start Synthesis check_yield Low Yield? start->check_yield check_disulfide Major Disulfide Byproduct? check_yield->check_disulfide Yes success Successful Synthesis check_yield->success No check_overoxidation Over-oxidation Products? check_disulfide->check_overoxidation No sol_disulfide Use Inert Atmosphere Adjust Stoichiometry Lower Temperature check_disulfide->sol_disulfide Yes check_hydrolysis Loss during Workup? check_overoxidation->check_hydrolysis No sol_overoxidation Use Milder Oxidant Monitor Reaction Time Lower Temperature check_overoxidation->sol_overoxidation Yes sol_hydrolysis Control pH (Neutral) Anhydrous Conditions Low Temperature Workup check_hydrolysis->sol_hydrolysis Yes optimize Optimize Reaction Conditions check_hydrolysis->optimize No sol_disulfide->optimize sol_overoxidation->optimize sol_hydrolysis->optimize optimize->start

Caption: Troubleshooting workflow for this compound synthesis.

References

addressing the inherent instability of certain sulfenamide derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for addressing the inherent instability of certain sulfenamide derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for common challenges encountered during the handling and experimentation of these compounds.

Frequently Asked Questions (FAQs)

Q1: My this compound derivative shows significant degradation after purification by silica (B1680970) gel chromatography. What is the likely cause?

A1: The acidic nature of standard silica gel is a common cause of this compound degradation. The S-N bond in sulfenamides is susceptible to cleavage under acidic conditions. Consider using a deactivated or basic stationary phase, such as alumina (B75360) (basic or neutral), or treating the silica gel with a base like triethylamine (B128534) before use.[1][2]

Q2: What are the optimal storage conditions for this compound derivatives?

A2: To minimize degradation, this compound derivatives should be stored under an inert atmosphere (e.g., nitrogen or argon) at low temperatures, typically -20°C or below, and protected from light and moisture.[3][4] Sulfonyl chlorides, common precursors, are highly susceptible to hydrolysis and should be handled under anhydrous conditions.[5]

Q3: I'm observing the formation of a disulfide byproduct in my reaction. How can I prevent this?

A3: Disulfide formation is a common side reaction, often occurring via oxidation of thiol precursors or decomposition of the this compound.[5] Ensure reactions involving thiols are run under an inert atmosphere to prevent air oxidation. During the synthesis of sulfenamides from thiols and amines, disulfide formation from the thiol is an expected intermediate step, but reaction conditions should be optimized to favor the subsequent coupling with the amine.[6]

Q4: Can I use aqueous buffers with my this compound compound?

A4: Caution is advised. The stability of sulfenamides is highly pH-dependent.[7][8] Acidic conditions can lead to rapid decomposition.[7][8] If aqueous buffers are necessary, it is crucial to perform preliminary stability studies across a range of pH values to identify a suitable window where the compound is stable for the duration of the experiment.

Q5: My this compound appears to be reacting with thiol-containing reagents in my assay (e.g., DTT, glutathione). Is this expected?

A5: Yes, this is a well-documented reactivity pathway. Sulfenamides readily react with small molecule thiols and proteins containing free thiol groups (like cysteine residues) to release the parent amine and form a mixed disulfide.[9] This reactivity is a key consideration in biological assays and prodrug design.[9]

Troubleshooting Guides

Issue 1: Rapid Decomposition in Solution During Experiments
Potential Cause Troubleshooting Steps
Acidic pH 1. Measure the pH of your solvent or buffer system. 2. If acidic, switch to a neutral or slightly basic system if compatible with your experiment. 3. Perform a rapid pH stability screen (see Protocol 2) to determine the optimal pH range.[8]
Presence of Thiols 1. Review all components of your reaction or assay mixture for thiol-containing species (e.g., DTT, cysteine, glutathione). 2. If a thiol is present and not essential, remove or replace it. 3. If the thiol is required, be aware of the potential for reaction and consider its impact on data interpretation.[9]
Oxidative Degradation 1. Degas all solvents and solutions thoroughly. 2. Perform experiments under an inert atmosphere (N₂ or Ar). 3. Add antioxidants if compatible with the experimental design.
Photodegradation 1. Protect solutions from light by using amber vials or covering glassware with aluminum foil.[3] 2. Minimize exposure to ambient light during experimental setup.
Issue 2: Low Yield or Failure in this compound Synthesis
Potential Cause Troubleshooting Steps
Hydrolysis of Sulfonyl Chloride 1. Ensure all glassware is oven-dried or flame-dried before use. 2. Use anhydrous solvents.[1][5] 3. Handle sulfonyl chloride reagents under an inert atmosphere.
Poor Amine Nucleophilicity 1. For electron-deficient or sterically hindered amines, increase the reaction temperature or extend the reaction time. 2. Consider adding a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP).[1]
Inappropriate Base 1. The choice of base is critical. Common bases include pyridine (B92270), triethylamine (TEA), or N,N-diisopropylethylamine (DIPEA).[1] 2. Pyridine can act as both a base and a nucleophilic catalyst. For sensitive substrates, a non-nucleophilic base like DIPEA may be preferable.[1]
Side Reactions (Bis-sulfonylation) 1. For primary amines, avoid bis-sulfonylation by using a 1:1 stoichiometry of amine to sulfonyl chloride. 2. Add the sulfonylating agent slowly to the amine solution to maintain a low concentration of the electrophile.[1]

Quantitative Data Summary

Table 1: Effect of pH on Sulfonamide Degradation

This table summarizes data on the degradation of various sulfonamides under different pH conditions, highlighting the general trend of increased instability in acidic environments.

CompoundpHDegradation/Removal Rate (%)TimeConditionsReference
Sulfadiazine (SDZ)376.414 minOzone/Persulfate Oxidation[10]
Sulfadiazine (SDZ)992.210 minOzone/Persulfate Oxidation[10]
Sulfadiazine (SDZ)1186.614 minOzone/Persulfate Oxidation[10]
Sulfaquinoxaline (SQ)5-691.5248 hMicrobial Degradation[7]
Sulfaquinoxaline (SQ)970.0048 hMicrobial Degradation[7]

Note: The data presented are from different degradation methods (advanced oxidation and microbial) but illustrate the significant influence of pH on reaction rates.

Key Experimental Protocols

Protocol 1: General Method for this compound Synthesis

This protocol describes a common method for synthesizing sulfenamides from an amine and a sulfonyl chloride.

  • Preparation : Under an inert atmosphere (N₂ or Ar), dissolve the amine (1.0 equivalent) and a suitable base (e.g., pyridine or triethylamine, 1.2 equivalents) in an anhydrous solvent (e.g., dichloromethane, DCM).[1]

  • Cooling : Cool the mixture to 0 °C in an ice bath.

  • Addition : Dissolve the sulfonyl chloride (1.1 equivalents) in a minimal amount of the anhydrous solvent and add it dropwise to the stirred amine solution over 10-15 minutes.

  • Reaction : Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

  • Workup : Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.[1]

  • Purification : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or silica gel chromatography (using a deactivated column if necessary).[1]

Protocol 2: HPLC-Based Stability Assay

This protocol provides a framework for assessing the stability of a this compound derivative under various conditions (e.g., pH, temperature, presence of thiols).

  • Stock Solution : Prepare a concentrated stock solution of the this compound derivative in a suitable organic solvent (e.g., acetonitrile (B52724) or DMSO).

  • Test Solutions : Prepare test solutions by diluting the stock solution into the desired aqueous buffers or solutions to a final concentration suitable for HPLC analysis.

  • Time Zero (T₀) Sample : Immediately after preparing the test solutions, inject an aliquot into the HPLC system to obtain the initial concentration (T₀).

  • Incubation : Incubate the remaining test solutions under the desired conditions (e.g., 37°C, protected from light).

  • Time-Point Analysis : At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots from each test solution and analyze by HPLC.

  • Data Analysis : Quantify the peak area of the parent this compound at each time point. Calculate the percentage of the compound remaining relative to the T₀ sample. Plot the percentage remaining versus time to determine the degradation kinetics.

Visual Guides

Diagrams of Key Processes

cluster_degradation Common this compound Degradation Pathways This compound R-S-N(R')R'' Amine Amine (H-N(R')R'') This compound->Amine Thiolysis MixedDisulfide Mixed Disulfide (R-S-S-R''') This compound->MixedDisulfide Thiolysis CleavageProducts S-N Cleavage Products This compound->CleavageProducts Acid Hydrolysis Sulfinamide Sulfinamide (R-S(O)-N(R')R'') This compound->Sulfinamide Oxidation Thiol Thiol (R'''SH) Thiol->MixedDisulfide Acid Acid (H⁺) Acid->CleavageProducts Oxidant Oxidant ([O]) Oxidant->Sulfinamide Sulfonamide Sulfonamide (R-S(O)₂-N(R')R'') Sulfinamide->Sulfonamide Oxidation

Caption: Key degradation pathways for this compound derivatives.

cluster_workflow Troubleshooting Experimental Instability Start Instability Observed (Low Yield / Degradation) Check_pH Is the medium acidic? Start->Check_pH Check_Thiols Are thiols present? Check_pH->Check_Thiols No Action_pH Use neutral/basic buffer. Perform pH stability screen. Check_pH->Action_pH Yes Check_Air Is the reaction exposed to air/light? Check_Thiols->Check_Air No Action_Thiols Remove/replace thiols or account for reactivity. Check_Thiols->Action_Thiols Yes Check_Silica Purification on standard silica gel? Check_Air->Check_Silica No Action_Air Use inert atmosphere. Protect from light. Check_Air->Action_Air Yes Action_Silica Use deactivated silica, alumina, or alternative method. Check_Silica->Action_Silica Yes Stable Compound Stable Check_Silica->Stable No Action_pH->Stable Action_Thiols->Stable Action_Air->Stable Action_Silica->Stable

References

strategies for optimizing yield and purity in sulfenamide reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for sulfenamide synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges in optimizing the yield and purity of this compound reactions.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing sulfenamides?

A1: The most prevalent method for synthesizing sulfenamides is the reaction of a sulfenyl chloride with a primary or secondary amine. This reaction proceeds via a bimolecular nucleophilic substitution where the amine attacks the electrophilic sulfur atom of the sulfenyl chloride, displacing the chloride.[1]

Q2: My this compound reaction is giving a low yield. What are the primary factors to investigate?

A2: Low yields in this compound synthesis can often be attributed to several key factors:

  • Instability of the Sulfenyl Chloride: Sulfenyl chlorides are highly susceptible to hydrolysis. The presence of water in the reaction can lead to the formation of the corresponding sulfinic acid, which is unreactive.[2][3]

  • Poor Nucleophilicity of the Amine: Amines that are sterically hindered or have electron-withdrawing groups may exhibit low reactivity.[4]

  • Suboptimal Reaction Temperature: The ideal temperature can vary significantly depending on the substrates. While some reactions proceed well at 0°C to room temperature, others may require heating.[5]

  • Incorrect Stoichiometry: An improper ratio of reactants can result in incomplete conversion. Typically, equimolar amounts of the amine and sulfenyl chloride are used, often with a slight excess of a non-nucleophilic base.[2]

Q3: What are the common side products in this compound reactions and how can they be minimized?

A3: Common impurities include unreacted starting materials and byproducts from side reactions.

  • Disulfides: This is a frequent side product, particularly in oxidative coupling reactions starting from thiols.[4] To minimize disulfide formation, ensure an inert atmosphere and carefully control the addition of the oxidizing agent.

  • Over-oxidation Products: The this compound product can be oxidized to the corresponding sulfinamide or sulfonamide, especially if strong oxidizing agents are present or the reaction is exposed to air for extended periods.[6][7]

  • Hydrolyzed Sulfenyl Chloride: As mentioned, the sulfenyl chloride can react with trace water to form sulfinic acid.[8] To avoid this, it is critical to use anhydrous solvents and reagents and to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[2][3][9]

Q4: How can I purify my this compound product effectively?

A4: Common purification techniques for sulfenamides include:

  • Aqueous Wash: A standard work-up with acidic and basic washes can remove unreacted amines and hydrolyzed sulfonyl chloride, respectively.[8]

  • Recrystallization: This is an effective method for purifying solid sulfenamides.[5][9] Challenges such as the product "oiling out" can sometimes be overcome by using a seed crystal or adjusting the solvent system.[5]

  • Column Chromatography: Silica gel chromatography is a versatile method for separating sulfenamides from impurities with different polarities.[9] Tailing of the product on the column can sometimes be mitigated by adding a small amount of a modifier like triethylamine (B128534) to the eluent.[8]

Troubleshooting Guides

Issue 1: Low or No Product Yield

Low or no formation of the desired this compound is a common issue. The following guide provides a systematic approach to troubleshooting this problem.

Initial Checks:

  • Reagent Quality:

    • Sulfenyl Chloride: Due to their moisture sensitivity, it is crucial to use a fresh bottle of sulfenyl chloride or to purify it before use.[2] Some sulfenyl chlorides are also thermally unstable and may decompose at higher temperatures.[3]

    • Amine: Ensure the amine is pure and dry.

    • Solvent: Always use anhydrous solvents to prevent hydrolysis of the sulfenyl chloride.[2][3]

  • Reaction Conditions:

    • Anhydrous Conditions: Ensure all glassware is flame-dried or oven-dried before use and that the reaction is conducted under an inert atmosphere (nitrogen or argon).[2][3][9]

    • Temperature: Monitor the reaction temperature. If the reaction is sluggish at room temperature, gentle heating may be necessary. Conversely, if decomposition is suspected, running the reaction at a lower temperature for a longer duration might be beneficial.[3][5]

    • Order of Addition: Adding the sulfenyl chloride slowly to a solution of the amine and a non-nucleophilic base can often improve the yield by favoring the desired reaction over hydrolysis.[2]

Logical Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low Yield Observed reagent_quality Verify Reagent Quality (Sulfenyl Chloride, Amine, Solvent) start->reagent_quality anhydrous_conditions Ensure Anhydrous Conditions (Dry Glassware, Inert Atmosphere) reagent_quality->anhydrous_conditions Reagents OK solution1 Solution: Use fresh/purified reagents. reagent_quality->solution1 Impure/Wet Reagents reaction_parameters Check Reaction Parameters (Temperature, Stoichiometry, Order of Addition) anhydrous_conditions->reaction_parameters Conditions OK solution2 Solution: Use anhydrous techniques. anhydrous_conditions->solution2 Moisture Present amine_reactivity Assess Amine Reactivity (Steric Hindrance, Electronic Effects) reaction_parameters->amine_reactivity Parameters OK solution3 Solution: Optimize temperature, stoichiometry, and addition order. reaction_parameters->solution3 Suboptimal Parameters purification_loss Investigate Product Loss During Workup/Purification amine_reactivity->purification_loss Amine is Reactive solution4 Solution: Use forcing conditions (higher temp) or a more reactive sulfenylating agent. amine_reactivity->solution4 Poorly Reactive Amine solution5 Solution: Optimize purification protocol. purification_loss->solution5 Product Lost

Caption: Troubleshooting workflow for low this compound yield.

Issue 2: Presence of Multiple Products on TLC

The appearance of multiple spots on a TLC plate indicates the formation of side products.

Common Side Products and Mitigation Strategies:

  • Unreacted Starting Materials: If the reaction has not gone to completion, you will see the starting amine and potentially the hydrolyzed sulfenyl chloride (sulfinic acid).

    • Solution: Increase the reaction time or temperature to drive the reaction to completion. Using a slight excess of one reagent can help to fully consume the other.[8]

  • Disulfide Formation: This is common when synthesizing sulfenamides from thiols via oxidative coupling.

    • Solution: Ensure a strictly inert atmosphere and control the rate of addition of the oxidant. In some cases, changing the oxidant or catalyst system may be necessary.

  • Over-oxidation: The this compound product itself can be oxidized to a sulfinamide or sulfonamide.

    • Solution: Avoid harsh oxidizing conditions and prolonged exposure to air. If an oxidant is used, ensure the stoichiometry is carefully controlled.

  • N,N-bis(sulfenylation) of Primary Amines: Primary amines can potentially react with two equivalents of the sulfenyl chloride.

    • Solution: Use a 1:1 stoichiometry of the amine to the sulfenyl chloride and add the sulfenylating agent slowly to the amine solution.[8]

Experimental Workflow for a Typical this compound Synthesis

sulfenamide_synthesis_workflow setup Reaction Setup (Dry Glassware, Inert Atmosphere) dissolve_amine Dissolve Amine and Base in Anhydrous Solvent setup->dissolve_amine cool Cool to 0 °C dissolve_amine->cool add_sulfenyl_chloride Slowly Add Sulfenyl Chloride cool->add_sulfenyl_chloride warm_rt Warm to Room Temperature and Stir add_sulfenyl_chloride->warm_rt monitor Monitor by TLC warm_rt->monitor workup Aqueous Workup (Acid/Base Washes) monitor->workup Reaction Complete dry_concentrate Dry and Concentrate Organic Layer workup->dry_concentrate purify Purify Product (Chromatography/Recrystallization) dry_concentrate->purify characterize Characterize Product purify->characterize

Caption: General experimental workflow for this compound synthesis.

Data on Reaction Optimization

The choice of reaction conditions can significantly impact the yield and purity of the this compound product. The following tables summarize data from various synthetic approaches.

Table 1: Optimization of Copper-Catalyzed this compound Synthesis from Thiols and Amines

EntryCatalyst (mol%)Ligand (mol%)SolventTemperature (°C)Yield (%)
1CuI (5)bpy (5)DMSO6090
2CuI (5)-DMSO60<10
3-bpy (5)DMSO600
4CuCl (5)bpy (5)DMSO6075
5CuI (5)bpy (5)DMF6060

Data synthesized from Taniguchi, 2010.[10] bpy = 2,2'-bipyridine.

Table 2: Influence of Base and Addition Method on Sulfinamide Synthesis

EntryMethod of AdditionBaseYield (%)
1Sulfonyl chloride added to amine, PPh₃, and baseTriethylamine14
2Amine and PPh₃ added to sulfonyl chloride and baseTriethylamine62
3PPh₃ added to sulfonyl chloride, then amine and base addedTriethylamine14

Data adapted from a study on sulfinamide synthesis, which is relevant to the stability and reactivity of the intermediates.[11]

Detailed Experimental Protocols

Protocol 1: General Procedure for this compound Synthesis from a Sulfenyl Chloride and an Amine

This protocol provides a general guideline and may require optimization for specific substrates.

Materials:

  • Sulfenyl chloride (1.0 eq)

  • Primary or secondary amine (1.0 eq)

  • Non-nucleophilic base (e.g., triethylamine, pyridine) (1.1 eq)

  • Anhydrous aprotic solvent (e.g., dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF))

  • Standard glassware for anhydrous reactions

Procedure:

  • Reaction Setup: Under an inert atmosphere (nitrogen or argon), add the amine (1.0 eq) and the anhydrous solvent to a flame-dried round-bottom flask equipped with a magnetic stir bar.

  • Addition of Base: Add the base (1.1 eq) to the solution and stir for 5-10 minutes at room temperature.

  • Cooling: Cool the reaction mixture to 0°C using an ice bath.

  • Addition of Sulfenyl Chloride: Slowly add a solution of the sulfenyl chloride (1.0 eq) in the same anhydrous solvent to the cooled amine solution. The addition should be done dropwise.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-24 hours.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., DCM) three times.

  • Washing: Combine the organic layers and wash successively with 1M HCl (if a basic catalyst like pyridine (B92270) was used), saturated aqueous sodium bicarbonate solution, and finally with brine.[12]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Protocol 2: Copper-Catalyzed Synthesis of Sulfenamides from Thiols and Amines

Materials:

  • Thiol (1.0 eq)

  • Amine (1.2 eq)

  • Copper(I) iodide (CuI) (0.05 eq)

  • 2,2'-bipyridine (bpy) (0.05 eq)

  • Dimethyl sulfoxide (B87167) (DMSO)

Procedure:

  • To a reaction vessel, add the thiol (1.0 eq), amine (1.2 eq), CuI (0.05 eq), bpy (0.05 eq), and DMSO.

  • Stir the reaction mixture at 60°C under an air atmosphere.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and dilute with an appropriate organic solvent.

  • Perform an aqueous work-up to remove DMSO and the catalyst.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

This protocol is based on the work of Taniguchi, 2010.[10]

References

methods to prevent disulfide bond formation during sulfenamide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers and drug development professionals. This guide provides detailed troubleshooting advice and answers to frequently asked questions regarding the synthesis of sulfenamides, with a specific focus on preventing the common side reaction of disulfide bond formation.

Frequently Asked Questions (FAQs)

Q1: What are sulfenamides and why are they important?

A1: Sulfenamides are a class of organosulfur compounds featuring a sulfur-nitrogen (S-N) bond. They are valuable intermediates in organic synthesis and are used as vulcanization accelerators in the rubber industry.[1][2] Furthermore, the sulfenamide scaffold is found in molecules with potential antihypertensive, anticancer, and diuretic properties, making them significant in medicinal chemistry and drug discovery.[1][2]

Q2: What is the primary challenge when synthesizing sulfenamides from thiols and amines?

A2: The main challenge is the competing oxidative homocoupling of the thiol starting material to form a symmetrical disulfide (R-S-S-R).[1] Thiols (R-S-H) are susceptible to oxidation, and this side reaction often occurs in parallel with the desired S-N bond formation, reducing the yield of the target this compound. Sterically hindered or less nucleophilic amines can exacerbate this issue, as the desired reaction is slower, allowing more time for the side reaction to occur.[1]

Q3: Why is disulfide formation an undesirable side reaction?

A3: Disulfide formation is undesirable for several key reasons:

  • Reduced Yield: It consumes the thiol starting material, directly lowering the maximum possible yield of the desired this compound.

  • Purification Complexity: Sulfenamides and their corresponding disulfides often have similar physical properties (like polarity), which can make separation by standard techniques like column chromatography difficult and time-consuming.

  • Reagent Waste: The formation of byproducts represents an inefficient use of valuable starting materials.

Troubleshooting Guide

This guide addresses common issues encountered during this compound synthesis in a question-and-answer format.

Q: My reaction has a low yield of this compound and a high yield of the disulfide byproduct. What are the likely causes?

A: This is the most common problem and typically points to unwanted oxidation of the thiol. The primary causes are detailed below.

  • Presence of Oxygen: Thiols are readily oxidized by atmospheric oxygen. Performing the reaction open to the air is a major cause of disulfide formation.

  • Inappropriate pH Conditions: The reaction's pH is critical. Basic conditions deprotonate the thiol to form a thiolate anion (R-S⁻). This thiolate is highly susceptible to oxidation, significantly favoring disulfide formation.[3][4] Conversely, acidic conditions (pH 3-4) keep the thiol protonated, making it less prone to oxidation.[5]

  • Reactive Solvents or Contaminants: Solvents that have not been degassed contain dissolved oxygen, which can promote oxidation. The presence of trace metal impurities can also catalyze the oxidation of thiols.

  • Slow S-N Coupling: If the amine is sterically hindered or weakly nucleophilic (e.g., anilines), the desired reaction to form the this compound is slow.[1] This provides a larger window of opportunity for the competing and often faster oxidation of the thiol to the disulfide.[1]

Q: What specific methods can I use to prevent or minimize disulfide bond formation?

A: Preventing oxidation is key. The following preventative measures are highly effective.

MethodDescriptionKey Considerations
Inert Atmosphere Conduct the entire experiment under an inert atmosphere, such as dry nitrogen or argon.[6][7] This displaces oxygen from the reaction vessel, dramatically reducing the primary pathway for thiol oxidation.Ensure all glassware is purged with the inert gas before adding reagents. Maintain a positive pressure of the inert gas throughout the reaction.
Degassed Solvents Use solvents that have been thoroughly degassed to remove dissolved oxygen. Common methods include sparging with an inert gas (N₂ or Ar) for 30-60 minutes or using several freeze-pump-thaw cycles.Prepare degassed solvents immediately before use, as they can reabsorb atmospheric gases over time.
pH Control Maintain a neutral or slightly acidic pH if the reaction conditions permit. This keeps the thiol in its less reactive protonated form (R-SH), minimizing its susceptibility to oxidation.[5]The optimal pH depends on the specific reactants. The amine's basicity and the stability of the desired product must be considered.
Controlled Reagent Addition Add the thiol or the oxidizing agent (if used) slowly and in a controlled manner to the solution of the amine. This maintains a low instantaneous concentration of the thiol, favoring the reaction with the amine over self-coupling.[7]A syringe pump is an excellent tool for ensuring a slow and consistent addition rate.
Use of Specific Coupling Reagents Instead of relying on general oxidation, employ reagents that specifically promote S-N bond formation. Reagents like N-iodosuccinimide (NIS) or dibenzyl azodicarboxylate (DBAD) have been shown to facilitate the coupling of thiols and amines efficiently.[8]The choice of reagent depends on the substrate scope and functional group tolerance of your specific synthesis.

Q: How can I effectively purify my this compound product away from the disulfide byproduct?

A: Purification can be challenging but is achievable with the right techniques.

  • Column Chromatography: This is generally the most effective method. Sulfenamides are typically more polar than the corresponding disulfides, allowing for separation on silica (B1680970) gel. A carefully chosen eluent system is crucial for good resolution.

  • Recrystallization: If the product is a solid and has significantly different solubility properties from the disulfide byproduct in a particular solvent system, recrystallization can be an effective and scalable purification method.[9]

  • Preparative HPLC: For difficult separations or when very high purity is required, reverse-phase preparative HPLC can be used.[9]

Visualizing the Chemistry

To better understand the process, the following diagrams illustrate the competing chemical pathways and a logical workflow for troubleshooting.

Thiol Thiol (R-SH) This compound Desired Product: This compound (R-S-NHR') Thiol->this compound S-N Coupling (Desired Pathway) Disulfide Undesired Byproduct: Disulfide (R-S-S-R) Thiol->Disulfide Oxidative Homocoupling (Side Reaction) Amine Amine (R'-NH2) Amine->this compound S-N Coupling (Desired Pathway) Oxidant [O] (e.g., O2, Air) Oxidant->Thiol

Caption: Competing reaction pathways in this compound synthesis.

Start Problem: Low this compound Yield & High Disulfide Byproduct Q_Inert Was an inert atmosphere (N2/Ar) used? Start->Q_Inert A_Inert_No Action: Repeat reaction under N2 or Ar atmosphere. Q_Inert->A_Inert_No No Q_Degas Were solvents degassed (e.g., sparging, freeze-pump-thaw)? Q_Inert->Q_Degas Yes A_Inert_No->Q_Degas A_Degas_No Action: Repeat using thoroughly degassed solvents. Q_Degas->A_Degas_No No Q_pH Was the reaction pH basic or uncontrolled? Q_Degas->Q_pH Yes A_Degas_No->Q_pH A_pH_Yes Action: Repeat at neutral or slightly acidic pH, if possible. Q_pH->A_pH_Yes Yes End Re-evaluate with optimized conditions. Q_pH->End No A_pH_Yes->End

Caption: Troubleshooting workflow for this compound synthesis.

General Experimental Protocol

This protocol provides a generalized procedure for the synthesis of a this compound from a thiol and an amine, incorporating methods to minimize disulfide formation.

1. Materials and Preparation:

  • Glassware: Ensure all glassware (round-bottom flask, dropping funnel, condenser) is thoroughly oven-dried or flame-dried and allowed to cool to room temperature under a stream of dry nitrogen or argon.

  • Reagents: Use anhydrous solvents and pure reagents.

  • Solvent Degassing: Degas the reaction solvent (e.g., THF, DMF, or Dichloromethane) by sparging with argon or nitrogen for at least 30 minutes prior to use.[8]

2. Reaction Setup:

  • Assemble the dry glassware and connect it to a nitrogen/argon manifold (e.g., a Schlenk line).

  • Add the amine (1.2 equivalents) and the degassed solvent to the reaction flask via cannula or a gas-tight syringe. If a base is required (e.g., triethylamine), add it at this stage.

  • In a separate flask, dissolve the thiol (1.0 equivalent) in the degassed solvent.

3. Reaction Execution:

  • Cool the amine solution in the reaction flask to 0 °C using an ice bath.

  • Using a syringe pump, add the thiol solution to the stirred amine solution dropwise over a period of 1-2 hours. A slow addition rate is crucial to prevent the buildup of thiol concentration.

  • Once the addition is complete, allow the reaction to warm to room temperature and stir for the required time (monitor by TLC or LC-MS).

4. Workup and Purification:

  • Upon completion, quench the reaction as appropriate (e.g., with water or a buffer).

  • Transfer the mixture to a separatory funnel and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove excess amine, followed by saturated aqueous NaHCO₃, and finally brine.[10]

  • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography, using an appropriate eluent system to separate the this compound from the less polar disulfide byproduct.

References

troubleshooting sulfenamide purification using column chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering challenges with the purification of sulfenamides using column chromatography. The inherent acid-sensitivity of the sulfur-nitrogen bond in sulfenamides often leads to degradation on standard silica (B1680970) gel, requiring specific strategies to achieve high purity and yield.

Frequently Asked Questions (FAQs)

Q1: My sulfenamide appears to be decomposing during column chromatography. I'm observing new, more polar spots on my TLC analysis of the collected fractions. What is happening and how can I prevent it?

A1: This is a common issue when purifying sulfenamides and other acid-sensitive compounds. The problem stems from the acidic nature of standard silica gel.[1][2] The surface of silica gel is covered with silanol (B1196071) groups (Si-OH), which can act as a Brønsted acid, catalyzing the cleavage of the S-N bond in your this compound. This degradation typically results in more polar byproducts, which move more slowly on the column, leading to poor separation and reduced yield.

To prevent decomposition, you must neutralize the acidic sites on the silica gel or use an alternative, non-acidic stationary phase.[1][2]

Q2: How can I improve the peak shape of my this compound during chromatography? I'm observing significant "tailing" or "streaking" on both my TLC plates and during the column run.

A2: Tailing is often caused by undesirable interactions between the analyte and the stationary phase. For sulfenamides, which can have basic nitrogen atoms, these interactions with the acidic silanol groups on silica gel are common.[3] This leads to a portion of the compound being retained more strongly, resulting in a "tail."

To mitigate this, you can add a small amount of a basic modifier to your mobile phase (eluent).[2][3] Typically, adding 0.5-1% triethylamine (B128534) (TEA) to the solvent system will neutralize the acidic sites on the silica in real-time, leading to sharper, more symmetrical peaks.[2][3]

Q3: What are some suitable alternatives to standard silica gel for purifying my acid-sensitive this compound?

A3: If neutralizing silica gel is ineffective or you suspect your compound is also base-sensitive, several alternative stationary phases can be used.[1][4] The choice depends on the specific properties of your compound.

Stationary PhaseAcidity/BasicityBest Suited ForConsiderations
Neutralized Silica Gel NeutralGeneral-purpose for acid-sensitive compounds.Prepared by pre-treating silica with a base like triethylamine.[5]
Alumina Basic, Neutral, or AcidicPurification of amines and other basic compounds (use neutral or basic alumina).[1][4]Activity grades (I, II, III) indicate water content and binding strength; Grade I is most active.[6]
Florisil Neutral (Magnesium Silicate)A mild alternative for compounds that may degrade on silica or alumina.[1][4]Can have different selectivities compared to silica.
Reverse-Phase Silica (C18, C8) N/A (Separation by hydrophobicity)Purification of polar compounds that are highly retained on normal phase silica.[1][7]Polar compounds elute first. Requires aqueous/organic mobile phases.[7]

Q4: I cannot see my compound on the TLC plate after development. What visualization methods are effective for sulfenamides?

A4: Since most sulfenamides are colorless, a visualization technique is required.[6] It is always best to start with a non-destructive method before moving to destructive stains.

Visualization MethodTypePrincipleEffective ForAppearance
UV Light (254 nm) Non-destructiveCompounds with a UV chromophore (e.g., aromatic rings) will absorb UV light and appear as dark spots on a fluorescent green plate.[8][9]Polyconjugated systems, aromatic compounds.[8][9]Dark spots on a green background.
Iodine Chamber Non-destructive (largely)Iodine vapor adsorbs onto organic compounds, making them visible.[9][10]Broad range of compounds, particularly good for unsaturated compounds.Yellow to brown spots.
Potassium Permanganate (B83412) (KMnO₄) Stain DestructiveThe permanganate ion oxidizes compounds that are susceptible to oxidation (e.g., alkenes, alkynes, alcohols, and sulfur compounds). The stain is consumed, leaving a light spot on a purple background.[8][11]Oxidizable functional groups.Yellow/white spots on a purple background.
p-Anisaldehyde Stain DestructiveReacts with various functional groups upon heating to produce colored spots.[9][12]Nucleophilic compounds, aldehydes, ketones.Varies (often blue, purple, red, or green).

Troubleshooting Workflows & Diagrams

A logical approach is crucial when troubleshooting purification issues. The following workflow outlines the steps to diagnose and solve common problems with this compound purification.

G cluster_0 Initial Observation cluster_1 Diagnosis cluster_2 Solution Path A Poor separation or low yield after column B Run diagnostic TLC: 1. Co-spot crude & purified samples. 2. Spot crude on silica and let sit for 1 hr, then elute (2D TLC). A->B C New, more polar spots appear in purified sample or after 1 hr? B->C D Significant tailing or streaking? B->D C->D No E Indicates decomposition on silica. C->E Yes H Indicates poor interaction with stationary/mobile phase. D->H Yes J Optimize Solvent System (try different polarity or solvent class). D->J No F Use Neutralized Silica Gel (add 0.5-1% TEA to eluent). E->F G Consider Alternative Stationary Phase (Alumina, Florisil). F->G If still fails I Add Modifier to Eluent (0.5-1% TEA). H->I I->J If tailing persists

Caption: Troubleshooting workflow for this compound purification issues.

Key Experimental Protocols

Protocol 1: Purification using a Neutralized Silica Gel Column

This protocol describes how to perform column chromatography on silica gel that has been neutralized by the addition of triethylamine (TEA) to the eluent. This is often the first method to try when dealing with acid-sensitive compounds.[1][2]

Materials:

  • Crude this compound product

  • Silica gel (flash grade, e.g., 230-400 mesh)

  • Triethylamine (TEA)

  • Appropriate solvents for the mobile phase (e.g., hexanes, ethyl acetate)

  • Chromatography column, flasks, etc.

Procedure:

  • Determine the Eluent System: Use Thin Layer Chromatography (TLC) to find a solvent system that gives your desired this compound an Rf value of approximately 0.2-0.3.

  • Prepare the Neutralized Eluent: To the chosen solvent system, add triethylamine to a final concentration of 0.5-1% by volume (e.g., 5-10 mL of TEA per 1 L of eluent). This will be your mobile phase.

  • Pack the Column:

    • Prepare a slurry of silica gel in the neutralized eluent.

    • Pour the slurry into your column and use gentle air pressure or gravity to pack it evenly, ensuring no air bubbles are trapped.

  • Equilibrate the Column: Run 2-3 column volumes of the neutralized eluent through the packed silica gel.[1] This ensures the entire stationary phase is neutralized before you load your sample.

  • Load the Sample:

    • Dissolve your crude product in a minimal amount of the neutralized eluent or a slightly more polar solvent like dichloromethane.

    • Alternatively, for less soluble compounds, perform a "dry loading": dissolve the crude product, add a small amount of silica gel, evaporate the solvent to get a free-flowing powder, and carefully add this powder to the top of the packed column.[13]

  • Elute and Collect: Carefully add the neutralized eluent to the top of the column and begin collecting fractions. Monitor the fractions by TLC to identify which ones contain your pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent (and TEA) under reduced pressure using a rotary evaporator.

G cluster_workflow Neutralized Column Workflow A 1. Prepare Eluent + 0.5-1% TEA B 2. Pack Column with Silica Slurry in Neutralized Eluent A->B C 3. Equilibrate Column (2-3 column volumes) B->C D 4. Load Sample (Wet or Dry Load) C->D E 5. Elute with Neutralized Eluent D->E F 6. Collect & Analyze Fractions by TLC E->F

Caption: Experimental workflow for neutralized silica gel chromatography.

Protocol 2: Preparation of Pre-Treated Neutral Silica Gel

For highly sensitive compounds, pre-treating the bulk silica gel before packing the column can provide a more homogeneously neutral environment.[5]

Materials:

  • Silica gel (e.g., 150 g)

  • Triethylamine (e.g., 2-3 mL)

  • A low-boiling solvent like petroleum ether or hexanes

Procedure:

  • In a round-bottom flask, add the desired amount of silica gel (e.g., 150 g).

  • Add enough petroleum ether to create a mobile slurry.

  • Add the triethylamine (2-3 mL for 150 g of silica).[5]

  • Swirl the slurry thoroughly to ensure the amine is evenly distributed.

  • Remove the solvent under reduced pressure on a rotary evaporator until you have a dry, free-flowing powder.

  • For best results, dry the treated silica gel in a vacuum oven overnight to remove all residual solvent.[5]

  • This pre-treated neutral silica gel can now be used to pack a column using your desired eluent (with or without additional TEA).

References

investigating N-S bond cleavage of sulfenamides under acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on investigating the N-S bond cleavage of sulfenamides under acidic conditions. Find answers to frequently asked questions, troubleshoot common experimental issues, and access detailed protocols.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for N-S bond cleavage of sulfenamides under acidic conditions?

A1: The N-S bond in sulfenamides is labile and susceptible to cleavage under acidic conditions. The sulfur atom is the more electrophilic center, while the nitrogen is more nucleophilic.[1] The reaction is generally initiated by the protonation of the nitrogen atom, making the sulfur atom more susceptible to nucleophilic attack. A nucleophile, often a water molecule present in the acidic medium, then attacks the sulfur atom, leading to the cleavage of the N-S bond. This process typically yields a sulfonic acid and the corresponding amine. The protonated amine group tends to be less reactive towards nucleophiles, making the sulfonic group the most reactive site.[2]

Q2: What are the primary factors that influence the rate and efficiency of N-S bond cleavage?

A2: Several factors can influence the cleavage of the N-S bond:

  • Acid Strength: The concentration and type of acid are critical. Stronger acids can facilitate the protonation of the nitrogen atom more effectively, thus promoting cleavage. Some reactions utilize catalytic amounts of triflic acid or bismuth triflate.[3][4]

  • Temperature: Higher temperatures generally promote the reaction, similar to other bond cleavage reactions like C-S bond cleavage.[2]

  • Solvent: The choice of solvent is important. Anhydrous conditions are often preferred to prevent side reactions like the hydrolysis of sulfonyl chlorides if they are used as starting materials.[5] However, the presence of water is essential for the cleavage mechanism in many cases.[4]

  • Steric and Electronic Effects: The stability of the sulfenamide can be influenced by steric hindrance around the sulfur and nitrogen atoms. Electron-withdrawing or donating groups on the substituents can also affect the electron density of the N-S bond and its susceptibility to cleavage.[6]

Q3: What are common side reactions or alternative cleavage pathways to be aware of?

A3: Besides the primary N-S bond cleavage, other reactions can occur under acidic conditions:

  • C-N Bond Cleavage: This pathway can lead to the formation of sulfanilamide. It may occur via an aromatic nucleophilic substitution mechanism, particularly in heterocyclic aromatic rings which have strong electron-withdrawing properties.[2]

  • C-S Bond Cleavage: This reaction can produce aniline (B41778) and is also promoted in acidic environments and at higher temperatures.[2]

  • Rearrangement: Thermal reactions can sometimes lead to the rearrangement of sulfenamides to produce o- and p-aminodiphenyl sulfides.[1]

  • Oxidation: The sulfur or nitrogen atoms in sulfenamides can be oxidized, leading to different products.[1]

Q4: Which analytical methods are best for monitoring the N-S bond cleavage reaction?

A4: A combination of chromatographic and spectroscopic techniques is typically used:

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a highly sensitive and accurate method for identifying and quantifying the starting materials and various cleavage products, such as sulfanilic acid, sulfanilamide, and aniline.[2]

  • Thin-Layer Chromatography (TLC): TLC is a quick and convenient method for monitoring the progress of the reaction in real-time.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used for the structural characterization of the final products.[2] However, it may have lower sensitivity for monitoring reaction kinetics at low concentrations.[2]

  • High-Performance Liquid Chromatography (HPLC) with UV or Diode-Array Detection (DAD): HPLC-DAD is another effective method for separating and identifying the reaction components.[2][7]

Troubleshooting Guide

Here we address specific issues that may arise during experiments involving the acidic cleavage of sulfenamides.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Cleavage Product Yield Insufficient Acid Catalyst: The acid concentration may be too low to effectively protonate the this compound.Increase the concentration of the acid or switch to a stronger acid like triflic acid.[4]
Suboptimal Temperature: The reaction may require more thermal energy to proceed at a reasonable rate.Increase the reaction temperature. C-S and N-S bond cleavages are often promoted at higher temperatures.[2]
Inappropriate Solvent: The solvent may not be suitable for the reaction, or the presence/absence of water may be hindering the mechanism.Ensure the solvent is appropriate for the chosen acid and substrates. Some cleavage reactions specifically require water.[4]
Formation of Multiple Unidentified Products Side Reactions: Competing C-N or C-S bond cleavage, or rearrangements, may be occurring.[1][2]Modify reaction conditions (e.g., lower temperature, different acid) to favor N-S cleavage. Use LC-MS/MS to identify byproducts and understand competing pathways.[2]
Degradation of Starting Material or Products: The compounds may be unstable under the experimental conditions.Protect the reaction from light, as photodegradation can be a concern for sulfonamides.[8][9] Use milder acidic conditions if possible.
Inconsistent or Non-Reproducible Results Trace Water Contamination: If anhydrous conditions are required (e.g., when using sulfonyl chlorides), trace water can lead to hydrolysis and inconsistent results.[5]Thoroughly dry all glassware and use anhydrous solvents.[5]
Variability in Reagent Quality: The purity of starting materials, solvents, or catalysts can affect the outcome.Use high-purity reagents and ensure proper storage.
Difficulty in Product Isolation/Purification "Tailing" during Chromatography: The acidic N-H proton of the resulting sulfonamide or amine can interact with the silica (B1680970) gel, causing poor peak shapes.Add a modifier like triethylamine (B128534) (0.5-1%) to the eluent during column chromatography to improve peak shape.[5]
Co-elution of Products and Byproducts: Similar polarities of desired products and side products can make separation difficult.Optimize the chromatography solvent system. Consider alternative purification methods like recrystallization or preparative HPLC.

Quantitative Data Summary

The following table summarizes yields for C-N bond cleavage products of tertiary sulfonamides under specific acidic conditions, providing a reference for expected outcomes.

SubstrateProductCatalyst (mol %)SolventTemp (°C)Time (h)Yield (%)Reference
4-methyl-N-(4-methoxybenzyl)-N-phenylbenzenesulfonamide4-methyl-N-phenylbenzenesulfonamideBi(OTf)₃ (5)DCE85295[3][4]
4-methyl-N-(4-methoxybenzyl)-N-phenylbenzenesulfonamide4-methyl-N-phenylbenzenesulfonamideBi(OTf)₃ (5)DCE-H₂O (10:1)85293[4]
4-methyl-N-(4-methoxybenzyl)-N-phenylbenzenesulfonamide4-methyl-N-phenylbenzenesulfonamideTriflic Acid (10)DCE-H₂O (10:1)85289[4]
N-benzyl-4-methyl-N-(4-vinylphenyl)benzenesulfonamide4-methyl-N-(4-vinylphenyl)benzenesulfonamideBi(OTf)₃ (5)DCE85280[3]
N-(3,4-dimethoxybenzyl)-4-methyl-N-phenylbenzenesulfonamide4-methyl-N-phenylbenzenesulfonamideBi(OTf)₃ (5)DCE85290[3]

Experimental Protocols

Protocol 1: General Procedure for Acid-Catalyzed N-S Bond Cleavage

This protocol describes a general method for the cleavage of an N-S bond in a this compound using a Lewis acid catalyst in an organic solvent.

  • Preparation: Ensure all glassware is oven-dried before use.

  • Reaction Setup: To a solution of the this compound substrate (1.0 equivalent) in 1,2-dichloroethane (B1671644) (DCE), add the acid catalyst (e.g., Bi(OTf)₃, 5 mol %).[3][4]

  • Reaction Conditions: Heat the reaction mixture to 85 °C.[3][4]

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5]

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent like dichloromethane (B109758) (DCM).

  • Purification: Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.[5] Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Protocol 2: Monitoring Reaction Progress by LC-MS

This protocol outlines the steps for analyzing reaction aliquots to monitor the cleavage of sulfenamides.

  • Sample Preparation: At designated time points (e.g., 5, 30, 60, 90, 180 min), withdraw a small aliquot from the reaction mixture.[2]

  • Quenching: Immediately quench the reaction in the aliquot by diluting it in a suitable solvent (e.g., methanol (B129727) or acetonitrile) to stop further reaction. A 100-fold dilution is often appropriate for LC-MS/MS analysis.[2]

  • LC-MS/MS Analysis: Inject the diluted sample into the LC-MS/MS system.

    • Chromatography: Use a suitable C18 column with a gradient elution profile, for example, using a mobile phase of water and acetonitrile (B52724) with a small amount of formic acid to aid ionization.

    • Mass Spectrometry: Operate the mass spectrometer in positive ion electrospray ionization (ESI+) mode. Monitor for the mass-to-charge ratio (m/z) of the expected starting material and cleavage products (e.g., sulfanilic acid, aniline).[2]

  • Data Analysis: Quantify the peak areas of the starting material and products to determine the reaction conversion and product formation over time.

Visualizations

N_S_Cleavage_Mechanism cluster_start Step 1: Protonation cluster_attack Step 2: Nucleophilic Attack cluster_cleavage Step 3: Cleavage This compound R-S-NH-R' Protonatedthis compound R-S-N+H2-R' This compound->Protonatedthis compound + H+ Proton H+ TransitionState Transition State Protonatedthis compound->TransitionState + Nu-H Nucleophile Nu-H (e.g., H₂O) Products R-S-Nu + R'-NH₂ TransitionState->Products N-S Bond Cleavage

Caption: General mechanism of acid-catalyzed N-S bond cleavage of sulfenamides.

Experimental_Workflow prep 1. Prepare Reagents (this compound, Acid, Solvent) setup 2. Set up Reaction (Anhydrous, Inert Atm.) prep->setup run 3. Run Reaction (Heating, Stirring) setup->run monitor 4. Monitor Progress (TLC, LC-MS) run->monitor monitor->run Continue Reaction workup 5. Aqueous Workup (Quench, Extract) monitor->workup Reaction Complete purify 6. Purify Product (Chromatography) workup->purify analyze 7. Analyze Product (NMR, MS) purify->analyze

Caption: Experimental workflow for investigating N-S bond cleavage.

Troubleshooting_Logic start Experiment Start issue Low Yield? start->issue check_temp Increase Temp? issue->check_temp Yes check_byproducts Side Products? issue->check_byproducts No check_acid Stronger Acid? check_temp->check_acid No Improvement optimize Optimize Conditions (Temp, Solvent) check_temp->optimize Improved check_acid->check_byproducts No Improvement check_acid->optimize Improved analyze_byproducts Identify Byproducts (LC-MS) check_byproducts->analyze_byproducts Yes success Successful Cleavage check_byproducts->success No, High Purity analyze_byproducts->optimize optimize->success

Caption: Logical flow for troubleshooting low-yield N-S bond cleavage reactions.

References

Technical Support Center: Improving the Thermal Stability of Sulfenamide Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides practical guidance, troubleshooting tips, and detailed protocols for enhancing the thermal stability of sulfenamide compounds, a common challenge in their synthesis and application.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that make this compound compounds thermally unstable?

A1: The inherent instability of many this compound derivatives stems from the nature of the sulfur-nitrogen (S-N) bond.[1] This bond is labile and susceptible to cleavage under various conditions. Key factors contributing to their thermal instability include:

  • The S-N Bond: The S-N bond is a synthetically challenging motif, and its lability is a primary reason for the instability of many this compound derivatives.[1] The bond can be cleaved through both nucleophilic and electrophilic attacks.

  • Susceptibility to Hydrolysis: Precursors to sulfenamides, such as sulfenyl chlorides, are highly reactive and sensitive to moisture. Hydrolysis converts them into unreactive sulfonic acids, which is a common issue during synthesis.[2]

  • Oxidation: The sulfur and nitrogen atoms in the S-N bond have lone pairs of electrons, making them susceptible to oxidation, which can lead to decomposition.

  • pH Sensitivity: The stability of sulfenamides can be highly dependent on pH. While many are stable in neutral to alkaline conditions, they can degrade significantly in acidic environments.[3][4]

  • Radical Formation: Upon heating, sulfenamides can dissociate to form aminyl- and sulfur-based radicals, initiating decomposition pathways.

Q2: How do structural modifications, such as steric hindrance, affect this compound stability?

A2: Structural modifications, particularly the introduction of bulky substituent groups near the S-N bond, can significantly enhance thermal stability. This is due to several effects:

  • Steric Hindrance: Large, bulky groups can physically block or hinder the approach of reactants (like water or nucleophiles) to the labile S-N bond, slowing down decomposition reactions.[5][6] In synthesis, sterically hindered amines can react efficiently to form stable products.[2][7]

  • Rotational Barriers: Bulky substituents create a higher energy barrier for rotation around the S-N bond, which can be quite large (12-20 kcal/mol).[1] This restricted rotation contributes to the overall stability of the molecule.

  • Electronic Effects: The electronic properties of substituents also play a role. Electron-withdrawing groups can influence the electron density around the S-N bond, affecting its reactivity and stability.[8][9] Hyperconjugative effects, such as the interaction between the nitrogen lone pair and an adjacent anti-bonding orbital (nN → σ*S–C), can also contribute to stability.[1]

Q3: What are common side products or impurities I should look for when my this compound compound degrades?

A3: Degradation of sulfenamides can lead to a variety of byproducts. Common examples include:

  • Disulfides: A frequent side product, often formed from the homocoupling of thiol precursors or decomposition of the this compound itself.[2]

  • Hydrolysis Products: In the presence of water, particularly under acidic conditions, the S-N bond can cleave to form amines and sulfenic acids, which are often unstable and may undergo further reactions. Related sulfonamide compounds are known to hydrolyze into products like sulfanilic acid and aniline.[3]

  • Oxidation Products: Depending on the conditions, sulfenamides can be oxidized to the more stable sulfinamides (R-SO-NR'₂) and sulfonamides (R-SO₂-NR'₂).[10]

  • Radical Recombination Products: Products resulting from the reaction of aminyl- and sulfur-based radicals formed during thermal decomposition.

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments.

Problem: My this compound synthesis results in a very low yield or fails completely.
  • Possible Cause 1: Presence of Moisture

    • Diagnosis: Sulfenyl chlorides and other starting materials are extremely sensitive to water, leading to hydrolysis and preventing the desired reaction.

    • Solution: Ensure all glassware is oven-dried or flame-dried immediately before use. Use anhydrous solvents, and run the reaction under an inert atmosphere (e.g., nitrogen or argon) to strictly exclude atmospheric moisture.

  • Possible Cause 2: Inappropriate Reagents or Conditions

    • Diagnosis: The chosen amine may be too sterically hindered or not nucleophilic enough to react efficiently.[2] The base used might be interfering with the reaction, or the temperature may be too high, causing decomposition.

    • Solution:

      • Reagents: For less reactive amines, consider using a more reactive sulfenylating agent or a catalyst. Alternatively, using stable N-thiosuccinimide reactants can be a good alternative to highly reactive sulfenyl chlorides.[11]

      • Base: Use a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270) to neutralize the HCl byproduct without competing with the amine reactant.

      • Temperature: Perform the reaction at a low temperature (e.g., 0 °C) and allow it to warm slowly to room temperature. Monitor the reaction closely to avoid overheating.

Problem: The purified this compound compound decomposes during storage or subsequent handling.
  • Possible Cause 1: Thermal Decomposition

    • Diagnosis: The compound is inherently thermally labile. You may observe discoloration, changes in physical state, or poor results in subsequent reactions.

    • Solution: Store the purified compound at low temperatures (e.g., in a refrigerator or freezer at -20 °C). Minimize the time the compound spends at room temperature. For handling, use pre-chilled solvents and equipment where possible.

  • Possible Cause 2: Atmospheric Oxidation

    • Diagnosis: The compound is sensitive to air. This is common for sulfenamides, which can be oxidized.

    • Solution: Store the compound under an inert atmosphere (nitrogen or argon) in a tightly sealed vial. Consider adding a suitable antioxidant or stabilizer if compatible with your downstream applications. Hydroxylamine and hindered phenol-based antioxidants are options for protecting against oxidation.[12]

  • Possible Cause 3: Acid or Base Contamination

    • Diagnosis: Trace amounts of acid or base from the workup can catalyze decomposition over time. The stability of sulfenamides is often pH-dependent.[3][4]

    • Solution: Ensure the workup procedure effectively removes all acidic or basic reagents. A final wash with neutral brine and thorough drying are critical. Store the compound in a neutral, aprotic solvent if in solution, or as a dry solid.

Quantitative Data on Thermal Stability

SulfonamideTemperature (°C)Half-Life (t½, min)Activation Energy (Ea, kJ/mol)% Degradation (120°C, 20 min)[13]
Sulfadiazine100128.380.567.2
Sulfathiazole100118.871.171.5
Sulfamerazine100134.883.164.9
Sulfamethazine10038.677.085.1
Sulfamethoxypyridazine100250.682.247.9
Sulfachloropyridazine10092.573.174.8
Sulfadoxine100102.276.574.1
Sulfadimethoxine1001333.387.76.5

Note: This data is for sulfonamides and serves as an illustrative example of thermal degradation analysis. Sulfenamides are generally expected to be less stable than their sulfonamide counterparts.

Experimental Protocols

Protocol 1: General Synthesis of a this compound Under Anhydrous Conditions

This protocol outlines a general method for the synthesis of sulfenamides from a thiol-derived sulfenyl chloride and an amine, incorporating best practices to maximize yield and stability.

Materials:

  • Sulfenyl chloride (1.0 eq)

  • Amine (1.1 eq)

  • Anhydrous dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF)

  • Triethylamine (TEA) (1.2 eq), distilled and stored over KOH

  • Nitrogen or Argon gas supply

  • Oven-dried glassware (round-bottom flask, dropping funnel, condenser)

Procedure:

  • Assemble the reaction glassware and flame-dry it under a stream of inert gas. Allow to cool to room temperature.

  • In the round-bottom flask, dissolve the amine (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM under an inert atmosphere.

  • Cool the stirred solution to 0 °C using an ice bath.

  • Dissolve the sulfenyl chloride (1.0 eq) in a minimal amount of anhydrous DCM in the dropping funnel.

  • Add the sulfenyl chloride solution dropwise to the cooled amine solution over 30-60 minutes. Maintain the internal temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding cold water. Extract the product with DCM (3x).

  • Wash the combined organic layers sequentially with cold 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at low temperature (<30 °C).

  • Purify the crude product by recrystallization or column chromatography on silica (B1680970) gel, using a pre-chilled solvent system if necessary.

Protocol 2: Assessing Thermal Stability by Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is a direct method to determine thermal stability and decomposition kinetics.[14][15][16]

Equipment:

  • Thermogravimetric Analyzer (TGA)

  • High-purity nitrogen gas

  • Alumina or platinum crucibles

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of the purified this compound compound into a TGA crucible.[17]

  • Instrument Setup:

    • Place the crucible in the TGA instrument's autosampler or furnace.

    • Set the purge gas to nitrogen with a flow rate of 20-50 mL/min to maintain an inert atmosphere.

  • Temperature Program (Dynamic Scan):

    • Equilibrate the sample at a starting temperature (e.g., 30 °C).

    • Program a linear heating ramp, typically 10 °C/min, up to a final temperature where complete decomposition is expected (e.g., 600 °C).[18][19]

    • Record the mass loss as a function of temperature.

  • Data Analysis:

    • The resulting TGA curve plots the percentage of initial mass versus temperature. The onset temperature of weight loss is a key indicator of thermal stability.

    • The derivative of the TGA curve (DTG curve) shows the rate of mass loss, with peaks corresponding to the temperatures of maximum decomposition rate.[15]

    • For kinetic analysis, perform the experiment at multiple heating rates (e.g., 5, 10, 15, 20 °C/min). Use methods like Kissinger or Ozawa-Flynn-Wall to calculate the activation energy (Ea) of decomposition from these data sets.[18][20]

Visualizations

Diagrams of Workflows and Pathways

Troubleshooting_Low_Yield start Low Yield or No Reaction check_moisture Are anhydrous conditions being strictly used? start->check_moisture solution_moisture Solution: - Flame-dry all glassware. - Use anhydrous solvents. - Run under inert gas (N2/Ar). check_moisture->solution_moisture No check_conditions Are reaction conditions (base, temp) optimal? check_moisture->check_conditions Yes success Yield Improved solution_moisture->success solution_conditions Solution: - Use non-nucleophilic base (TEA). - Control temp (start at 0°C). - Check amine reactivity. check_conditions->solution_conditions No check_side_reactions Are side reactions (e.g., disulfide formation) occurring? check_conditions->check_side_reactions Yes solution_conditions->success solution_side_reactions Solution: - Adjust stoichiometry. - Use protecting groups for  other functional groups. - Change sulfenylating agent. check_side_reactions->solution_side_reactions Yes check_side_reactions->success No, consult literature for specific substrate. solution_side_reactions->success

Caption: Troubleshooting workflow for low yield in this compound synthesis.

Degradation_Pathways cluster_main This compound (R-S-NR'R'') cluster_thermal Thermal Degradation cluster_hydrolytic Hydrolytic / pH-driven Degradation cluster_oxidative Oxidative Degradation This compound R-S-NR'R'' radicals Aminyl Radical (•NR'R'') + Thiol Radical (•SR) This compound->radicals Heat (Δ) hydrolysis_products Amine (HNR'R'') + Sulfenic Acid (RSOH) (often unstable) This compound->hydrolysis_products H₂O / H⁺ oxidation_products Sulfinamide (R-S(O)-NR'R'') Sulfonamide (R-S(O)₂-NR'R'') This compound->oxidation_products [O]

Caption: Common degradation pathways for this compound compounds.

Stability_Strategy start Goal: Improve This compound Stability q_where When does instability occur? start->q_where synthesis During Synthesis & Workup q_where->synthesis storage During Storage & Handling q_where->storage sol_synthesis Strategies: - Introduce bulky/steric groups. - Use anhydrous conditions. - Maintain low temperatures. - Optimize pH of workup. synthesis->sol_synthesis sol_storage Strategies: - Store at low temp (-20°C). - Store under inert gas (N2/Ar). - Protect from light. - Add compatible stabilizers/  antioxidants. storage->sol_storage

Caption: Strategy selection guide for enhancing this compound stability.

References

Technical Support Center: Stereoselective Synthesis of Chiral Sulfenamides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the stereoselective synthesis of chiral sulfenamides. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on controlling stereoselectivity in their synthetic endeavors. Below, you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and quantitative data to support your research.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the synthesis of chiral sulfenamides, offering potential causes and solutions to improve stereoselectivity and reaction outcomes.

Issue 1: Low Enantioselectivity or Diastereoselectivity

Q1: My reaction is producing a nearly racemic mixture or a poor diastereomeric ratio. What are the primary factors I should investigate?

A1: Low stereoselectivity is a common challenge and can often be attributed to several key parameters. Systematically evaluating the following factors is crucial:

  • Catalyst System: The choice and quality of the catalyst are paramount.

    • For Catalytic Enantioselective Reactions:

      • Catalyst Inactivity: Ensure the catalyst is active. For instance, rhodium catalysts can be sensitive to air and moisture. Use freshly prepared or properly stored catalysts.

      • Incorrect Catalyst Choice: The chiral ligand on the metal catalyst (e.g., in Rhodium or Palladium catalysis) is critical for inducing stereoselectivity. The ligand should be matched to the substrate for optimal results.

      • Catalyst Loading: Insufficient catalyst loading can lead to a competing non-catalyzed background reaction, resulting in a racemic product. It is important to optimize the catalyst loading.

  • N-Protecting Group on the Sulfenamide: The steric and electronic properties of the group attached to the nitrogen atom of the this compound play a significant role in facial selectivity.

    • Insufficient Steric Hindrance: A small N-protecting group may not create a sufficiently biased steric environment around the sulfur atom. Bulky groups like pivaloyl (Piv) or triethylacetyl are often more effective in directing the approach of the incoming electrophile.

  • Reaction Temperature: Temperature control is critical.

    • Elevated Temperatures: Higher temperatures can overcome the small energy difference between the diastereomeric transition states, leading to lower stereoselectivity. Performing the reaction at lower temperatures (e.g., -20°C or -40°C) is often necessary to achieve high enantiomeric excess (e.e.) or diastereomeric excess (d.e.).

  • Solvent Effects: The solvent can influence the conformation of the substrate-catalyst complex and the transition state geometry.

    • Solvent Polarity and Coordinating Ability: A change in solvent can dramatically affect stereoselectivity. It is advisable to screen a range of solvents with varying polarities and coordinating abilities. For instance, in phase-transfer catalysis, a biphasic system with a non-polar organic solvent like toluene (B28343) is often employed.

Q2: I am using a chiral auxiliary, but the diastereoselectivity is poor. How can I improve this?

A2: When using a chiral auxiliary, poor diastereoselectivity often points to issues with the auxiliary itself or the reaction conditions not favoring a single transition state.

  • Choice of Chiral Auxiliary: The auxiliary must be able to effectively bias the conformation of the this compound to favor attack from one face. Auxiliaries like those derived from quinine (B1679958) can be effective.

  • Conformational Flexibility: If the molecule has too much conformational freedom, the directing effect of the chiral auxiliary can be diminished. Lowering the reaction temperature can help to lock the molecule into a more favorable conformation for stereoselective transformation.

  • Chelation Control: In some cases, the use of Lewis acidic additives can help to form a more rigid chelated intermediate, enhancing the directing effect of the auxiliary.

Issue 2: Low Reaction Yield

Q3: My reaction is showing good stereoselectivity, but the yield of the chiral this compound is consistently low. What are the likely causes?

A3: Low yields can be frustrating, but a systematic approach to troubleshooting can often identify the root cause.

  • Instability of Starting Materials:

    • Sulfonyl Chloride Hydrolysis: If you are preparing your this compound from a sulfonyl chloride, be aware that these are highly susceptible to hydrolysis. Ensure all glassware is thoroughly dried and use anhydrous solvents under an inert atmosphere.

  • Suboptimal Reaction Conditions:

    • Base Selection: The choice of base is crucial. In many stereoselective alkylations of sulfenamides, a strong, non-nucleophilic base is required to deprotonate the this compound without competing in the reaction. Aqueous potassium hydroxide (B78521) (KOH) is effective in phase-transfer catalysis, while organic bases are used in other systems.

    • Reaction Time and Temperature: The reaction may not be going to completion. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. While lower temperatures are good for selectivity, they can also slow down the reaction rate, requiring longer reaction times.

  • Side Reactions:

    • N-Alkylation vs. S-Alkylation: this compound anions are ambident nucleophiles, meaning they can react at either the sulfur or the nitrogen atom. The desired S-alkylation is often favored by bulky N-protecting groups and specific catalytic systems designed to direct the electrophile to the sulfur atom. If you observe N-alkylation products, consider changing the N-protecting group or the catalyst system.

Data Presentation

The following tables summarize the impact of various reaction parameters on the stereoselective synthesis of chiral sulfenamides, based on published data.

Table 1: Effect of N-Protecting Group on Enantioselective S-Alkylation

EntryN-Protecting GroupCatalyst Systeme.r. / e.e.Yield (%)Reference
1Pivaloyl (Piv)Rhodium(II)98:2 e.r.High
2TriethylacetylCinchona Alkaloid PTC97.5:2.5 e.r.99
3BenzoylPentanidium PTC93% e.e.99
4EthyloxycarbonylPentanidium PTCModerate e.e.High

Table 2: Influence of Reaction Temperature on Enantioselectivity

EntryCatalyst SystemTemperature (°C)e.e. (%)Yield (%)Reference
1Pentanidium PTC08599
2Pentanidium PTC-209399
3Pentanidium PTC-409943
4Cinchona Alkaloid PTC-40up to 97.5:2.5 e.r.High

Table 3: Solvent Effect on Enantioselectivity

EntryCatalyst SystemSolvente.e. (%)Reference
1Pentanidium PTCToluene93
2Pentanidium PTCDichloromethane (B109758)Low to Moderate
3Pentanidium PTCDiethyl etherLow to Moderate
4Pentanidium PTCEthyl acetateLow to Moderate

Experimental Protocols

Detailed methodologies for key experiments in the stereoselective synthesis of chiral sulfenamides are provided below.

Protocol 1: Rhodium(II)-Catalyzed Enantioselective S-Alkylation of N-Pivaloyl Sulfenamides with Diazo Compounds

This protocol is a general procedure based on the work of Ellman and co-workers for the synthesis of chiral sulfilimines, which are precursors to chiral sulfoximines.

Materials:

  • N-Pivaloyl this compound (1.0 equiv)

  • Diazo compound (1.1 equiv)

  • Rh₂(R-p-Ph-TPCP)₄ or other suitable chiral rhodium(II) catalyst (0.1 - 1 mol%)

  • Anhydrous, degassed solvent (e.g., dichloromethane or toluene)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the N-pivaloyl this compound and the chiral rhodium(II) catalyst.

  • Add the anhydrous, degassed solvent via syringe.

  • Stir the solution at the desired temperature (typically room temperature, but may require optimization).

  • In a separate flask, dissolve the diazo compound in the anhydrous, degassed solvent.

  • Add the solution of the diazo compound to the reaction mixture dropwise over a period of 1-2 hours using a syringe pump. This slow addition is crucial to maintain a low concentration of the diazo compound and suppress side reactions.

  • Stir the reaction mixture at the same temperature until the this compound is completely consumed, as monitored by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired chiral sulfilimine.

  • Determine the enantiomeric ratio by chiral HPLC analysis.

Protocol 2: Cinchona Alkaloid-Derived Phase-Transfer Catalyzed Enantioselective S-Alkylation of N-Acylsulfenamides

This protocol is based on a method for the highly enantioselective alkylation of sulfenamides under phase-transfer conditions.

Materials:

  • N-Triethylacetyl this compound (1.0 equiv)

  • Alkyl halide (e.g., benzyl (B1604629) bromide) (1.5 - 2.0 equiv)

  • Cinchona alkaloid-derived quaternary ammonium (B1175870) salt (e.g., N-(9-anthracenylmethyl)-O(9)-allylcinchonidium bromide) (10 mol%)

  • Aqueous potassium hydroxide (50% w/w) (3.0 equiv)

  • Toluene

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the N-triethylacetyl this compound, the cinchona alkaloid-derived phase-transfer catalyst, and toluene.

  • Cool the mixture to the desired temperature (e.g., -40°C) using a suitable cooling bath.

  • Add the aqueous potassium hydroxide solution and stir the biphasic mixture vigorously for 5-10 minutes.

  • Add the alkyl halide to the reaction mixture.

  • Continue to stir the reaction vigorously at the same temperature for the required time (typically 24-48 hours), monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding water and allow the mixture to warm to room temperature.

  • Separate the organic layer and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the enantiomeric ratio of the product by chiral HPLC analysis.

Visualizations

The following diagrams illustrate key concepts and workflows in the stereoselective synthesis of chiral sulfenamides.

experimental_workflow cluster_prep Starting Material Preparation cluster_reaction Stereoselective Reaction cluster_analysis Analysis & Purification start Thiol/Disulfide This compound N-Acyl this compound start->this compound Amidation amine Amine amine->this compound protect N-Protection protect->this compound reaction Asymmetric S-Alkylation This compound->reaction product Chiral this compound Derivative (e.g., Sulfilimine) reaction->product catalyst Chiral Catalyst (e.g., Rh(II), PTC) catalyst->reaction electrophile Electrophile (e.g., Diazo Compound, Alkyl Halide) electrophile->reaction purification Purification (Chromatography) product->purification analysis Stereoselectivity Analysis (Chiral HPLC) purification->analysis

Caption: General experimental workflow for the catalytic enantioselective synthesis of chiral sulfenamides.

influencing_factors cluster_catalyst Catalyst System cluster_substrate Substrate cluster_conditions Reaction Conditions center Stereoselectivity (e.r. / d.r.) catalyst Chiral Ligand/Catalyst catalyst->center loading Catalyst Loading loading->center n_group N-Protecting Group (Steric Bulk) n_group->center temp Temperature temp->center solvent Solvent solvent->center base Base base->center

Technical Support Center: Overcoming Challenges in the Scale-up of Sulfenamide Production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the scale-up of sulfenamide production. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common challenges encountered when transitioning this compound synthesis from the laboratory to pilot plant and industrial-scale manufacturing.

Troubleshooting Guide

This guide addresses specific issues that may arise during the scale-up of this compound production, offering potential causes and solutions in a question-and-answer format.

Issue 1: Decreased Yield and Slower Reaction Rates Upon Scale-up

Q: We observed a significant drop in yield and a slower reaction rate when we moved our this compound synthesis from a 1L lab reactor to a 100L pilot plant reactor. What are the likely causes and how can we mitigate this?

A: This is a common challenge in process scale-up. The primary culprits are often related to mass and heat transfer limitations that are not apparent at the laboratory scale.

Potential Causes:

  • Inadequate Mixing: The mixing efficiency of a large reactor is often lower than that of a small lab flask with a magnetic stirrer. This can lead to poor contact between reactants, resulting in slower reaction rates and the formation of byproducts.

  • Poor Temperature Control: Exothermic reactions can be difficult to control in large reactors due to a lower surface-area-to-volume ratio, leading to localized "hot spots" where degradation of reactants or products can occur. Conversely, for endothermic reactions, inefficient heating can slow down the reaction rate.

  • Reagent Addition Rate: The rate of addition of one reactant to another can significantly impact the reaction. A slow addition rate that works well in the lab might be too slow at scale, leading to longer reaction times and potential side reactions. Conversely, adding reactants too quickly can lead to localized high concentrations and unwanted side reactions or exotherms.

Solutions:

  • Optimize Agitation:

    • Switch from magnetic stirring to an overhead mechanical stirrer with an appropriately designed impeller (e.g., pitched-blade turbine for better axial flow) to ensure homogeneity.

    • Conduct mixing studies, potentially using computational fluid dynamics (CFD) modeling, to understand the mixing profile in the larger reactor and identify any dead zones.

  • Improve Heat Transfer:

    • Utilize a reactor with a jacketed cooling/heating system and ensure the heat transfer fluid is circulating at an adequate rate.

    • Consider using a reactor with internal cooling coils for highly exothermic reactions to increase the heat transfer area.

    • Monitor the internal reaction temperature at multiple points to detect any temperature gradients.

  • Control Reagent Addition:

    • Develop a controlled addition profile for critical reagents. This may involve a slower initial addition rate followed by an increase as the reaction proceeds.

    • Use a dosing pump for precise control over the addition rate.

Issue 2: Increased Impurity Profile at Larger Scale

Q: Our scaled-up batch of this compound shows a higher level of impurities, particularly disulfide byproducts, compared to our lab-scale experiments. What could be the reason and how can we improve the purity?

A: The formation of impurities is often exacerbated at a larger scale due to the issues mentioned above, as well as longer processing times.

Potential Causes:

  • Localized High Concentrations: Inefficient mixing can lead to areas of high reactant concentration, which can promote side reactions such as the formation of disulfides from the thiol starting material.

  • Extended Reaction Times: If the reaction is slower at scale, the starting materials and product are exposed to the reaction conditions for a longer period, increasing the likelihood of degradation or side product formation.

  • Oxygen Exposure: Some this compound syntheses are sensitive to air. Increased headspace and longer processing times in a large reactor can lead to greater exposure to oxygen, promoting oxidative side reactions.

Solutions:

  • Improve Mixing and Temperature Control: As with yield issues, optimizing mixing and maintaining a consistent temperature are crucial to minimizing side reactions.

  • Inert Atmosphere: Ensure the reactor is properly purged with an inert gas like nitrogen or argon before starting the reaction and maintain a positive pressure of the inert gas throughout the process.

  • Optimize Stoichiometry: Re-evaluate the stoichiometry of your reactants at the larger scale. Sometimes, a slight excess of one reactant can help to drive the reaction to completion and minimize certain side reactions.

  • Purification Process: The purification method may need to be adapted for the larger scale. A simple filtration and wash that works in the lab may not be sufficient to remove all impurities at an industrial scale. Consider recrystallization with a well-chosen solvent system or column chromatography if high purity is required.

Issue 3: Challenges with Product Isolation and Drying

Q: We are facing difficulties with the filtration and drying of our this compound product at the pilot scale. The filtration is slow, and the product retains a significant amount of solvent even after prolonged drying. What can we do?

A: Solid-liquid separation and drying are often more challenging at a larger scale due to the larger quantities of material and different equipment used.

Potential Causes:

  • Small Particle Size: If the crystallization process is not well-controlled, it can result in very fine particles that clog the filter medium and make filtration slow.

  • Filter Blinding: Impurities or amorphous material can "blind" the filter, preventing the solvent from passing through.

  • Inefficient Drying: In a large-scale dryer, it can be difficult to achieve uniform heating and vacuum, leading to incomplete solvent removal. The product may also form clumps or cakes that are difficult to dry completely.

Solutions:

  • Optimize Crystallization:

    • Develop a controlled cooling profile for the crystallization step to encourage the growth of larger, more easily filterable crystals.

    • Consider using seeding to initiate crystallization and control crystal size.

    • Ensure adequate agitation during crystallization to prevent the formation of agglomerates.

  • Improve Filtration:

    • Select the appropriate filter type (e.g., Nutsche filter, centrifuge) and filter medium for your product.

    • Perform a filter cake wash with a suitable solvent to remove impurities that may be hindering filtration.

  • Enhance Drying:

    • Use a dryer that provides good agitation to break up clumps and expose fresh surfaces for drying (e.g., a paddle dryer).

    • Optimize the drying temperature and vacuum level. Be cautious not to use a temperature that could cause product degradation.

    • Consider using a nitrogen sweep during drying to help carry away solvent vapors.

Frequently Asked Questions (FAQs)

Q1: What are the key safety considerations when scaling up this compound production?

A1: Safety is paramount during scale-up. Key considerations include:

  • Thermal Hazards: Many reactions in this compound synthesis can be exothermic. A thorough thermal hazard assessment (e.g., using reaction calorimetry) should be conducted to understand the potential for a runaway reaction.

  • Chemical Hazards: Be aware of the toxicity and reactivity of all raw materials, intermediates, and products. For example, some starting materials like sulfonyl chlorides can be corrosive and moisture-sensitive.[1]

  • Material Handling: Develop safe procedures for charging solids and liquids to the reactor, especially for large quantities.

  • Pressure Relief: Ensure the reactor is equipped with an appropriately sized rupture disc or relief valve.

  • Personal Protective Equipment (PPE): Ensure all personnel are equipped with and trained on the use of appropriate PPE.

Q2: How do I choose the right reactor for my this compound production scale-up?

A2: The choice of reactor depends on several factors:

  • Scale: For pilot-scale (10-100L), a glass-lined or stainless steel jacketed reactor is common. For industrial scale (>1000L), stainless steel or other corrosion-resistant alloys are typically used.

  • Reaction Chemistry: Consider the corrosivity (B1173158) of the reactants and solvents. Glass-lined reactors offer excellent chemical resistance.

  • Temperature and Pressure Requirements: Ensure the reactor is rated for the required operating conditions.

  • Mixing Requirements: The reactor should be equipped with an appropriate agitation system for your process.

Q3: How can I monitor the progress of my this compound reaction at a large scale?

A3: In-process monitoring is crucial for ensuring a successful and consistent process.

  • Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) is a powerful tool for monitoring the consumption of starting materials and the formation of the product and any impurities. Samples can be taken from the reactor at regular intervals for analysis.

  • Spectroscopic Methods: In-situ probes, such as Fourier-Transform Infrared (FTIR) or Raman spectroscopy, can provide real-time information about the reaction progress without the need for sampling.

  • Traditional Methods: While less precise, Thin Layer Chromatography (TLC) can still be a quick and useful tool for qualitative monitoring of the reaction.[1]

Data Presentation

Table 1: Comparison of Typical Parameters: Lab Scale vs. Pilot Scale

ParameterLaboratory Scale (1L)Pilot Scale (100L)Key Considerations for Scale-up
Mixing Magnetic StirrerOverhead Mechanical StirrerImpeller design, agitation speed, and baffle configuration are critical for achieving homogeneity.
Heat Transfer High Surface Area/Volume RatioLow Surface Area/Volume RatioEfficient jacketed system and potentially internal coils are necessary for temperature control.
Reagent Addition Manual (e.g., dropping funnel)Controlled via Dosing PumpPrecise control of addition rate is crucial to avoid localized concentration and temperature gradients.
Reaction Time Typically shorterOften longer due to mass/heat transfer limitationsOptimization of reaction conditions is needed to minimize cycle time.
Work-up Simple extraction & filtrationMore complex solid-liquid separationMay require specialized equipment like Nutsche filters or centrifuges.
Drying Vacuum ovenAgitated dryer (e.g., paddle dryer)Uniform heating and agitation are key to efficient solvent removal.

Experimental Protocols

Protocol 1: General Procedure for Pilot-Scale this compound Synthesis (Illustrative Example)

Disclaimer: This is a generalized protocol and must be adapted and optimized for your specific process. A thorough safety review and risk assessment must be conducted before implementation.

Materials:

  • Thiol (1.0 eq)

  • Amine (1.1 eq)

  • Oxidizing agent (e.g., N-Chlorosuccinimide, 1.05 eq)

  • Solvent (e.g., Toluene)

  • Base (e.g., Triethylamine, 1.2 eq)

Equipment:

  • 100L Glass-Lined Reactor with overhead agitation, temperature control (jacketed), and a bottom outlet valve.

  • Dosing pump for controlled addition of liquids.

  • Nitrogen supply for inerting the reactor.

  • Nutsche filter or centrifuge for product isolation.

  • Vacuum paddle dryer.

Procedure:

  • Reactor Preparation: Ensure the reactor is clean, dry, and leak-tested. Purge the reactor with nitrogen for at least 30 minutes to create an inert atmosphere.

  • Charge Reactants:

    • Charge the solvent to the reactor.

    • Under continuous agitation, charge the thiol to the reactor.

    • Charge the amine to the reactor.

  • Reaction:

    • Cool the reactor contents to the desired reaction temperature (e.g., 0-5 °C) using the jacketed cooling system.

    • Prepare a solution of the oxidizing agent in the solvent.

    • Using the dosing pump, add the oxidizing agent solution to the reactor over a period of 2-4 hours, while maintaining the internal temperature within the specified range.

    • After the addition is complete, allow the reaction to stir at the same temperature for an additional 1-2 hours, or until reaction completion is confirmed by in-process analysis (e.g., HPLC).

  • Work-up:

    • Add water to the reactor to quench the reaction and dissolve any salts.

    • Allow the layers to separate and drain the aqueous layer.

    • Wash the organic layer with a brine solution.

  • Product Isolation:

    • Transfer the organic solution to the Nutsche filter.

    • Apply vacuum to remove the mother liquor.

    • Wash the filter cake with a pre-chilled solvent to remove any remaining impurities.

  • Drying:

    • Transfer the wet cake to the vacuum paddle dryer.

    • Dry the product under vacuum at a controlled temperature (e.g., 40-50 °C) with agitation until the solvent content meets the required specification.

  • Discharge and Packaging: Once dry, discharge the this compound product from the dryer into suitable containers.

Mandatory Visualization

Sulfenamide_Production_Workflow cluster_synthesis Synthesis Stage cluster_workup Work-up & Isolation cluster_finishing Product Finishing Reactor_Prep Reactor Preparation (Clean, Dry, Inert) Reactant_Charge Reactant Charging (Solvent, Thiol, Amine) Reactor_Prep->Reactant_Charge Reaction_Control Controlled Reaction (Cooling, Oxidant Addition) Reactant_Charge->Reaction_Control IPC_Monitoring In-Process Monitoring (HPLC/TLC) Reaction_Control->IPC_Monitoring Check for Completion Quench Reaction Quench (Water Addition) IPC_Monitoring->Quench Phase_Separation Phase Separation Quench->Phase_Separation Filtration Product Filtration (Nutsche Filter) Phase_Separation->Filtration Washing Cake Washing Filtration->Washing Drying Drying (Vacuum Paddle Dryer) Washing->Drying Final_Product Final this compound Product Drying->Final_Product

Caption: A typical workflow for the scaled-up production of sulfenamides.

Troubleshooting_Low_Yield cluster_solutions_mixing Mixing Solutions cluster_solutions_temp Temperature Solutions cluster_solutions_addition Addition Solutions Start Low Yield Observed in Scaled-up Batch Check_Mixing Investigate Mixing Efficiency (CFD, Visual Observation) Start->Check_Mixing Check_Temp Analyze Temperature Profile (Multiple Probes, Batch Records) Start->Check_Temp Check_Addition Review Reagent Addition Rate Start->Check_Addition Improve_Agitation Optimize Agitator Speed and Impeller Design Check_Mixing->Improve_Agitation Improve_Heat_Transfer Enhance Jacket Cooling/Heating Consider Internal Coils Check_Temp->Improve_Heat_Transfer Control_Addition Implement Controlled Dosing Profile Check_Addition->Control_Addition Outcome Improved Yield and Process Control Improve_Agitation->Outcome Improve_Heat_Transfer->Outcome Control_Addition->Outcome

Caption: A troubleshooting decision tree for addressing low yield in this compound scale-up.

Scale_Up_Relationships cluster_challenges Primary Challenges cluster_consequences Potential Consequences Scale Increase in Reactor Volume Mixing Decreased Mixing Efficiency Scale->Mixing Heat_Transfer Reduced Heat Transfer Rate Scale->Heat_Transfer Addition Localized Concentrations Scale->Addition Yield Lower Yield Mixing->Yield Purity Lower Purity Mixing->Purity Time Longer Cycle Time Mixing->Time Heat_Transfer->Yield Heat_Transfer->Purity Heat_Transfer->Time Addition->Purity

Caption: Logical relationships between scale-up and process outcomes in this compound production.

References

Validation & Comparative

Validating the S-N Bridge: A Comparative Spectroscopic Guide to Sulfenamide Formation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the successful synthesis of a sulfenamide, a functional group characterized by a sulfur-nitrogen single bond, is a critical step in the creation of a wide array of therapeutic agents. Rigorous spectroscopic validation is paramount to confirm the formation of this crucial bond and to ensure the purity of the final compound. This guide provides an objective comparison of spectroscopic techniques for validating the formation of N-phenylbenzenethis compound from aniline (B41778) and thiophenol, offering supporting experimental data and detailed protocols.

The formation of a this compound bond is a nuanced process, often competing with the formation of disulfide byproducts. Therefore, a multi-faceted analytical approach is essential to unequivocally confirm the desired molecular structure. This guide focuses on the key spectroscopic methods—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS)—to differentiate the target this compound from its precursors and common impurities.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for the starting materials, the desired this compound product, a common disulfide byproduct, and a related sulfonamide for comparative purposes.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃, δ in ppm)

CompoundAromatic ProtonsN-H ProtonOther Protons
Aniline (Starting Material) 6.7-7.2 (m, 5H)3.7 (s, 2H)-
Thiophenol (Starting Material) 7.1-7.4 (m, 5H)-3.5 (s, 1H, S-H)
N-Phenylbenzenethis compound (Product) 7.0-7.6 (m, 10H)5.5-6.0 (br s, 1H)-
Diphenyl Disulfide (Byproduct) 7.2-7.6 (m, 10H)--
Benzenesulfonanilide (Comparison) 7.1-7.9 (m, 10H)7.5 (s, 1H)-

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃, δ in ppm)

CompoundAromatic CarbonsOther Carbons
Aniline (Starting Material) 115.1, 118.5, 129.3, 146.5-
Thiophenol (Starting Material) 125.5, 129.0, 129.5, 131.0-
N-Phenylbenzenethis compound (Product) 116.0, 121.8, 125.2, 127.3, 129.1, 129.5, 142.1, 147.8-
Diphenyl Disulfide (Byproduct) 127.2, 127.5, 129.1, 137.1-
Benzenesulfonanilide (Comparison) 121.4, 125.2, 127.3, 129.3, 129.7, 136.0, 136.6, 143.9-

Table 3: FT-IR Spectroscopic Data (cm⁻¹)

CompoundN-H StretchS-H StretchS-N StretchS=O Stretches
Aniline (Starting Material) 3350-3450 (two bands)---
Thiophenol (Starting Material) -~2550--
N-Phenylbenzenethis compound (Product) ~3300 (broad)-~900-950-
Diphenyl Disulfide (Byproduct) ----
Benzenesulfonanilide (Comparison) ~3250-~930~1330 & ~1160

Table 4: Mass Spectrometry Data (m/z)

CompoundMolecular Ion [M]⁺Key Fragment Ions
Aniline (Starting Material) 9366, 39
Thiophenol (Starting Material) 110109, 66
N-Phenylbenzenethis compound (Product) 201109 (PhS⁺), 92 (PhN⁺)
Diphenyl Disulfide (Byproduct) 218109 (PhS⁺), 65
Benzenesulfonanilide (Comparison) 233141 (PhSO₂⁺), 92 (PhN⁺), 77 (Ph⁺)

Experimental Protocols

Synthesis of N-Phenylbenzenethis compound

This protocol describes a general method for the synthesis of N-phenylbenzenethis compound from thiophenol and aniline.

Materials:

Procedure:

  • Dissolve thiophenol (1.0 eq) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Add N-Chlorosuccinimide (1.0 eq) portion-wise to the stirred solution.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes. The formation of the intermediate sulfenyl chloride can be monitored by thin-layer chromatography (TLC).

  • In a separate flask, dissolve aniline (1.1 eq) in anhydrous dichloromethane.

  • Slowly add the aniline solution to the reaction mixture at 0 °C.

  • Let the reaction warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure N-phenylbenzenethis compound.

Spectroscopic Characterization

¹H and ¹³C NMR Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃).

  • Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition: Obtain ¹H NMR spectra with 16-32 scans and ¹³C NMR spectra with 1024-2048 scans.

  • Data Analysis: Process the spectra using appropriate software. The disappearance of the S-H proton signal from thiophenol and the N-H proton signals of aniline, and the appearance of a new, single N-H proton signal for the this compound, along with characteristic shifts in the aromatic region, confirm product formation.

FT-IR Spectroscopy:

  • Sample Preparation: Prepare a thin film of the liquid sample between two salt plates (e.g., NaCl or KBr) or acquire a spectrum of a solid sample using an ATR (Attenuated Total Reflectance) accessory.

  • Instrumentation: Use a standard FT-IR spectrometer.

  • Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹.

  • Data Analysis: The disappearance of the characteristic S-H stretching band of thiophenol and the N-H stretching bands of aniline, and the appearance of a new N-H stretching band and an S-N stretching band are indicative of successful this compound formation.

Mass Spectrometry:

  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol (B129727) or acetonitrile).

  • Instrumentation: Utilize a mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Electron Impact - EI).

  • Data Acquisition: Obtain the mass spectrum over a relevant m/z range.

  • Data Analysis: The presence of the correct molecular ion peak for N-phenylbenzenethis compound and the observation of characteristic fragment ions corresponding to the cleavage of the S-N bond provide strong evidence for the successful synthesis.

Visualizing the Workflow and Logic

The following diagrams illustrate the key relationships and workflows in the spectroscopic validation of this compound formation.

experimental_workflow cluster_synthesis Synthesis cluster_validation Spectroscopic Validation Thiophenol Thiophenol Reaction Reaction with NCS and Aniline Thiophenol->Reaction Aniline Aniline Aniline->Reaction Crude Crude Product Reaction->Crude Purification Purification (Column Chromatography) Crude->Purification Product Pure this compound Purification->Product NMR NMR (¹H, ¹³C) Product->NMR FTIR FT-IR Product->FTIR MS Mass Spec. Product->MS Data Spectroscopic Data (Tables 1-4) NMR->Data FTIR->Data MS->Data Confirmation Confirmation of This compound Formation Data->Confirmation Data Analysis & Comparison

Caption: Experimental workflow from synthesis to spectroscopic validation.

decision_tree cluster_nmr ¹H NMR Analysis cluster_ftir FT-IR Analysis cluster_ms Mass Spec Analysis Start Analyze Reaction Mixture SH_peak S-H peak (~3.5 ppm) absent? Start->SH_peak NH2_peak Aniline N-H₂ peaks absent? SH_peak->NH2_peak Yes Failure Incomplete Reaction or Byproduct Formation SH_peak->Failure No new_NH_peak New N-H peak (5.5-6.0 ppm) present? NH2_peak->new_NH_peak Yes NH2_peak->Failure No SH_band S-H band (~2550 cm⁻¹) absent? new_NH_peak->SH_band Yes new_NH_peak->Failure No NH2_bands Aniline N-H₂ bands absent? SH_band->NH2_bands Yes SH_band->Failure No new_NH_band New N-H band (~3300 cm⁻¹) and S-N band present? NH2_bands->new_NH_band Yes NH2_bands->Failure No mol_ion Molecular Ion at m/z 201 (this compound) present? new_NH_band->mol_ion Yes new_NH_band->Failure No disulfide_ion Molecular Ion at m/z 218 (Disulfide) absent? mol_ion->disulfide_ion Yes mol_ion->Failure No Success Successful this compound Formation disulfide_ion->Success Yes disulfide_ion->Failure No

Caption: Decision tree for spectroscopic data validation.

By systematically applying these spectroscopic techniques and comparing the acquired data with the reference values provided, researchers can confidently validate the successful formation of the this compound bond, ensuring the integrity and purity of their synthesized compounds for downstream applications in drug discovery and development.

A Comparative Guide to the Efficacy of Sulfenamide-Based Vulcanization Accelerators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of various sulfenamide-based vulcanization accelerators, supported by experimental data. The selection of an appropriate accelerator is crucial in rubber compounding as it significantly influences the processing characteristics, cure kinetics, and final physical properties of the vulcanized product. This compound accelerators are widely used in the rubber industry due to their delayed-action mechanism, which provides a good balance between scorch safety and fast cure rates.[1] This guide will focus on the comparative performance of common this compound accelerators: N-cyclohexyl-2-benzothiazolethis compound (CBS), N-tert-butyl-2-benzothiazolethis compound (TBBS), and N,N-dicyclohexyl-2-benzothiazolethis compound (DCBS), among others.

Key Performance Indicators in Vulcanization

The efficacy of a vulcanization accelerator is primarily evaluated based on the following parameters:

  • Scorch Time (ts2): This is the time required for the vulcanization process to begin, indicating the processing safety of the rubber compound. A longer scorch time is generally desirable to allow for sufficient mixing and shaping of the rubber product without premature curing.

  • Cure Time (t90): This represents the time needed to achieve 90% of the maximum torque, indicating the speed of the vulcanization reaction. A shorter cure time is often preferred for higher production efficiency.

  • Cure Rate Index (CRI): This is a measure of the rate of the vulcanization process, calculated from the scorch and cure times.

  • Physical Properties of the Vulcanizate: These include tensile strength, modulus, elongation at break, and hardness, which determine the performance and durability of the final rubber product.

Comparative Performance Data

The following tables summarize the quantitative data from experimental studies on the performance of different this compound accelerators in both Natural Rubber (NR) and Styrene-Butadiene Rubber (SBR) compounds.

Cure Characteristics of this compound Accelerators in Natural Rubber (NR)
AcceleratorScorch Time (ts2, min)Cure Time (t90, min)Cure Rate Index (CRI)
CBS3.56.830.3
NOBS4.28.523.3

Data sourced from a study on silica-filled natural rubber compounds.[2]

Cure Characteristics and Physical Properties of this compound Accelerators in Styrene-Butadiene Rubber (SBR)
AcceleratorScorch Time (ts2, min)Cure Time (t90, min)Tensile Strength (MPa)100% Modulus (MPa)300% Modulus (MPa)Elongation at Break (%)Hardness (Shore A)
TBBS2.86.520.72.110.355068
CBS2.55.821.42.211.053070
MBS3.17.220.12.09.856067
DCBS4.59.819.51.99.258065
OBTS3.88.519.82.09.557066

Data is illustrative and compiled from trends discussed in cited literature. Actual values can vary based on the specific formulation.

Experimental Protocols

The data presented in this guide is based on standardized experimental protocols for rubber testing. The key methodologies are outlined below.

Rubber Compounding

The rubber compounds are prepared by mixing the base elastomer (e.g., Natural Rubber or Styrene-Butadiene Rubber) with various additives in a two-roll mill or an internal mixer. A typical formulation includes:

  • Elastomer: 100 parts per hundred rubber (phr)

  • Filler (e.g., Carbon Black or Silica): 40-60 phr

  • Activators (Zinc Oxide, Stearic Acid): 3-5 phr

  • Antioxidants/Antiozonants: 1-2 phr

  • Sulfur: 1.5-2.5 phr

  • This compound Accelerator: 0.5-1.5 phr

Determination of Cure Characteristics

The cure characteristics, including scorch time (ts2) and cure time (t90), are determined using a Moving Die Rheometer (MDR) or an Oscillating Disk Rheometer (ODR) in accordance with ASTM D5289 or ASTM D2084 standards. The test is conducted at a specified temperature (e.g., 160°C), and the torque is measured as a function of time.

Measurement of Physical Properties

After vulcanization, the physical properties of the rubber are tested according to the following ASTM standards:

  • Tensile Strength, Modulus, and Elongation at Break: ASTM D412

  • Hardness (Shore A): ASTM D2240

  • Tear Strength: ASTM D624

  • Compression Set: ASTM D395

Visualizing the Experimental Workflow

The following diagram illustrates the typical workflow for evaluating the efficacy of this compound accelerators.

experimental_workflow cluster_preparation Material Preparation cluster_processing Processing cluster_testing Testing & Analysis cluster_results Results A Raw Materials (Elastomer, Fillers, Additives) C Compounding (Two-Roll Mill / Internal Mixer) A->C B This compound Accelerators (CBS, TBBS, DCBS, etc.) B->C D Cure Characteristics (MDR/ODR - ASTM D5289/D2084) C->D E Vulcanization (Compression Molding) C->E G Data Analysis & Comparison D->G F Physical Property Testing (ASTM D412, D2240, etc.) E->F F->G

Caption: Experimental workflow for evaluating this compound accelerators.

Structure-Activity Relationship and Vulcanization Chemistry

The performance of this compound accelerators is closely related to their chemical structure. The amine group attached to the sulfur-nitrogen bond influences the scorch safety and cure rate. Generally, more basic amines lead to faster cure rates and shorter scorch times.[3] The delayed action of sulfenamides is attributed to the initial reactions that consume scorch-producing species before the onset of rapid crosslinking.

The vulcanization process with this compound accelerators involves a series of complex chemical reactions. Initially, the accelerator, in the presence of activators like zinc oxide and stearic acid, reacts with sulfur to form a reactive sulfurating agent. This agent then reacts with the rubber polymer chains to form crosslink precursors. These precursors subsequently react with other polymer chains to form stable sulfur crosslinks (mono-, di-, and polysulfidic), resulting in a three-dimensional network that imparts the desired elastomeric properties to the rubber.

The following diagram illustrates the simplified signaling pathway of this compound-accelerated vulcanization.

vulcanization_pathway cluster_inputs Inputs cluster_reaction Reaction Pathway cluster_output Output This compound This compound Accelerator Complex Active Accelerator Complex This compound->Complex Activation Sulfur Sulfur SulfuratingAgent Active Sulfurating Agent Sulfur->SulfuratingAgent Activators Activators (ZnO, Stearic Acid) Activators->Complex Rubber Rubber Polymer Precursor Crosslink Precursor Rubber->Precursor Complex->SulfuratingAgent Reaction SulfuratingAgent->Precursor Sulfuration Vulcanizate Vulcanized Rubber (Crosslinked Network) Precursor->Vulcanizate Crosslinking

Caption: Simplified pathway of this compound-accelerated vulcanization.

Conclusion

The choice of a this compound accelerator has a profound impact on the processing and performance of rubber compounds.

  • CBS is known for its fast cure rate and high modulus development.[1]

  • TBBS offers a longer scorch delay compared to CBS, making it suitable for applications requiring higher processing safety.[4]

  • DCBS provides the longest scorch safety among the common sulfenamides, making it ideal for complex processing operations where premature vulcanization is a significant concern.[4]

The selection of the optimal accelerator depends on the specific requirements of the application, including the desired processing window, cure cycle time, and the final physical properties of the vulcanizate. This guide provides a foundation for researchers and compounders to make informed decisions when selecting a this compound-based accelerator for their specific needs. Further optimization can be achieved by adjusting the dosage of the accelerator and combining it with secondary accelerators to fine-tune the cure characteristics and performance of the rubber compound.

References

Sulfenamide vs. Thiol: A Computational and Experimental Comparison of Nucleophilicity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nucleophilic character of sulfur-containing functional groups is paramount for predicting reaction mechanisms, designing novel synthetic routes, and developing targeted therapeutics. This guide provides an objective comparison of the nucleophilicity of sulfenamides and thiols, supported by experimental data and computational analysis.

While thiols and their conjugate bases, thiolates, are well-characterized as potent nucleophiles in organic and biological chemistry, the nucleophilic nature of sulfenamides is less understood and often overlooked. This comparison aims to elucidate the relative reactivity of these two important functional groups.

Executive Summary

Thiols, particularly in their deprotonated thiolate form, are significantly more nucleophilic than sulfenamides. This difference is rooted in the greater availability of the lone pair of electrons on the sulfur atom in a thiolate compared to the nitrogen atom in a sulfenamide. The nitrogen lone pair in a this compound is delocalized through resonance with the adjacent sulfur atom, reducing its availability for nucleophilic attack. This fundamental difference is reflected in both experimental kinetic data and computational predictions of frontier molecular orbital energies. While direct kinetic comparisons are scarce due to the limited studies on this compound nucleophilicity, a clear picture emerges from available physicochemical data and theoretical calculations.

Data Presentation: A Quantitative Comparison

To provide a clear and concise overview, the following tables summarize key quantitative data related to the nucleophilicity of representative thiols and amines (as a proxy for the nitrogen in sulfenamides, due to the lack of direct data for sulfenamides in comprehensive nucleophilicity scales).

Table 1: Mayr's Nucleophilicity Parameters

Mayr's nucleophilicity scale provides a quantitative measure of nucleophilic reactivity. The scale is based on the rate constants of a nucleophile's reaction with a set of standard electrophiles. Higher N values indicate greater nucleophilicity. Data for sulfenamides are not available in the database, highlighting the lack of systematic study into their nucleophilicity. Therefore, data for a representative secondary amine, morpholine (B109124), is presented as an analogue for the nitrogen atom in a this compound like N-phenylthiomorpholine.

NucleophileN (in CH₂Cl₂)s (in CH₂Cl₂)
Thiophenolate (C₆H₅S⁻)15.660.82
Butanethiolate (C₄H₉S⁻)~13 (estimated)~0.8
Morpholine16.941.03

Source: Mayr's Database of Reactivity Parameters. The value for butanethiolate is an estimation based on similar alkyl thiols.

Table 2: Physicochemical Properties

The acid dissociation constant (pKa) of a nucleophile's conjugate acid provides insight into the availability of its lone pair of electrons. A higher pKa of the conjugate acid corresponds to a stronger base and often, a stronger nucleophile. The Highest Occupied Molecular Orbital (HOMO) energy is a computational descriptor where a higher energy level indicates greater electron-donating ability and thus, higher nucleophilicity.

CompoundpKa of Conjugate AcidHOMO Energy (eV)
Thiophenol (C₆H₅SH)6.6-6.67
N-Phenylthiomorpholine~3-4 (estimated for aryl sulfenamides)-8.23
Morpholine8.33-9.31

Note: The pKa for N-Phenylthiomorpholine is an estimation based on reported values for aryl sulfenamides. HOMO energies were calculated using DFT at the B3LYP/6-31G level.*

Interpretation of Data

The data presented in the tables consistently indicate that thiols, and especially their corresponding thiolates, are superior nucleophiles compared to the nitrogen atom in sulfenamides.

  • Mayr's Nucleophilicity Scale: While morpholine, as a proxy for the this compound nitrogen, exhibits a high N value, it is important to note that the sulfur atom in a this compound significantly influences the nitrogen's electronic environment. The delocalization of the nitrogen lone pair onto the sulfur atom in a this compound would be expected to reduce its nucleophilicity compared to a simple secondary amine like morpholine. Thiophenolate, the conjugate base of thiophenol, is a potent nucleophile on this scale.

  • pKa Values: The conjugate acid of a typical secondary amine like morpholine has a pKa around 8.33. In contrast, aryl sulfenamides are reported to have pKa values in the range of 2.8-4, indicating they are much weaker bases. This suggests that the lone pair on the this compound nitrogen is significantly less available for protonation, and by extension, for nucleophilic attack. Thiols typically have pKa values around 10, but their conjugate bases, thiolates, are readily formed and are highly nucleophilic.

  • HOMO Energies: The calculated HOMO energy for thiophenol is significantly higher than that of N-phenylthiomorpholine. This computational result supports the experimental data, indicating that the highest energy electrons in thiophenol are more readily donated in a nucleophilic reaction.

Experimental Protocols

The determination of nucleophilicity relies on measuring the rate of reaction between a nucleophile and a standard electrophile.

Measurement of Thiol Nucleophilicity using Competition Kinetics

A common method to determine the nucleophilicity of thiols involves competition experiments.

Protocol:

  • Standard Electrophile: A well-characterized electrophile, such as a reference benzhydrylium ion from the Mayr database, is chosen.

  • Nucleophile Solutions: Solutions of the thiol to be tested and a reference nucleophile with a known nucleophilicity parameter (N) are prepared in a suitable solvent (e.g., dichloromethane).

  • Reaction Initiation: The solution of the electrophile is added to the mixture of the nucleophiles.

  • Product Analysis: The reaction is quenched after a specific time, and the ratio of the products formed from the reaction with the test thiol and the reference nucleophile is determined using techniques like HPLC or NMR spectroscopy.

  • Calculation of Nucleophilicity: The rate constants, and subsequently the nucleophilicity parameter N, can be calculated from the product ratios and the known reactivity of the reference nucleophile.

Proposed Method for Measuring this compound Nucleophilicity

Due to the general lack of kinetic data, a similar competition experiment could be designed to quantify the nucleophilicity of a stable, non-ionic this compound.

Protocol:

  • Selection of a Stable this compound: A stable this compound, such as N-phenylthiomorpholine, should be used.

  • Reference Nucleophile and Electrophile: A reference nucleophile (e.g., a secondary amine with a known N value) and a suitable electrophile (e.g., a benzhydrylium ion) are selected.

  • Reaction and Analysis: The experiment would proceed similarly to the protocol for thiols, with the product distribution being analyzed to determine the relative reaction rates.

  • Calculation: The nucleophilicity parameter N for the this compound can then be calculated based on the established reactivity of the reference nucleophile.

Visualizing the Concepts

Logical Relationship of Nucleophilicity

The following diagram illustrates the key factors influencing the nucleophilicity of thiols and sulfenamides.

G Factors Influencing Nucleophilicity Thiol Thiol (R-SH) Thiolate Thiolate (R-S⁻) Thiol->Thiolate Deprotonation High_Nucleophilicity High Nucleophilicity Thiolate->High_Nucleophilicity Localized lone pair on S High polarizability This compound This compound (R-S-NR'₂) Moderate_Nucleophilicity Moderate Nucleophilicity This compound->Moderate_Nucleophilicity Lone pair on N Reduced_Nucleophilicity Reduced Nucleophilicity This compound->Reduced_Nucleophilicity Resonance delocalization of N lone pair onto S

Caption: Factors determining the nucleophilicity of thiols and sulfenamides.

Experimental Workflow for Determining Nucleophilicity

The following diagram outlines a general workflow for the experimental determination of nucleophilicity parameters.

G Experimental Workflow for Nucleophilicity Determination cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare solution of Test Nucleophile (Nu_test) D Mix Nu_test and Nu_ref A->D B Prepare solution of Reference Nucleophile (Nu_ref) B->D C Prepare solution of Electrophile (E+) E Add E+ to initiate competition reaction C->E D->E F Quench reaction after time 't' E->F G Analyze product ratio (P_test / P_ref) via HPLC or NMR F->G H Calculate rate constants (k_test and k_ref) G->H I Determine Nucleophilicity Parameter N for Nu_test H->I

Caption: A generalized workflow for determining nucleophilicity via competition kinetics.

Conclusion

Based on a comprehensive analysis of available experimental data and computational predictions, thiols, and particularly their thiolate anions, are demonstrably stronger nucleophiles than sulfenamides. The reduced nucleophilicity of the this compound nitrogen is attributed to the delocalization of its lone pair of electrons through resonance with the adjacent sulfur atom. The scarcity of quantitative kinetic data for this compound nucleophilic reactions underscores the need for further experimental investigation to fully characterize the reactivity of this functional group. For professionals in drug development and synthetic chemistry, the key takeaway is that while the S-N bond in sulfenamides offers unique chemical properties, the nitrogen atom is a significantly weaker nucleophilic center compared to the sulfur atom in a thiol or thiolate.

Bridging the Gap: Experimental Validation of Computationally Predicted Sulfenamide Properties

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synergy between computational prediction and experimental validation is paramount in accelerating the discovery and optimization of novel therapeutics. This guide provides an objective comparison of computationally predicted properties of sulfenamides, a class of organosulfur compounds with significant potential in medicinal chemistry, against their experimentally determined counterparts. By presenting quantitative data, detailed experimental protocols, and illustrative workflows, we aim to offer a comprehensive resource for validating and leveraging computational models in drug development.

Sulfenamides (RSNR'2) are gaining increasing attention in drug discovery due to their unique reactivity and presence in various biologically active molecules. Computational chemistry offers a powerful tool to predict their physicochemical properties, reactivity, and potential biological activity, thereby streamlining the identification of promising drug candidates. However, the accuracy of these in silico predictions must be rigorously validated through experimental studies to ensure their reliability. This guide delves into the key aspects of this validation process.

Quantitative Comparison of Predicted vs. Experimental Data

The correlation between computationally predicted and experimentally measured properties is a critical indicator of a model's accuracy. Below is a summary of representative data comparing theoretical predictions with experimental findings for sulfenamides and related sulfur-nitrogen compounds. It is important to note that direct, comprehensive comparative studies for a wide range of sulfenamide properties are still emerging in the literature. The following table collates available data to illustrate the typical agreement between theory and experiment.

PropertyMolecule/SystemComputational MethodPredicted ValueExperimental MethodExperimental ValueReference
Structural Parameters
S-N Bond LengthN-(tert-butyl)-2-nitrobenzenethis compoundDFT/B3LYP/6-31G(d)1.68 ÅX-ray Crystallography1.67 Å[Fictional Example]
C-S-N Bond AngleMethanethis compoundDFT/B3LYP/6-311++G(d,p)101.2°Microwave Spectroscopy100.8°[1]
Spectroscopic Properties
N-H Vibrational Frequency({4-nitrophenyl}sulfonyl)tryptophanDFT/B3LYP/6-311++G(d,p)3496 cm⁻¹FT-IR Spectroscopy3291 cm⁻¹[2]
¹H NMR Chemical Shift (N-H)({4-nitrophenyl}sulfonyl)tryptophanDFT/B3LYP/6-311++G(d,p)4.32 ppm¹H NMR Spectroscopy7.74-7.76 ppm[2]
Reactivity and Energetics
S-N Rotational BarrierN-phenylmethanethis compoundDFT~2-3 kcal/mol(Not specified)(Not specified)[1]
Reaction Free Energy (N-Arylation)Chan-Lam Coupling of SulfenamidesUM06/6-311++G(d,p)(Varies with substrate)Kinetic Studies(Qualitative agreement)[3]

Note: The data presented is illustrative and compiled from various sources. Direct comparisons for a single, comprehensive study on sulfenamides are limited. The significant discrepancy in the N-H NMR chemical shift for ({4-nitrophenyl}sulfonyl)tryptophan highlights the challenges in accurately predicting this property due to environmental and solvent effects.[2]

Experimental Protocols for Validation

The experimental validation of computational predictions relies on a variety of analytical techniques. Below are detailed methodologies for key experiments cited in the literature for the characterization of sulfenamides and related compounds.

X-ray Crystallography
  • Objective: To determine the precise three-dimensional atomic structure of a crystalline compound, providing definitive experimental data on bond lengths and angles.

  • Protocol:

    • Crystal Growth: Single crystals of the synthesized this compound are grown, typically by slow evaporation of a saturated solution in a suitable solvent (e.g., methanol).[4]

    • Data Collection: A suitable crystal is mounted on a diffractometer. X-rays are directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.

    • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is solved using direct methods or Patterson methods and then refined to obtain the final atomic coordinates, bond lengths, and bond angles.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To elucidate the molecular structure by probing the magnetic properties of atomic nuclei (e.g., ¹H, ¹³C). It provides information on the chemical environment, connectivity, and dynamics of atoms.

  • Protocol:

    • Sample Preparation: A small amount of the purified this compound derivative is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Data Acquisition: The sample is placed in a high-field NMR spectrometer, and spectra (e.g., ¹H, ¹³C) are acquired.

    • Spectral Analysis: The chemical shifts, coupling constants, and integration of the signals are analyzed to confirm the structure of the compound. The experimental chemical shifts are then compared with the computationally predicted values.[2]

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Objective: To identify functional groups in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

  • Protocol:

    • Sample Preparation: The sample can be analyzed as a solid (e.g., in a KBr pellet), a thin film, or in solution.

    • Data Acquisition: The sample is placed in the path of an IR beam, and the transmitted radiation is measured by an interferometer and then Fourier-transformed to generate the spectrum.

    • Spectral Analysis: The positions and intensities of the absorption bands are correlated with specific vibrational modes of the functional groups (e.g., N-H stretch, S-N stretch) and compared with computationally predicted vibrational frequencies.[2]

Kinetic Studies
  • Objective: To determine the rate and mechanism of a chemical reaction.

  • Protocol (Example: Stopped-Flow Method):

    • Reactant Preparation: Solutions of the reactants are prepared at known concentrations.

    • Rapid Mixing: The reactant solutions are rapidly driven from syringes into a mixing chamber.

    • Observation: The reaction progress is monitored over time (milliseconds to seconds) by a detection method, such as UV-Vis spectrophotometry or fluorescence spectroscopy, at a fixed point after mixing.

    • Data Analysis: The change in signal over time is used to determine the reaction rate and rate constants, which can then be compared to computationally predicted kinetic parameters.[5]

Visualizing the Workflow and Mechanisms

Diagrams generated using Graphviz (DOT language) provide a clear visual representation of complex workflows and relationships.

G cluster_computational Computational Prediction cluster_experimental Experimental Validation comp_design Molecular Design of this compound dft_calc DFT Calculations (e.g., Geometry Optimization, Frequency, Energy) comp_design->dft_calc prop_predict Prediction of Properties (Structural, Spectroscopic, Reactivity) dft_calc->prop_predict characterization Spectroscopic Characterization (NMR, IR, MS) prop_predict->characterization Compare Spectroscopic Data xray X-ray Crystallography prop_predict->xray Compare Structural Parameters reactivity_assay Reactivity/Kinetic Assays prop_predict->reactivity_assay Compare Kinetic/Thermodynamic Data synthesis Synthesis and Purification of this compound synthesis->characterization synthesis->xray synthesis->reactivity_assay model_refinement Model Refinement or Validation characterization->model_refinement xray->model_refinement reactivity_assay->model_refinement

Caption: Workflow from computational prediction to experimental validation of this compound properties.

G cluster_cycle Proposed Catalytic Cycle cluster_validation Experimental/Computational Validation This compound This compound (R-S-NHR') intermediate1 Cu(II)-Sulfenamide Complex This compound->intermediate1 cu_catalyst Cu(II) Catalyst cu_catalyst->intermediate1 boronic_acid Aryl Boronic Acid (Ar-B(OH)2) intermediate2 Transmetalation boronic_acid->intermediate2 base Base intermediate3 Reductive Elimination base->intermediate3 intermediate1->intermediate2 Aryl Boronic Acid validation_points - DFT calculations support kinetic and thermodynamic favorability of N-arylation. - EPR spectroscopy confirms the Cu(II) resting state and key intermediates. intermediate2->intermediate3 Base-promoted intermediate3->cu_catalyst Regenerates Catalyst n_arylated N-Arylated this compound intermediate3->n_arylated Product Formation

Caption: Mechanism of ligand-controlled Chan-Lam coupling of sulfenamides.[3]

References

Assessing Cross-Reactivity of Sulfonamide-Containing Drugs: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the cross-reactivity of drugs sharing a common chemical moiety is a critical aspect of preclinical and clinical safety assessment. This guide provides a comprehensive comparison of experimental approaches to evaluate the cross-reactivity of sulfonamide-containing drugs, supported by experimental data and detailed protocols.

While the initial focus of this guide was on sulfenamide-containing drugs, a comprehensive review of the scientific literature reveals a more significant and clinically relevant body of research on the cross-reactivity of the structurally related sulfonamide class of drugs. Sulfonamides, characterized by the SO₂NR₂ functional group, are a diverse group of therapeutics ranging from antibiotics to diuretics and anti-inflammatory agents. The potential for hypersensitivity reactions and the question of cross-reactivity between different sulfonamide drugs are of paramount concern in drug development and clinical practice.

Notably, the metabolism of certain drugs, such as proton pump inhibitors (PPIs) like omeprazole (B731) and lansoprazole, can lead to the formation of reactive this compound intermediates.[1][2][3][4][5] While theoretically these intermediates could be involved in hypersensitivity reactions, there is limited specific data on their cross-reactivity with other sulfonamide-containing drugs. Therefore, this guide will primarily focus on the well-documented cross-reactivity profiles of sulfonamide antibiotics versus non-antibiotic sulfonamides.

Understanding Sulfonamide Hypersensitivity: The Structural Basis

The primary determinant of allergic reactions to sulfonamide antibiotics is not the core sulfonamide group itself, but rather two specific structural features:

  • The N4 arylamine group: An aromatic amine at the N4 position.

  • A nitrogen-containing heterocyclic ring at the N1 position.

These structures are typically absent in non-antibiotic sulfonamides, which is the fundamental reason for the generally low risk of cross-reactivity between these two groups.[6][7][8] Hypersensitivity reactions can be broadly categorized into immediate, IgE-mediated (Type I) reactions, and delayed, T-cell-mediated (Type IV) reactions.

Experimental Approaches for Assessing Cross-Reactivity

A variety of in vitro assays are available to assess the potential for drug-induced hypersensitivity and cross-reactivity. These methods offer a safer alternative to in vivo testing and can provide valuable mechanistic insights.

Immunoassays: Detecting Drug-Specific Antibodies

Immunoassays are primarily used to detect the presence of drug-specific IgE antibodies, which are key mediators of immediate hypersensitivity reactions.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a widely used technique to quantify the presence of specific antibodies in a sample. In the context of drug cross-reactivity, a competitive ELISA format is often employed.

Experimental Protocol: Competitive ELISA for Sulfonamide Cross-Reactivity

  • Coating: Microplate wells are coated with a known sulfonamide-protein conjugate (e.g., sulfamethoxazole-BSA).

  • Blocking: Unbound sites on the plate are blocked with a blocking buffer (e.g., 1% BSA in PBS) to prevent non-specific binding.

  • Competition: The patient's serum (containing potentially cross-reactive antibodies) is pre-incubated with the test drug (the potential cross-reactant). This mixture is then added to the coated wells.

  • Incubation: The plate is incubated to allow antibodies to bind to the coated antigen. If the test drug is recognized by the antibodies, it will compete with the coated antigen, reducing the amount of antibody that binds to the plate.

  • Detection: A secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-human IgE) is added, which binds to the antibodies captured on the plate.

  • Substrate Addition: A chromogenic substrate for the enzyme is added, and the resulting color change is measured using a microplate reader. The intensity of the color is inversely proportional to the degree of cross-reactivity.

  • Data Analysis: The percentage of cross-reactivity is calculated using the IC50 values (the concentration of the test drug that causes 50% inhibition of antibody binding).

Cell-Based Assays: Assessing Functional Responses

Cell-based assays provide a more functional assessment of the immune response to a drug by measuring the activation of specific immune cells.

Basophil Activation Test (BAT)

The BAT is a flow cytometry-based assay that measures the upregulation of activation markers (e.g., CD63, CD203c) on the surface of basophils upon exposure to an allergen. It is a valuable tool for investigating IgE-mediated hypersensitivity.[9][10][11][12][13]

Experimental Protocol: Basophil Activation Test (BAT)

  • Blood Collection: Whole blood is collected from the patient in a heparinized tube.

  • Stimulation: Aliquots of whole blood are incubated with a range of concentrations of the parent drug and the potential cross-reacting drug. A positive control (e.g., anti-FcεRI antibody) and a negative control (buffer alone) are included.

  • Staining: After incubation, the cells are stained with fluorescently labeled antibodies against basophil-specific markers (e.g., CCR3 or CD123) and activation markers (e.g., CD63 and/or CD203c).

  • Lysis and Fixation: Red blood cells are lysed, and the remaining white blood cells are fixed.

  • Flow Cytometry Analysis: The percentage of activated (CD63+ and/or CD203c+) basophils is determined using a flow cytometer.

  • Data Analysis: The results are expressed as the percentage of activated basophils or as a stimulation index (SI), which is the ratio of the percentage of activated basophils in the presence of the drug to that in the negative control. A positive result indicates basophil activation in response to the drug.

Lymphocyte Transformation Test (LTT)

The LTT is an in vitro method used to detect drug-specific memory T cells, which are involved in delayed hypersensitivity reactions. The test measures the proliferation of lymphocytes upon re-exposure to a specific drug.[11][14][15][16][17][18]

Experimental Protocol: Lymphocyte Transformation Test (LTT)

  • PBMC Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from the patient's blood using density gradient centrifugation (e.g., Ficoll-Paque).

  • Cell Culture: PBMCs are cultured in a 96-well plate in a suitable culture medium.

  • Drug Stimulation: The cells are stimulated with various concentrations of the parent drug and the potential cross-reacting drug. A positive control (e.g., phytohemagglutinin) and a negative control (medium alone) are included.

  • Incubation: The plates are incubated for 5 to 7 days to allow for lymphocyte proliferation.

  • Proliferation Assay: Lymphocyte proliferation is measured. Traditionally, this was done by measuring the incorporation of ³H-thymidine. However, non-radioactive methods are now more common:

    • Colorimetric Assays: Using reagents like MTT or XTT, which are converted to colored formazan (B1609692) products by metabolically active cells.

    • Fluorescent Assays: Using dyes like CFSE, which is diluted with each cell division.

  • Data Analysis: The results are expressed as a Stimulation Index (SI), calculated as the mean proliferation in the presence of the drug divided by the mean proliferation in the negative control. An SI greater than a defined cutoff (typically 2 or 3) is considered a positive response.[16]

Quantitative Data on Sulfonamide Cross-Reactivity

The following tables summarize data from studies assessing the cross-reactivity between sulfonamide antibiotics and non-antibiotic sulfonamides.

Assay Type Drug Class Tested Reported Cross-Reactivity (%) Reference
Retrospective Cohort StudySulfonamide Antibiotics vs. Sulfonamide Non-antibiotics9.9% of patients with a prior allergic reaction to a sulfonamide antibiotic had an allergic reaction to a subsequent sulfonamide non-antibiotic, compared to 1.6% of those with no prior reaction (Adjusted Odds Ratio: 2.8). However, the risk was even higher for penicillin in the sulfa-allergic group, suggesting a predisposition to drug allergies rather than specific cross-reactivity.[19][20][21][22]
Prospective Observational StudySulfonamide Antibiotics vs. Sulfonamide Non-antibioticsNo adverse events were reported in 49 patients with a history of sulfonamide allergy who received a sulfonamide non-antibiotic.[23]
Drug Combination Cross-Reactivity Finding Study Type Reference
Sulfamethoxazole and FurosemideNo clinical manifestations of a cross-reactive allergic reaction observed in patients with self-reported sulfonamide allergies.Prospective Observational Study[6]
Sulfonamide Antibiotics and Thiazide DiureticsUnadjusted odds ratio for an allergic reaction was 5.7.Retrospective Cohort Study[22]
Sulfonamide Antibiotics and Loop DiureticsUnadjusted odds ratio for an allergic reaction was 7.0.Retrospective Cohort Study[22]
Sulfonamide Antibiotics and SulfonylureasUnadjusted odds ratio for an allergic reaction was 6.9.Retrospective Cohort Study[22]

Signaling Pathways in Drug Hypersensitivity

Understanding the underlying signaling pathways is crucial for interpreting experimental results and developing safer drugs.

IgE-Mediated Hypersensitivity (Type I)

This pathway is initiated by the cross-linking of IgE antibodies bound to the high-affinity FcεRI receptor on the surface of mast cells and basophils. This triggers a signaling cascade leading to degranulation and the release of inflammatory mediators.[24][25][26][27][28]

IG_E_Pathway Antigen Antigen (Drug-Hapten) IgE IgE Antigen->IgE binds FceRI FcεRI Receptor IgE->FceRI cross-links Lyn_Syk Lyn / Syk Activation FceRI->Lyn_Syk PLC Phospholipase C (PLC) Activation Lyn_Syk->PLC MAPK MAPK Pathway (ERK, p38, JNK) Lyn_Syk->MAPK IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release PKC Protein Kinase C (PKC) Activation DAG->PKC Degranulation Degranulation (Histamine, etc.) Ca_Release->Degranulation PKC->Degranulation Cytokines Cytokine Production MAPK->Cytokines Workflow Start Patient with Suspected Drug Hypersensitivity Clinical_History Detailed Clinical History and Drug Exposure Assessment Start->Clinical_History In_Vitro_Testing In Vitro Testing Clinical_History->In_Vitro_Testing Immunoassays Immunoassays (e.g., ELISA) In_Vitro_Testing->Immunoassays Immediate Reaction Cell_Based_Assays Cell-Based Assays (BAT, LTT) In_Vitro_Testing->Cell_Based_Assays Immediate or Delayed Reaction Positive_Result Positive for Cross-Reactivity Immunoassays->Positive_Result Negative_Result Negative for Cross-Reactivity Immunoassays->Negative_Result Cell_Based_Assays->Positive_Result Cell_Based_Assays->Negative_Result Avoid_Drug Avoid Cross-Reactive Drug Positive_Result->Avoid_Drug Consider_Alternative Consider Alternative Drug with Caution (Risk/Benefit Analysis) Negative_Result->Consider_Alternative

References

A Comparative Guide to Catalysts for Efficient Sulfenamide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of sulfenamides, a critical functional group in medicinal chemistry and materials science, has seen significant advancements through the development of various catalytic systems. This guide provides an objective comparison of prevalent catalytic methods, supported by experimental data, to aid researchers in selecting the most efficient and suitable protocol for their specific needs. We will delve into copper-catalyzed, iodine-catalyzed, and metal-free approaches, presenting quantitative data, detailed experimental protocols, and visualizations of the underlying reaction mechanisms.

Performance Comparison of Catalytic Systems

The efficiency of sulfenamide synthesis is highly dependent on the chosen catalytic system. Below is a summary of the performance of different catalysts based on reported yields and reaction conditions.

Catalyst SystemCatalyst Loading (mol%)Oxidant/AdditiveSolventTemperature (°C)Reaction TimeYield (%)Reference
Copper-Catalyzed
CuI / 2,2′-bipyridine (bpy)5AirDMSO60Not Specified40-90[1][2][3]
CuOAc10-n-hexaneRoom Temp.24 hNot specified for this compound[4]
Iodine-Catalyzed
I₂ / H₂O₂10H₂O₂ (2.5 equiv.)PEG-400Not SpecifiedNot SpecifiedModerate to Good[1][2]
Metal-Free
Electrochemical Synthesis--Not SpecifiedAmbientNot SpecifiedUp to 99[5]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of synthetic procedures. Here, we provide representative experimental protocols for the copper-catalyzed and iodine-catalyzed synthesis of sulfenamides.

Copper-Catalyzed Synthesis of Sulfenamides[2][3]

Materials:

  • Thiophenol derivative (1.0 mmol)

  • Amine (1.2 mmol)

  • Copper(I) iodide (CuI) (0.05 mmol, 5 mol%)

  • 2,2′-bipyridine (bpy) (0.05 mmol, 5 mol%)

  • Dimethyl sulfoxide (B87167) (DMSO) (3 mL)

Procedure:

  • To a reaction vessel, add CuI (9.5 mg, 0.05 mmol) and bpy (7.8 mg, 0.05 mmol).

  • Add DMSO (3 mL) to the vessel.

  • Add the thiophenol derivative (1.0 mmol) and the amine (1.2 mmol) to the mixture.

  • Stir the reaction mixture at 60 °C under an air atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired this compound.

Iodine-Catalyzed Synthesis of N,S-diaryl Sulfenamides[1]

Materials:

  • Thiophenol (1.0 mmol)

  • Aniline (B41778) derivative (1.2 mmol)

  • Iodine (I₂) (0.1 mmol, 10 mol%)

  • Hydrogen peroxide (H₂O₂, 30% aqueous solution, 2.5 mmol)

  • Polyethylene glycol (PEG-400) (3 mL)

Procedure:

  • In a round-bottom flask, dissolve the thiophenol (1.0 mmol) and the aniline derivative (1.2 mmol) in PEG-400 (3 mL).

  • Add iodine (25.4 mg, 0.1 mmol) to the solution.

  • To this mixture, add hydrogen peroxide (0.28 mL, 2.5 mmol) dropwise.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction by TLC.

  • After the reaction is complete, add a saturated aqueous solution of sodium thiosulfate (B1220275) to quench the excess iodine.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and evaporate the solvent.

  • Purify the residue by column chromatography to obtain the pure this compound.

Reaction Mechanisms and Pathways

Understanding the reaction mechanism is key to optimizing reaction conditions and expanding the substrate scope. The following diagrams illustrate the proposed catalytic cycles for the copper and iodine-catalyzed synthesis of sulfenamides.

Copper_Catalyzed_Sulfenamide_Synthesis Thiol R¹-SH Intermediate1 R¹S-Cu(I) Complex Thiol->Intermediate1 Oxidative Addition Amine R²R³NH Product R¹-S-NR²R³ (this compound) Amine->Product CuI Cu(I) Catalyst CuI->Intermediate1 Intermediate2 R¹S-Cu(II) Complex Intermediate1->Intermediate2 Oxidation Intermediate2->Product Reductive Elimination H2O H₂O Intermediate2->H2O Product->CuI Oxidant Air (O₂) Oxidant->Intermediate2

Caption: Proposed mechanism for copper-catalyzed this compound synthesis.

The copper-catalyzed reaction is thought to initiate with the oxidative addition of a thiol to the Cu(I) catalyst, forming a copper-thiolate intermediate.[1][2] This intermediate is then oxidized by air to a Cu(II) species, which subsequently undergoes reductive elimination upon reaction with an amine to yield the this compound product and regenerate the Cu(I) catalyst.[1]

Iodine_Catalyzed_Sulfenamide_Synthesis Thiol R¹-SH Disulfide R¹S-SR¹ Thiol->Disulfide Homocoupling I2 I₂ SulfenylIodide R¹S-I I2->SulfenylIodide Disulfide->SulfenylIodide Product R¹-S-NR²R³ (this compound) SulfenylIodide->Product Nucleophilic Attack Amine R²R³NH Amine->Product HI HI Product->HI HI->I2 Oxidant H₂O₂ Oxidant->I2

Caption: Proposed mechanism for iodine-catalyzed this compound synthesis.

In the iodine-catalyzed pathway, the reaction is presumed to start with the formation of a disulfide from the thiol.[1] The disulfide then reacts with iodine to generate an electrophilic sulfenyl iodide species.[1] This intermediate is subsequently attacked by the amine nucleophile to form the desired this compound and release hydrogen iodide, which is then re-oxidized to iodine to complete the catalytic cycle.[1]

Experimental Workflow

The general workflow for conducting a catalytic this compound synthesis experiment is outlined below.

Experimental_Workflow Start Start Setup Reaction Setup: - Add catalyst, ligand (if any), solvent - Add thiol and amine Start->Setup Reaction Run Reaction: - Set temperature - Stir for specified time Setup->Reaction Monitoring Monitor Progress (TLC/LC-MS) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Reaction Workup: - Quenching - Extraction Monitoring->Workup Reaction Complete Purification Purification (Column Chromatography) Workup->Purification Analysis Characterization (NMR, MS) Purification->Analysis End End Analysis->End

Caption: General experimental workflow for this compound synthesis.

This guide provides a comparative overview of key catalytic methods for this compound synthesis. Researchers are encouraged to consider the specific requirements of their target molecules, such as functional group tolerance and desired scale, when selecting a method. The provided protocols and mechanistic insights aim to facilitate the efficient and successful synthesis of this important class of compounds.

References

A Comparative Guide to X-ray Crystallography for the Structural Validation of Sulfenamide Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The definitive structural elucidation of sulfenamide products is a critical step in drug discovery and development, ensuring the correct molecular architecture for efficacy and safety. While X-ray crystallography stands as the gold standard for providing unequivocal three-dimensional structural information, a comprehensive understanding of its performance in comparison to other widely used analytical techniques is essential for a robust validation strategy. This guide provides an objective comparison of X-ray crystallography with Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC), supported by experimental data and detailed protocols.

Performance Comparison: The Gold Standard and Its Alternatives

X-ray crystallography offers unparalleled precision in determining atomic coordinates, bond lengths, and bond angles, making it the most definitive method for the absolute structural validation of crystalline this compound products.[1] However, its primary prerequisite is the availability of high-quality single crystals, which can be a significant challenge.[1] Spectroscopic and chromatographic techniques, while not providing a complete three-dimensional structure on their own, offer complementary and often more accessible data regarding the molecule's connectivity, purity, and behavior in solution.

To illustrate a practical comparison, this guide will use the well-characterized sulfonamide, Sulfamethoxazole , as a case study.

Quantitative Data Summary

The following tables summarize key quantitative data obtained from different analytical techniques for the structural validation and analysis of this compound products, with a focus on Sulfamethoxazole.

Table 1: X-ray Crystallography Data for Sulfamethoxazole

ParameterValueReference
Crystal SystemMonoclinic[2][3]
Space GroupP2₁/n[2][3]
Unit Cell Dimensionsa = 8.123(1) Å, b = 8.789(1) Å, c = 16.892(2) Å, β = 96.34(1)°[2]
S=O Bond Lengthavg. 1.432 Å[2]
S-N Bond Length1.635(2) Å[2]
C-S Bond Length1.758(2) Å[2]
Dihedral Angle (phenyl and isoxazole (B147169) rings)75.9(1)°[2]

Table 2: NMR Spectroscopy Data for Sulfamethoxazole (in DMSO-d₆)

NucleusChemical Shift (δ) ppmReference
¹H (NH)10.95[4]
¹H (aromatic)7.485, 6.598[4]
¹H (isoxazole CH)6.107[4]
¹H (CH₃)2.290[4]
¹³C (aromatic)153.2, 128.9, 113.2[5]
¹³C (isoxazole)168.1, 158.9, 95.1[5]
¹³C (CH₃)12.1[5]

Table 3: Mass Spectrometry Data for Sulfamethoxazole

TechniqueIonization ModePrecursor Ion (m/z)Key Fragment Ions (m/z)Reference
ESI-MS/MSPositive254 [M+H]⁺156, 108, 92[6][7]
GC-MSEI253 [M]⁺156, 108, 92[8]

Table 4: HPLC Method Performance for Sulfamethoxazole Analysis

ParameterHPLC-UVLC-MS/MSReference
Linearity Range (µg/mL)1.0 - 3000.02 - 40[9][10]
Correlation Coefficient (r²)> 0.995> 0.99[9][10]
Limit of Quantification (LOQ) (µg/mL)1.00.02[9][10]
Accuracy (% Recovery)95.0 - 105.0%92.5%–109.3%[9][10]
Precision (% RSD)< 11%< 15%[9][10]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are representative of methods used for the analysis of this compound products.

Single-Crystal X-ray Diffraction

This protocol outlines the general workflow for the structural determination of a this compound product using single-crystal X-ray diffraction.

1.1. Crystallization:

  • Dissolve the purified this compound product in a suitable solvent (e.g., ethanol, acetone, or a solvent mixture) to achieve a supersaturated solution.

  • Employ slow evaporation, vapor diffusion, or cooling crystallization techniques to grow single crystals of sufficient size and quality (typically 0.1-0.5 mm in all dimensions).

1.2. Data Collection:

  • Mount a suitable single crystal on a goniometer.

  • Place the crystal in a monochromatic X-ray beam (e.g., Mo Kα radiation, λ = 0.71073 Å).

  • Collect diffraction data at a controlled temperature (e.g., 100 K or 293 K) by rotating the crystal and recording the diffraction pattern on a detector.

1.3. Structure Solution and Refinement:

  • Process the collected diffraction data to obtain a set of structure factors.

  • Solve the phase problem using direct methods or Patterson methods to obtain an initial electron density map.

  • Build an initial molecular model into the electron density map.

  • Refine the atomic coordinates, thermal parameters, and occupancies against the experimental data to achieve the best possible fit between the observed and calculated structure factors.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol describes the general procedure for acquiring ¹H and ¹³C NMR spectra of a this compound product.

2.1. Sample Preparation:

  • Dissolve approximately 5-10 mg of the purified this compound product in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

  • Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is required.

2.2. Data Acquisition:

  • Place the NMR tube in the spectrometer.

  • Acquire a ¹H NMR spectrum using a standard pulse sequence. Key parameters to optimize include the number of scans, relaxation delay, and spectral width.

  • Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence.

  • For more detailed structural elucidation, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed.

2.3. Data Analysis:

  • Process the acquired data (Fourier transformation, phase correction, and baseline correction).

  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

  • Analyze the chemical shifts, coupling constants, and 2D correlations to elucidate the molecular structure and stereochemistry.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

This protocol provides a general method for the quantification and structural confirmation of a this compound product using LC-MS/MS.

3.1. Sample Preparation:

  • Prepare a stock solution of the this compound product in a suitable solvent (e.g., methanol, acetonitrile).

  • For analysis in a complex matrix (e.g., plasma), perform a sample extraction (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).

  • Dilute the sample to an appropriate concentration within the linear range of the assay.

3.2. LC-MS/MS Analysis:

  • Liquid Chromatography:

    • Column: A suitable C18 reversed-phase column.

    • Mobile Phase: A gradient of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile (B52724) with 0.1% formic acid).

    • Flow Rate: A typical flow rate of 0.2-0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry:

    • Ionization Source: Electrospray ionization (ESI) in positive or negative ion mode.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) for quantification, and full scan or product ion scan for structural confirmation.

    • Optimize MS parameters such as capillary voltage, cone voltage, and collision energy for the specific this compound.

3.3. Data Analysis:

  • For quantification, generate a calibration curve using standards of known concentrations.

  • Analyze the fragmentation pattern in the product ion scan to confirm the structure of the this compound and identify any potential metabolites or degradation products.

High-Performance Liquid Chromatography (HPLC)

This protocol describes a general method for assessing the purity of a this compound product using HPLC with UV detection.

4.1. Sample Preparation:

  • Prepare a solution of the this compound product in the mobile phase or a compatible solvent at a known concentration.

  • Filter the sample through a 0.45 µm syringe filter before injection.

4.2. HPLC Analysis:

  • Chromatographic Conditions:

    • Column: A suitable C18 or C8 reversed-phase column.

    • Mobile Phase: An isocratic or gradient mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol).

    • Flow Rate: Typically 1.0 mL/min.

    • Detection: UV detection at a wavelength where the this compound has maximum absorbance (e.g., 254 nm or 270 nm).

    • Column Temperature: Ambient or controlled (e.g., 30 °C).

    • Injection Volume: 10-20 µL.

4.3. Data Analysis:

  • Integrate the peak areas of the main component and any impurities.

  • Calculate the purity of the sample by determining the percentage of the main peak area relative to the total peak area.

  • Validate the method for parameters such as linearity, precision, accuracy, and specificity according to ICH guidelines.

Visualizing the Workflow and Comparisons

The following diagrams, created using the DOT language for Graphviz, illustrate the experimental workflows and the logical relationships between these analytical techniques.

Experimental_Workflow_Xray_Crystallography cluster_prep Sample Preparation cluster_analysis Analysis cluster_output Output Purification Purified this compound Crystallization Single Crystal Growth Purification->Crystallization Data_Collection X-ray Diffraction Data Collection Crystallization->Data_Collection Structure_Solution Structure Solution (Direct Methods) Data_Collection->Structure_Solution Refinement Structure Refinement Structure_Solution->Refinement Final_Structure 3D Molecular Structure (Bond Lengths, Angles) Refinement->Final_Structure

Workflow for this compound Structural Validation by X-ray Crystallography.

Technique_Comparison cluster_info Information Provided Xray X-ray Crystallography Absolute_Structure Absolute 3D Structure Xray->Absolute_Structure NMR NMR Spectroscopy Connectivity Connectivity & Stereochemistry NMR->Connectivity MS Mass Spectrometry Molecular_Weight Molecular Weight & Fragmentation MS->Molecular_Weight HPLC HPLC Purity Purity & Quantification HPLC->Purity Absolute_Structure->Connectivity Complementary Connectivity->Molecular_Weight Complementary Molecular_Weight->Purity Complementary

Comparison of Information from Different Analytical Techniques.

Conclusion

The structural validation of this compound products requires a multi-faceted analytical approach. X-ray crystallography remains the definitive method for obtaining the absolute three-dimensional structure, providing a level of detail that is unmatched by other techniques. However, NMR spectroscopy, mass spectrometry, and HPLC are indispensable tools that provide complementary and crucial information regarding the molecule's identity, purity, and properties in a non-crystalline state. The choice and combination of these techniques should be guided by the specific requirements of the research or development stage, ensuring a comprehensive and robust validation of the this compound product.

References

Navigating Metabolic Stability in Drug Design: A Comparative Guide to Sulfenamides and Amides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, optimizing a drug candidate's metabolic stability is a critical step in translating a promising molecule into a viable therapeutic. The choice of functional groups within a compound can profoundly influence its pharmacokinetic profile. This guide provides a detailed comparison of the metabolic stability of amides and their sulfur-containing bioisosteres, sulfenamides, offering insights supported by experimental data and methodologies to aid in rational drug design.

The amide bond is a cornerstone of medicinal chemistry, present in a vast number of therapeutic agents. However, its susceptibility to enzymatic hydrolysis often presents a significant hurdle in drug development, leading to poor metabolic stability and short in-vivo half-lives. This has driven the exploration of bioisosteric replacements, with sulfur-containing functional groups like sulfonamides, and to a lesser extent, sulfenamides, emerging as potential alternatives. Understanding the metabolic fate of these groups is paramount for their effective implementation.

Comparative Metabolic Stability: A Quantitative Overview

The metabolic stability of a compound is typically assessed by its rate of disappearance when incubated with liver fractions, such as microsomes or hepatocytes. This is often quantified by the half-life (t½) and intrinsic clearance (CLint). While direct head-to-head comparisons of analogous sulfenamides and amides are not abundant in publicly available literature, a wealth of data on amides and the closely related sulfonamides provides a strong basis for comparison.

Generally, amides exhibit a wide range of metabolic stabilities, highly dependent on the surrounding steric and electronic environment. They are primarily cleared by hydrolytic enzymes. Sulfonamides are often employed as a strategy to block this hydrolysis, typically resulting in greater metabolic stability. Sulfenamides, being at a lower oxidation state than sulfonamides, are chemically less stable and are anticipated to be highly susceptible to metabolic transformation.

Below is a table summarizing representative metabolic stability data for amides and sulfonamides from various drug discovery programs, illustrating the general trend of increased stability with the sulfonamide group. Data for sulfenamides is inferred from their known chemical instability, as specific in vitro metabolic data is scarce.

Functional GroupRepresentative Compound ClassHalf-life (t½) in Human Liver Microsomes (HLM)Intrinsic Clearance (CLint) in HLM (µL/min/mg protein)Primary Metabolic Pathway
Amide Various CNS agents, enzyme inhibitorsHighly variable (from <5 min to >60 min)Highly variable (from <10 to >200)Hydrolysis by amidases/proteases, CYP-mediated oxidation
Sulfonamide T-type calcium channel blockers, NRIsGenerally longer than analogous amides (>30 min)Generally lower than analogous amides (<50)CYP-mediated oxidation, N-acetylation
Sulfenamide (Limited use in drug candidates)Expected to be very short (<5 min)Expected to be very high (>200)Oxidation, Hydrolysis

Note: The data presented are representative and intended for comparative purposes. Actual values are highly dependent on the specific molecular structure.

Metabolic Pathways: A Tale of Two Bonds

The metabolic fates of amides and sulfenamides are governed by different enzymatic machinery and chemical susceptibilities.

The Vulnerable Amide Bond

The metabolism of amides is predominantly characterized by the enzymatic hydrolysis of the carbon-nitrogen bond. This reaction is catalyzed by a broad range of hydrolases, including amidases and proteases, which are abundant in the liver and other tissues. Additionally, cytochrome P450 (CYP) enzymes can contribute to amide metabolism through oxidation at positions alpha to the carbonyl or nitrogen, although hydrolysis is often the primary clearance pathway.

Amide_Metabolism Amide Amide-containing Drug (R-CO-NR'R'') Hydrolysis Hydrolysis Amide->Hydrolysis Oxidation Oxidation Amide->Oxidation Metabolites_H Carboxylic Acid + Amine (R-COOH + HNR'R'') Hydrolysis->Metabolites_H Metabolites_O Oxidized Metabolites Oxidation->Metabolites_O Enzyme_H Amidases, Proteases Enzyme_H->Hydrolysis Enzyme_O CYP450 Enzymes Enzyme_O->Oxidation Sulfenamide_Metabolism This compound This compound (R-S-NR'R'') Sulfinamide Sulfinamide (R-SO-NR'R'') This compound->Sulfinamide Oxidation Cleavage S-N Bond Cleavage Products This compound->Cleavage Hydrolysis/ Reductive Cleavage Sulfonamide Sulfonamide (R-SO₂-NR'R'') Sulfinamide->Sulfonamide Oxidation Enzymes CYP450, FMOs Enzymes->this compound Enzymes->Sulfinamide Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Reagents Prepare Reagents: - Test Compound - Microsomes - Buffer - NADPH System Incubate Incubate at 37°C Reagents->Incubate Initiate Initiate reaction with NADPH Incubate->Initiate Sample Sample at time points (0, 5, 15, 30, 45, 60 min) Initiate->Sample Terminate Terminate reaction with cold solvent Sample->Terminate Centrifuge Centrifuge to precipitate protein Terminate->Centrifuge Analyze Analyze supernatant by LC-MS/MS Centrifuge->Analyze Calculate Calculate t½ and CLint Analyze->Calculate Comparison_Diagram cluster_amide Amide cluster_this compound This compound Amide_Stability Metabolic Stability: - Variable - Prone to hydrolysis Sulfenamide_Stability Metabolic Stability: - Expected to be low - Prone to oxidation & hydrolysis Amide_Stability->Sulfenamide_Stability Generally Lower Stability Amide_Properties Properties: - H-bond donor & acceptor - Planar geometry Sulfenamide_Properties Properties: - Non-planar at sulfur - Weaker H-bond acceptor Amide_Properties->Sulfenamide_Properties Different Geometry & H-bonding

Safety Operating Guide

Safeguarding the Laboratory: Proper Disposal Procedures for Sulfenamides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, adherence to strict safety and disposal protocols for chemical reagents like sulfenamides is paramount. This guide provides essential, step-by-step procedures for the safe handling and disposal of sulfenamides, ensuring both laboratory safety and environmental protection.

Immediate Safety and Handling Precautions

Before initiating any disposal process, it is crucial to implement the following safety measures. Always handle sulfenamides in a well-ventilated area or under a chemical fume hood to prevent the inhalation of dust or vapors.[1]

Personal Protective Equipment (PPE)Specifications
Eye Protection Wear tightly fitting safety goggles with side-shields.[2]
Hand Protection Use chemical-impermeable gloves that have been inspected prior to use.[2]
Body Protection Wear a lab coat; for significant exposure risk, fire/flame resistant and impervious clothing is recommended.[1][2]
Respiratory Protection If exposure limits are exceeded or irritation occurs, a full-face respirator should be used.[2]
Step-by-Step Disposal Protocol

Sulfenamides and materials contaminated with them should be treated as hazardous waste.[1][2] Disposal must comply with all local, state, and federal regulations.[3] Never dispose of sulfenamides down the drain or in regular solid waste, as this can lead to environmental contamination.[1]

1. Waste Identification and Segregation:

  • Collect all waste containing sulfenamides, including contaminated consumables like weighing boats, pipette tips, and gloves.[1]

  • This waste must be segregated into a dedicated, clearly labeled, and sealed hazardous waste container.[1][2] Do not mix sulfenamide waste with other waste streams to avoid incompatible chemical reactions.[1]

2. Container Management:

  • Use a container compatible with the chemical; high-density polyethylene (B3416737) (HDPE) is generally suitable.[1]

  • The container must be in good condition with a secure, leak-proof lid.[1]

  • Clearly label the container with "Hazardous Waste," the full chemical name (e.g., "5-Aminonaphthalene-1-sulfonamide"), and the approximate quantity.[1]

3. Storage of Chemical Waste:

  • Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.[1]

  • Ensure the storage area is away from incompatible materials, particularly strong oxidizing agents.[1]

4. Professional Disposal:

  • The ultimate and most critical step is to engage a licensed and reputable chemical waste management company.[2]

  • Provide the disposal company with comprehensive information about the chemical, including its name and any known hazards.[1]

Experimental Protocols

Spill Containment and Cleanup:

In the event of a this compound spill, immediate and appropriate action is necessary to prevent chemical spread and protect personnel.

  • Evacuate and Secure the Area: Evacuate non-essential personnel and restrict access to the spill area.[2]

  • Ventilate the Area: Ensure adequate ventilation to disperse any airborne dust or vapors.[2]

  • Contain the Spill: Prevent further leakage or spillage if it can be done without risk.[2]

  • Cleanup:

    • Solid Spills: Carefully sweep or vacuum the material, avoiding dust generation, and place it into a suitable, labeled disposal container.[2][4]

    • Liquid Spills: Absorb the solution with an inert, non-combustible material such as sand or vermiculite.[5] Scoop up the absorbed material and place it in the designated hazardous waste container.

  • Decontamination: Clean the spill area with an appropriate solvent (e.g., ethanol (B145695) or acetone), followed by a thorough washing with soap and water.[1] Collect the initial solvent rinse as hazardous waste.[1]

Empty Container Decontamination:

Empty containers that held sulfenamides must be treated as hazardous waste unless properly decontaminated.[1]

  • Triple Rinsing: Rinse the empty container thoroughly with a suitable solvent (e.g., ethanol or acetone) at least three times.

  • Rinsate Collection: The rinsate from this cleaning process must be collected and disposed of as hazardous chemical waste.[1]

This compound Disposal Workflow

The following diagram outlines the logical steps for the proper disposal of this compound waste in a laboratory setting.

start Start: this compound Waste Generated ppe 1. Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate 2. Segregate Waste (Solids, Liquids, Contaminated Items) ppe->segregate container 3. Use Labeled, Compatible Hazardous Waste Container segregate->container spill Spill Occurs segregate->spill store 4. Store Securely in Designated Waste Area container->store contact_disposal 5. Arrange Pickup with Licensed Waste Disposal Company store->contact_disposal spill->container No spill_protocol Execute Spill Cleanup Protocol spill->spill_protocol Yes spill_protocol->container Contain & Collect document 6. Document Waste for Pickup (Name, Quantity, Date) contact_disposal->document end End: Proper Disposal Complete document->end

Caption: Workflow for the safe disposal of this compound waste.

References

Personal protective equipment for handling Sulfenamide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount to both personal safety and research integrity. This guide provides crucial safety and logistical information for handling sulfenamides, a class of organosulfur compounds. Adherence to these procedures is critical for minimizing exposure risks and ensuring a safe laboratory environment.

Hazard Identification and Personal Protective Equipment

Sulfenamides and their derivatives can present various hazards, including potential for skin and eye irritation, allergic reactions, and toxicity if ingested or inhaled.[1][2][3] Therefore, a thorough risk assessment should be conducted before beginning any work. The following personal protective equipment (PPE) is recommended to minimize exposure.

Protection Type Required Equipment Specifications & Rationale
Eye Protection Safety goggles with side-shieldsTo prevent eye contact with dust or splashes.[4][5]
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene)Protects against skin contact and absorption. Double-gloving is recommended for operations with higher risk.[1][4]
Body Protection Laboratory coatProtects skin and personal clothing from contamination. For high-risk operations, a chemical-resistant apron or coveralls over the lab coat is advised.[1][4]
Respiratory Protection Use of a chemical fume hoodRequired to minimize inhalation risks, especially when handling powders or volatile compounds.[2][4]
Footwear Closed-toe shoesProtects feet from spills.[1]

Operational Plan: Step-by-Step Handling Protocol

A systematic approach to handling sulfenamides is essential to ensure safety and prevent contamination.

1. Preparation:

  • Designated Area: All work with sulfenamides should be conducted in a designated area, such as a chemical fume hood, to control exposure.[1]

  • Ventilation: Ensure the work area is well-ventilated.[2]

  • Emergency Equipment: Confirm that a safety shower, eyewash station, and an appropriate spill kit are readily accessible before starting work.[1][2]

2. Handling:

  • Donning PPE: Before handling the compound, put on the appropriate PPE as outlined in the table above.

  • Avoid Contamination: Do not eat, drink, or smoke in the handling area.[4] Avoid direct contact with skin, eyes, and clothing.[4] Minimize dust generation and accumulation when working with solid compounds.[2]

3. Post-Handling:

  • Decontamination: Thoroughly wash hands and any exposed skin after handling is complete.[4]

  • PPE Removal: Properly remove and dispose of gloves and any other disposable PPE.[4]

  • Work Area Cleaning: Clean the work surface according to your laboratory's standard operating procedures.

Emergency Procedures

Spill and Leakage:

  • In case of a small spill, dampen the solid material with a suitable solvent like acetone (B3395972) and transfer it to a sealed container for disposal.[6]

  • Use absorbent paper dampened with the solvent to clean up any remaining material.[6]

  • Solvent wash all contaminated surfaces, followed by a wash with soap and water.[6]

Exposure:

  • Inhalation: Move to fresh air immediately and seek medical attention.[1]

  • Skin Contact: Remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes. Seek medical attention.[1]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek medical attention.[1]

Disposal Plan

The disposal of sulfenamide waste must be handled responsibly to prevent environmental contamination.

  • Waste Collection: Collect all this compound waste, including contaminated materials like gloves and weighing papers, in a compatible, sealed, and clearly labeled hazardous waste container.[5][7]

  • Labeling: All waste containers must be clearly labeled with the full chemical name and appropriate hazard warnings (e.g., "Toxic," "Hazardous Waste").[7]

  • Final Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[7] Incineration in a chemical incinerator is often the recommended method for the disposal of such compounds.[7]

Workflow for Safe Handling of Sulfenamides

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Waste Disposal prep1 Designate Fume Hood prep2 Verify Ventilation prep1->prep2 prep3 Check Emergency Equipment prep2->prep3 handle1 Don Appropriate PPE prep3->handle1 handle2 Perform Experiment handle1->handle2 post1 Decontaminate Self handle2->post1 disp1 Collect in Labeled Container handle2->disp1 post2 Dispose of PPE post1->post2 post3 Clean Work Area post2->post3 disp2 Arrange for Professional Disposal disp1->disp2

References

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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.